molecular formula CaS B213195 Calcium sulfide CAS No. 20548-54-3

Calcium sulfide

Cat. No.: B213195
CAS No.: 20548-54-3
M. Wt: 72.15 g/mol
InChI Key: AGVJBLHVMNHENQ-UHFFFAOYSA-N
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Description

Calcium Sulfide is an alkaline earth sulfide nanophosphor of significant scientific and industrial interest due to its excellent photoluminescence properties and versatile applications. High-purity, research-grade CaS is essential for developing advanced materials in several fields. In optoelectronics and display technology , CaS is a key host material for doped nanophosphors. When activated with dopants such as Eu²⁺, Ce³⁺, or Bi³⁺, it exhibits tunable photoluminescence from blue to red wavelengths . This makes it highly valuable for applications in light-emitting diodes (LEDs), field emission displays, and luminous paints . The selection of synthesis methods, including solvothermal, sol-gel, microwave, and solid-state diffusion, is a critical factor in determining the structural and optical efficacy of these nanophosphors . Emerging research highlights the potential of CaS nanostructures in biomedicine , particularly in cancer therapeutics. Studies demonstrate that CaS nanoclusters selectively induce cytotoxicity in malignant cells, such as non-small-cell lung carcinoma (NSCLC) and breast cancer cells, while minimizing damage to healthy cells . The proposed mechanism is pH-dependent; in the acidic microenvironment of tumors, CaS dissociates into Ca²⁺ and H₂S. This leads to an influx of extracellular calcium, triggering oxidative stress, causing double-stranded DNA breaks, and disrupting the cell cycle . Beyond these advanced fields, CaS is used as a sulfur scavenger in metallurgical processes , such as in the treatment of aluminum-killed steels to prevent nozzle clogging . It also finds application in environmental protection for removing heavy metals from wastewater and in high-temperature ceramics and glass manufacturing as a clarifying agent . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic procedures. The provided material is of high purity, suitable for catalysis, materials science, and nanotechnology research .

Properties

IUPAC Name

calcium;sulfide
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InChI

InChI=1S/Ca.S/q+2;-2
Source PubChem
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InChI Key

AGVJBLHVMNHENQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[S-2].[Ca+2]
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Molecular Formula

CaS
Record name calcium sulfide
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DSSTOX Substance ID

DTXSID30885140
Record name Calcium sulfide (CaS)
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Molecular Weight

72.15 g/mol
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Physical Description

White solid when pure; Crude and luminous forms may be yellowish to pale-grey; Odor of hydrogen sulfide in moist air; [Merck Index] Colorless powder with an odor of rotten eggs; [Alfa Aesar MSDS]
Record name Calcium sulfide
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CAS No.

20548-54-3
Record name Calcium sulfide
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Record name Calcium sulfide (CaS)
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Record name Calcium sulphide
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of calcium sulfide (CaS). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state properties of this inorganic compound. This document outlines the crystallographic data, experimental methodologies for its determination, and visual representations of its structure.

Introduction to this compound

This compound (CaS) is an inorganic compound that appears as a white, crystalline solid.[1][2][3] It is known for its phosphorescent properties, glowing with a characteristic red color after exposure to a light source.[2] In its atomic structure, CaS is a highly ionic solid, which is reflected in its high melting point of 2,525 °C.[1][2]

Crystal Structure of this compound

This compound crystallizes in the rock salt (halite) crystal structure, similar to sodium chloride (NaCl).[1][2][3][4] This structure is a member of the cubic crystal system. The high degree of ionic bonding between the calcium (Ca²⁺) cations and sulfide (S²⁻) anions is a defining feature of this crystal structure.[1][2]

Key structural features include:

  • Crystal System: Cubic[1][4]

  • Space Group: Fm-3m[1][2][4]

  • Space Group Number: 225[1][2][5]

  • Coordination Geometry: In the CaS crystal lattice, each sulfide ion (S²⁻) is surrounded by six calcium ions (Ca²⁺) in an octahedral arrangement.[1][2][4] Similarly, each calcium ion is octahedrally coordinated by six sulfide ions.[1][2][4] This results in a 6:6 coordination environment.

The arrangement of atoms in the rock salt structure can be visualized as two interpenetrating face-centered cubic (FCC) lattices, one of Ca²⁺ ions and the other of S²⁻ ions, shifted relative to each other.

cluster_unit_cell CaS Unit Cell (Rock Salt Structure) Ca1 Ca S1 S Ca1->S1 center_Ca Ca S1->center_Ca Ca2 Ca S2 S Ca2->S2 S2->center_Ca Ca3 Ca S3 S Ca3->S3 S3->center_Ca Ca4 Ca S4 S Ca4->S4 S4->center_Ca

Caption: Simplified 2D representation of the octahedral coordination in the CaS crystal structure.

Lattice Parameters

The lattice parameters define the size and shape of the unit cell. For a cubic system like this compound, the lengths of the unit cell edges (a, b, c) are equal, and the angles between them (α, β, γ) are all 90°. Therefore, only a single lattice constant, 'a', is required to describe the unit cell.

The experimentally determined and calculated lattice parameters for CaS are summarized in the table below. Variations in the reported values can arise from different experimental conditions, such as temperature and pressure, or the use of different analytical techniques.

ParameterValueSource(s)
Crystal System Cubic[1][4]
Space Group Fm-3m[1][2][4]
Lattice Constant (a) 569.08 pm (5.6908 Å)[1][2]
5.70 Å[4]
5.686 Å[5]
Lattice Angles α = β = γ = 90°[4]
Ca-S Bond Length 2.85 Å[4]
Density (calculated) 2.58 g/cm³[4]
2.59 g/cm³[1][2]

Experimental Determination of Crystal Structure

The primary experimental technique for determining the crystal structure and lattice parameters of a crystalline solid like CaS is X-ray Diffraction (XRD).[6][7][8]

XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between atomic planes in the crystal.

  • θ is the angle of incidence of the X-rays.

By measuring the angles (2θ) at which constructive interference occurs, the d-spacings of the crystal lattice can be calculated. The set of d-spacings is unique to a specific crystal structure and acts as a "fingerprint" for the material.

Powder XRD is the most common method for routine analysis of crystalline materials.[8]

  • Sample Preparation: A sample of this compound is finely ground into a homogeneous powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder.

  • Data Collection: The sample is placed in a diffractometer. An X-ray tube generates a beam of monochromatic X-rays, which is directed onto the sample.[8] The sample is rotated, or the detector is scanned through a range of angles (2θ), to detect all possible diffraction peaks.

  • Data Analysis: The output is a diffractogram, which is a plot of X-ray intensity versus the diffraction angle 2θ.

    • Phase Identification: The positions of the diffraction peaks are compared to standard diffraction patterns from databases, such as the International Centre for Diffraction Data (ICDD), to confirm the presence of the CaS rock salt phase.

    • Lattice Parameter Refinement: The precise positions of the diffraction peaks are used to refine the lattice parameters of the unit cell. For a cubic system, the d-spacing is related to the lattice constant 'a' and the Miller indices (hkl) of the reflecting planes by the equation:

      d = a / √(h² + k² + l²)

    By indexing the diffraction peaks (assigning hkl values) and applying a least-squares refinement, a highly accurate value for the lattice constant 'a' can be determined.

cluster_workflow XRD Experimental Workflow for CaS Analysis start Start sample_prep Sample Preparation (Grind CaS to fine powder) start->sample_prep diffraction X-ray Diffraction (Sample irradiated) sample_prep->diffraction xray_source X-ray Generation (Monochromatic beam) xray_source->diffraction detection Data Collection (Detector scans 2θ angles) diffraction->detection diffractogram Generate Diffractogram (Intensity vs. 2θ) detection->diffractogram analysis Data Analysis diffractogram->analysis phase_id Phase Identification (Compare to database) analysis->phase_id lattice_refinement Lattice Parameter Refinement analysis->lattice_refinement end End lattice_refinement->end

Caption: Workflow for determining crystal structure and lattice parameters of CaS using XRD.

Relevance in Research and Development

A precise understanding of the crystal structure and lattice parameters of this compound is crucial for several applications:

  • Materials Science: This data is fundamental for understanding the physical and chemical properties of CaS, such as its mechanical strength, thermal expansion, and electronic band structure.

  • Phosphor Development: The luminescent properties of CaS are highly dependent on its crystal structure and the presence of dopants. A well-defined crystal lattice is essential for efficient phosphorescence.

  • Drug Development: While not a direct therapeutic agent, CaS can be used as a source of sulfide ions in certain chemical syntheses. Furthermore, understanding the crystallography of simple ionic compounds provides a foundational knowledge base applicable to the characterization of more complex pharmaceutical solids, where polymorphism and crystal habit are critical factors in drug performance.

Conclusion

This compound adopts a cubic rock salt (halite) crystal structure with a space group of Fm-3m and a lattice constant 'a' of approximately 5.69 Å.[1][2][4][5] This structure is characterized by a 6:6 octahedral coordination of Ca²⁺ and S²⁻ ions.[1][2][4] The definitive method for determining these crystallographic parameters is X-ray Diffraction, which provides a detailed fingerprint of the atomic arrangement within the crystal lattice. The data presented in this guide serves as a critical reference for researchers and scientists working with this compound.

References

Synthesis of High-Purity Calcium Sulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the principal synthesis methods for producing high-purity calcium sulfide (CaS), a material of increasing interest in biomedical research and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, comparative data, and insights into the material's biological significance.

Introduction

This compound (CaS) is an inorganic compound that is gaining attention for its potential applications in the biomedical field, primarily due to its ability to release hydrogen sulfide (H₂S) in aqueous environments. H₂S is a gasotransmitter that plays a crucial role in various physiological and pathological processes, including the regulation of intracellular calcium signaling pathways. The purity of CaS is paramount for these applications to ensure reproducible and reliable experimental outcomes. This document outlines and compares the most effective methods for synthesizing high-purity CaS.

Core Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, particle size, and scale of production. The three primary methods discussed in this guide are:

  • Carbothermal Reduction of Calcium Sulfate: A widely used industrial method that can be adapted for laboratory-scale synthesis.

  • Hydrogen Reduction of Calcium Sulfate: A method capable of producing high-purity, finely crystalline CaS.

  • Direct Synthesis from Elemental Calcium and Sulfur: A straightforward laboratory method for producing CaS.

A specialized method for the synthesis of CaS nanoparticles for biomedical applications is also presented.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for high-purity CaS.

Synthesis MethodTypical Purity (%)Typical Yield (%)Particle SizeKey AdvantagesKey Disadvantages
Carbothermal Reduction 45 - 99.15%[1][2]~96.5%[2]Micrometer rangeScalable, uses readily available precursorsPotential for CaO and unreacted carbon impurities, requires high temperatures.[1][3]
Hydrogen Reduction >95%[4]85 - 95%[5]Finely crystallineHigh purity achievableRequires handling of flammable H₂ gas, high temperatures.[5]
Direct Synthesis HighGood (not specified)Not specifiedSimple, direct combination of elementsHighly exothermic, can melt standard glassware.
Nanoparticle Synthesis HighNot specified~15 nm[6]Produces nanoparticles suitable for biomedical applicationsRequires specific organic precursors and controlled conditions.[6]

Detailed Experimental Protocols

Carbothermal Reduction of Calcium Sulfate

This method involves the reduction of calcium sulfate (CaSO₄) with a carbonaceous material, typically activated charcoal or coal, at high temperatures.[7]

Materials:

  • Calcium sulfate (CaSO₄), anhydrous, powdered

  • Activated charcoal, finely powdered

  • Alumina or quartz crucibles

  • Tube furnace with inert gas flow (e.g., nitrogen or argon)

Protocol:

  • Precursor Preparation: Thoroughly mix powdered calcium sulfate and activated charcoal. A common molar ratio of carbon to calcium sulfate is 2:1, though optimization may be required depending on the carbon source.[7]

  • Reaction Setup: Place the mixture in an alumina or quartz crucible and position it in the center of a tube furnace.

  • Inert Atmosphere: Purge the furnace tube with an inert gas (nitrogen or argon) for at least 30 minutes to remove all oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating Profile: Heat the furnace to a temperature between 900°C and 1200°C.[5] The optimal temperature can vary depending on the reactivity of the carbon source.

  • Reaction Time: Hold the temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cooling: Allow the furnace to cool to room temperature under the inert gas flow.

  • Product Handling: Once cooled, transfer the product in an inert atmosphere (e.g., a glovebox) to prevent reaction with atmospheric moisture. The product will be a grayish-white powder.

Workflow for Carbothermal Reduction

carbothermal_reduction start Start mix Mix CaSO4 and Carbon start->mix place Place in Crucible mix->place furnace Tube Furnace place->furnace purge Purge with Inert Gas furnace->purge heat Heat to 900-1200°C purge->heat hold Hold for 1-2 hours heat->hold cool Cool to Room Temp hold->cool handle Handle in Inert Atmosphere cool->handle end High-Purity CaS handle->end

Caption: Workflow for the carbothermal reduction synthesis of CaS.

Hydrogen Reduction of Calcium Sulfate

This method utilizes hydrogen gas as the reducing agent to convert calcium sulfate to this compound, often resulting in a high-purity product.

Materials:

  • Calcium sulfate dihydrate (CaSO₄·2H₂O), powdered

  • Quartz boat

  • Tube furnace

  • Hydrogen (H₂) gas supply

  • Inert gas (e.g., nitrogen or argon) supply

Protocol:

  • Precursor Preparation: Place approximately 20 g of powdered calcium sulfate dihydrate into a quartz boat.[4]

  • Reaction Setup: Position the quartz boat in the center of the tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas while heating to 500-700°C to dehydrate the calcium sulfate.[4]

  • Reduction: Once the dehydration temperature is reached and held for about an hour, switch the gas flow to hydrogen (H₂).[4]

  • Heating Profile: Increase the furnace temperature to 900-1000°C.[5]

  • Reaction Time: Maintain the temperature for at least one hour under a continuous flow of hydrogen gas.[4]

  • Cooling: After the reaction is complete, switch the gas flow back to an inert gas and allow the furnace to cool to room temperature.

  • Product Handling: Transfer the resulting finely crystalline this compound powder in an inert atmosphere to a sealed container.

Workflow for Hydrogen Reduction

hydrogen_reduction start Start place Place CaSO4·2H2O in Quartz Boat start->place furnace Tube Furnace place->furnace purge_inert Purge with Inert Gas & Heat to 500-700°C furnace->purge_inert switch_h2 Switch to H2 Gas purge_inert->switch_h2 heat Heat to 900-1000°C switch_h2->heat hold Hold for 1 hour heat->hold switch_inert Switch back to Inert Gas hold->switch_inert cool Cool to Room Temp switch_inert->cool handle Handle in Inert Atmosphere cool->handle end High-Purity CaS handle->end

Caption: Workflow for the hydrogen reduction synthesis of CaS.

Direct Synthesis from Elemental Calcium and Sulfur

This method involves the direct reaction of calcium metal with elemental sulfur. It is a highly exothermic reaction.

Materials:

  • Calcium (Ca) metal, granular or filings

  • Sulfur (S) powder

  • High-temperature resistant test tube (e.g., quartz)

  • Bunsen burner or high-temperature furnace

  • Blast shield and flame-retardant blanket

Protocol:

  • Precursor Preparation: In a dish, thoroughly mix 1 gram of calcium with 0.5 grams of powdered sulfur.

  • Reaction Setup: Carefully transfer the mixture into a quartz test tube.

  • Safety Precautions: Place the test tube behind a blast shield on a flame-retardant surface.

  • Initiation: Gently heat the bottom of the test tube with a Bunsen burner to provide the activation energy. The reaction is highly exothermic and will proceed rapidly, often causing the product to glow intensely. The reaction can get hot enough to melt standard glass.

  • Cooling: Allow the test tube to cool completely to room temperature.

  • Product Retrieval: Carefully break the test tube to retrieve the solid this compound product. Handle the product in an inert atmosphere.

Synthesis of this compound Nanoparticles

This wet chemical method is suitable for producing CaS nanoparticles for biomedical applications.[6]

Materials:

  • Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O)

  • Oleic acid (OA)

  • Oleylamine (OAm)

  • 1-octadecene (ODE) or similar high-boiling point solvent

  • 1,3-Diphenyl-2-thiourea (DPTU)

  • Ethanol

  • Three-necked round-bottom flask, condenser, heating mantle, Schlenk line

Protocol:

  • Precursor Solution: In a 50 mL three-necked flask, mix calcium acetate monohydrate (0.9993 mmol/L), 2 mL of oleic acid, 12 mL of oleylamine, and 6 mL of 1-octadecene.[6]

  • Degassing: Heat the mixture to 120°C under an argon flow with constant stirring for 30 minutes to remove water and oxygen.[6]

  • Formation of Clear Solution: Increase the temperature to 160°C and stir for another 30 minutes until a clear solution is formed.[6]

  • Sulfur Source Addition: Cool the solution to room temperature. Add 10 mL of an ethanol solution containing 3 mmol/L of 1,3-diphenyl-2-thiourea (DPTU).[6]

  • Ethanol Removal: Stir the solution at 80°C for 30 minutes to remove the ethanol.[6]

  • Nanoparticle Formation: Heat the solution to a higher temperature (e.g., 200-300°C, temperature to be optimized) under argon to induce the decomposition of DPTU and the formation of CaS nanoparticles.

  • Purification: After cooling, precipitate the nanoparticles by adding excess ethanol. Centrifuge the mixture to collect the nanoparticles and wash them several times with ethanol to remove unreacted precursors and byproducts.

  • Storage: Dry the purified nanoparticles under vacuum and store them in an inert atmosphere.

Purification of this compound

The purity of the synthesized CaS can be further improved by post-synthesis purification.

  • Washing: Washing the crude product with deionized water can remove soluble impurities. However, this must be done carefully as CaS can hydrolyze.

  • High-Temperature Annealing: Annealing the CaS powder at high temperatures (e.g., 900°C) under a stream of hydrogen sulfide (H₂S) or a mixture of H₂S and an inert gas can help to convert any remaining calcium oxide to this compound and remove polysulfide impurities.[4]

  • Sublimation: For very high purity, sublimation at temperatures around 2000°C under reduced pressure can be employed, although this is a more specialized and energy-intensive technique.[5]

Characterization and Quality Control

The purity and properties of the synthesized CaS should be thoroughly characterized using appropriate analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the CaS.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements present.

  • Inductively Coupled Plasma (ICP) Analysis: For quantitative determination of elemental composition and trace impurities.

  • Particle Size Analysis: Techniques such as laser diffraction or dynamic light scattering can be used to determine the particle size distribution.

Biological Relevance: H₂S and Intracellular Calcium Signaling

In aqueous environments, such as biological systems, this compound hydrolyzes to release hydrogen sulfide (H₂S). H₂S is a gasotransmitter that can modulate intracellular calcium ([Ca²⁺]i) levels through various signaling pathways. Understanding these pathways is crucial for researchers in drug development.

H₂S can influence [Ca²⁺]i through several mechanisms:

  • Interaction with Calcium Channels: H₂S can directly interact with and modulate the activity of various calcium channels on the plasma membrane, including L-type and T-type calcium channels.[8]

  • Release from Intracellular Stores: H₂S can trigger the release of Ca²⁺ from intracellular stores such as the endoplasmic reticulum.[6]

  • Synergistic Effects: The released H₂S can act synergistically with the released Ca²⁺ to amplify cellular responses, such as oxidative stress, which can be harnessed for therapeutic purposes like cancer therapy.[6]

H₂S-Mediated Intracellular Calcium Signaling Pathway

H2S_Ca_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm CaS CaS Nanoparticle CaS_internal CaS CaS->CaS_internal Cellular Uptake H2S H2S CaS_internal->H2S Hydrolysis Ca2_ion Ca²⁺ CaS_internal->Ca2_ion Dissociation Ca_channels Ca²⁺ Channels (e.g., L-type, T-type) H2S->Ca_channels Modulates ER Endoplasmic Reticulum (ER) H2S->ER Stimulates Oxidative_Stress Oxidative Stress H2S->Oxidative_Stress Enhances Mitochondria Mitochondria Ca2_ion->Mitochondria Overload Ca_channels->Ca2_ion Ca²⁺ Influx ER->Ca2_ion Ca²⁺ Release Ca_ER Ca²⁺ Apoptosis Apoptosis Oxidative_Stress->Apoptosis Leads to Mitochondria->Oxidative_Stress Induces

References

Electronic band structure of calcium sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Calcium Sulfide (CaS)

Introduction

This compound (CaS) is an inorganic compound that crystallizes in a cubic rock-salt structure.[1] As a wide-band-gap semiconductor, CaS has garnered interest for its applications in optoelectronic devices, phosphors, and as a potential material for deep-ultraviolet to visible light modulation.[2][3] A thorough understanding of its electronic band structure is fundamental to harnessing its properties for technological advancements. This guide provides a detailed examination of the electronic characteristics of CaS, intended for researchers and professionals in materials science and semiconductor physics.

Crystal and Electronic Structure

Crystal Structure

CaS adopts the rock salt (halite) crystal structure, which is characteristic of many alkaline earth chalcogenides.[1][3] In this structure, each calcium (Ca²⁺) ion is octahedrally coordinated to six sulfur (S²⁻) ions, and conversely, each sulfur ion is octahedrally coordinated to six calcium ions.[3] The bonding is highly ionic, resulting from a complete electron transfer from calcium to sulfur.[3] This arrangement belongs to the cubic lattice system with the space group Fm-3m.[3][4]

PropertyValueReference
Crystal SystemCubic[4]
Space GroupFm-3m[3][4]
International Number225[4]
Lattice Constant (a)5.6908 Å (569.08 pm)[3]
Molar Mass72.143 g/mol [1]
Density2.59 g/cm³[1]

Table 1: Crystallographic Data for this compound (CaS).

Electronic Band Structure and Band Gap

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). For CaS, the valence band is primarily formed from the S 3p states, while the conduction band is mainly composed of Ca 3d states.[2]

A critical feature of any semiconductor is its band gap (E_g), which is the energy difference between the top of the valence band and the bottom of the conduction band.[5] The nature of this gap can be either "direct" or "indirect". In a direct band gap, the maximum energy of the valence band and the minimum energy of the conduction band occur at the same crystal momentum (k-vector).[5][6] In an indirect band gap, they occur at different k-vectors.[6] This distinction is crucial for optoelectronic applications, as direct band gap materials are generally much more efficient at emitting light.[5]

First-principles calculations and experimental evidence suggest that at ambient pressure, CaS is a direct band gap semiconductor. However, it undergoes a pressure-induced transition to an indirect band gap semiconductor.[2] The band gap narrows significantly under pressure, decreasing from an initial value of 3.51 eV to 1.18 eV at 50 GPa.[2]

MethodBand Gap (eV)TypeReference
UV-Visible Spectroscopy (Optical)~4.4-[3]
First-Principles Calculations (GLLB-SC)4.31 (Quasi-Particle Gap)Indirect (Γ-X)[4]
First-Principles Calculations (at 0 GPa)3.51Direct[2]
First-Principles Calculations (at transition pressure)~0.61Indirect[7]

Table 2: Reported Band Gap Values for this compound (CaS).

Density of States (DOS)

The density of states (DOS) describes the number of available electronic states per unit energy interval.[8][9] For CaS, the DOS analysis reveals that the upper valence band is dominated by S 3p orbitals, while the lower conduction band is primarily composed of Ca 3d orbitals.[2] A high density of states at a particular energy level indicates that there are many available states for electrons to occupy.[8]

Effective Mass

In solid-state physics, the effective mass (m*) is the mass that an electron or hole seems to have when responding to external forces in a crystal lattice.[10] It is determined by the curvature of the energy band; a sharper curvature corresponds to a smaller effective mass. The effective mass is a crucial parameter that influences carrier mobility and transport properties. For electrons at the bottom of the conduction band and holes at the top of the valence band, the effective mass can be significantly different from the rest mass of a free electron.[10]

Methodologies for Band Structure Determination

The electronic band structure of materials like CaS is investigated through a combination of experimental measurements and theoretical calculations.

Experimental Protocols

3.1.1 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Principle: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a photon with energy greater than or equal to the band gap strikes the semiconductor, it can excite an electron from the valence band to the conduction band, resulting in an absorption of light.[3]

  • Methodology:

    • A thin film or a dispersed powder sample of CaS is prepared.

    • The sample is placed in a UV-Vis spectrophotometer.

    • Light of varying wavelengths is passed through the sample, and the absorbance is measured.

    • The optical band gap is determined by analyzing the absorption spectrum. A Tauc plot is commonly used, where (αhν)² is plotted against photon energy (hν) for a direct band gap semiconductor, and (αhν)¹/² is plotted against hν for an indirect band gap.[11] The band gap energy is found by extrapolating the linear portion of the plot to the energy axis.[11]

3.1.2 X-ray Photoelectron Spectroscopy (XPS)

  • Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

  • Methodology:

    • The CaS sample is placed in an ultra-high vacuum chamber.

    • The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

    • Photoemitted electrons are collected by an electron energy analyzer.

    • The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum shows peaks corresponding to the core-level electrons of the constituent atoms (e.g., Ca 2p and S 2p), providing information about their chemical states.[3] The valence band region can also be analyzed to gain insight into the occupied density of states.

Theoretical Protocols

3.2.1 Density Functional Theory (DFT)

  • Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] It is based on the theorem that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. DFT calculations are used to predict the band structure, density of states, and other electronic properties from first principles, without requiring experimental input.[12]

  • Methodology:

    • The crystal structure of CaS (lattice parameters and atomic positions) is defined as the input.

    • An appropriate exchange-correlation functional is chosen (e.g., Local Density Approximation - LDA, Generalized Gradient Approximation - GGA, or more advanced hybrid functionals like HSE06 or GLLB-SC). The choice of functional can significantly impact the accuracy of the calculated band gap.[13][14]

    • The Schrödinger-like Kohn-Sham equations are solved self-consistently to obtain the ground-state electron density and the effective potential.

    • The electronic band structure is then calculated along high-symmetry directions in the first Brillouin zone.

    • Post-processing is performed to plot the band structure and calculate the density of states.

Visualizations

experimental_workflow cluster_synthesis Material Preparation synthesis CaS Synthesis (e.g., Carbothermic Reduction) xrd Structural Analysis (X-ray Diffraction) synthesis->xrd Verify Crystal Structure uv_vis Optical Properties (UV-Vis Spectroscopy) synthesis->uv_vis xps Electronic States (XPS) synthesis->xps lattice_param Lattice Constant Determination xrd->lattice_param band_gap Optical Band Gap (Tauc Plot) uv_vis->band_gap core_levels Core Level & Valence Band Analysis xps->core_levels theory_experiment_cycle cluster_theory Theoretical Calculation cluster_experiment Experimental Validation cluster_comparison Analysis & Refinement dft DFT Calculation (Band Structure, DOS) comparison Compare Theory & Experiment dft->comparison Predicted Properties input_structure Input: Crystal Structure (Lattice Parameters) input_structure->dft exp_structure Experimental Structure (XRD) exp_structure->input_structure Provides Input exp_bandgap Experimental Band Gap (Spectroscopy) exp_bandgap->comparison Measured Properties refinement Refine Theoretical Model (e.g., change functional) comparison->refinement Discrepancy? refinement->dft Iterate

References

The Heart of Light: An In-depth Technical Guide to the Photoluminescence Mechanism in Rare-Earth Doped Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photoluminescence (PL) mechanisms of rare-earth (RE) doped Calcium Sulfide (CaS), a class of phosphors with significant applications ranging from display technologies to advanced biomedical imaging. This document provides a comprehensive overview of the underlying physics, detailed experimental protocols for synthesis and characterization, and a quantitative summary of the luminescent properties of various RE-doped CaS materials.

The Luminescence Phenomenon in RE-Doped CaS

The photoluminescence of rare-earth doped CaS is a process where the material absorbs photons from an external light source, exciting electrons to higher energy states. The subsequent relaxation of these electrons back to their ground state results in the emission of light. The unique luminescent properties of these materials are a direct consequence of the interaction between the electronic energy levels of the rare-earth dopant ions and the crystal lattice of the CaS host.

The CaS host lattice provides a crystalline environment that influences the energy levels of the incorporated rare-earth ions. The crystal field of the CaS host splits the degenerate energy levels of the RE ions, leading to a rich and varied landscape of possible electronic transitions. The specific rare-earth dopant determines the characteristic emission color, with ions like Eu²⁺ and Ce³⁺ being common choices for achieving emissions across the visible spectrum.

Defects within the CaS crystal lattice, such as vacancies and interstitials, can also play a crucial role in the photoluminescence mechanism. These defects can act as trapping centers for charge carriers, influencing the duration of the luminescence (phosphorescence) and, in some cases, participating in the energy transfer processes that lead to light emission.

Quantitative Photoluminescence Data

The following tables summarize key photoluminescence parameters for various rare-earth doped CaS phosphors, providing a comparative overview of their emission characteristics.

Rare-Earth DopantExcitation Wavelength (nm)Emission Peak (nm)Dopant Concentration (mol%)Synthesis MethodReference
Eu²⁺4656340.5Co-precipitation[1]
Eu²⁺Blue light~650Not specifiedCarbo-thermal reduction[2]
Eu²⁺3654903.0Solid-state reaction[3]
Sm³⁺Not specifiedRed emissionNot specifiedSolid-state reaction[4]
Tb³⁺UVGreen emissionNot specifiedSolid-state reaction[4]
Pr³⁺UVWhite emissionNot specifiedSolid-state reaction[5]
Dy³⁺Not specifiedYellowish-white emissionNot specifiedNot specified[6]

Table 1: Emission Characteristics of RE-Doped CaS Phosphors. This table provides a summary of the excitation and emission wavelengths for CaS doped with various rare-earth elements.

Rare-Earth DopantHost MaterialQuantum Yield (QY)Decay TimeReference
Eu²⁺CaSUp to 65%0.05 to 0.3 seconds[7]
Ce³⁺Gd₃Al₂Ga₃O₁₂Not specified40-60 ns[8]
Eu²⁺Ca₂MgSi₂O₇62.8% - 82.3%Not specified

Table 2: Quantum Yield and Decay Times of RE-Doped Phosphors. This table presents the quantum yield and decay time for selected rare-earth doped phosphors, highlighting the efficiency and temporal characteristics of their luminescence.

Experimental Protocols

Synthesis of RE-Doped CaS Phosphors

The solid-state reaction method is a conventional and widely used technique for the synthesis of high-quality phosphors.

Materials:

  • Calcium Carbonate (CaCO₃, high purity)

  • Sulfur (S, high purity)

  • Rare-earth oxide (e.g., Eu₂O₃, CeO₂, Tb₄O₇)

  • Flux (e.g., Boric acid, H₃BO₃)

Procedure:

  • Mixing: Stoichiometric amounts of the starting materials (CaCO₃, S, and the desired rare-earth oxide) are thoroughly mixed in an agate mortar with a pestle. A small amount of flux is often added to promote the reaction and improve crystallinity.

  • Grinding: The mixture is ground for at least 30 minutes to ensure homogeneity.

  • First Firing (Pre-sintering): The ground powder is transferred to an alumina crucible and heated in a tube furnace at a temperature range of 600-800°C for 2-4 hours under a reducing atmosphere (e.g., a mixture of N₂ and H₂). This step initiates the decomposition of the carbonate and the formation of the sulfide host.

  • Intermediate Grinding: After cooling to room temperature, the pre-sintered product is ground again to break up any agglomerates.

  • Second Firing (Final Sintering): The powder is returned to the crucible and fired at a higher temperature, typically between 900°C and 1200°C, for 4-6 hours under the same reducing atmosphere. This final sintering step ensures the formation of a well-crystallized CaS:RE phosphor.

  • Cooling and Pulverization: The furnace is allowed to cool down slowly to room temperature. The final product is then finely ground to obtain a homogenous phosphor powder.

Hydrothermal synthesis is a wet-chemical method that allows for the preparation of nanoparticles with controlled size and morphology.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Thiourea (CH₄N₂S)

  • Rare-earth nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Stoichiometric amounts of calcium nitrate and the rare-earth nitrate are dissolved in deionized water to form a clear solution.

  • Addition of Sulfur Source: Thiourea, serving as the sulfur source, is added to the solution under constant stirring.

  • pH Adjustment: The pH of the solution may be adjusted using a suitable base (e.g., NaOH or NH₄OH) to control the precipitation process.

  • Hydrothermal Reaction: The resulting solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 150°C and 200°C for a duration of 6 to 24 hours.

  • Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.

  • Washing and Drying: The collected nanoparticles are washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, the product is dried in an oven at a low temperature (e.g., 60-80°C) to obtain the CaS:RE nanoparticles.

Photoluminescence Characterization

Instrumentation:

  • Spectrofluorometer equipped with a Xenon lamp or a laser as the excitation source.

  • Monochromators for both excitation and emission wavelength selection.

  • Photomultiplier tube (PMT) or a CCD detector.

  • Sample holder for powder samples.

Procedure:

  • Sample Preparation: A small amount of the synthesized phosphor powder is placed in the sample holder. The surface of the powder should be flat and smooth to ensure uniform illumination.

  • Excitation Spectrum Measurement: The emission monochromator is set to the wavelength of the maximum emission of the phosphor. The excitation monochromator is then scanned over a range of wavelengths to measure the intensity of the emitted light as a function of the excitation wavelength. This provides the photoluminescence excitation (PLE) spectrum, which reveals the wavelengths of light that are most effective at exciting the phosphor.

  • Emission Spectrum Measurement: The excitation monochromator is set to the wavelength of maximum excitation, as determined from the PLE spectrum. The emission monochromator is then scanned over a range of wavelengths to measure the intensity of the emitted light as a function of wavelength. This provides the photoluminescence (PL) emission spectrum, which shows the color and spectral distribution of the emitted light.

  • Data Analysis: The obtained spectra are analyzed to determine the peak excitation and emission wavelengths, the full width at half maximum (FWHM) of the emission band, and the Stokes shift.

Visualizing the Mechanisms

Energy Level Diagram of Eu²⁺ in CaS

The following diagram illustrates the electronic transitions responsible for the characteristic red emission of Eu²⁺-doped CaS. The crystal field of the CaS host splits the 5d orbital of the Eu²⁺ ion into lower energy e_g and higher energy t_2g levels.

EnergyLevelDiagram Energy Level Diagram for Eu²⁺ in CaS cluster_levels cluster_transitions 4f7(8S7/2) Ground State 4f⁷(⁸S₇/₂) 4f65d1_t2g Excited State 4f⁶5d¹(t₂g) 4f7(8S7/2)->4f65d1_t2g hν_exc 4f65d1_eg Excited State 4f⁶5d¹(e_g) 4f65d1_t2g->4f65d1_eg Non-radiative Relaxation 4f65d1_eg->4f7(8S7/2) hν_em (Red) Excitation Excitation (Absorption) Emission Emission (Photoluminescence) ExperimentalWorkflow Experimental Workflow for RE-Doped CaS Phosphors cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Mixing Mixing of Precursors Grinding1 Grinding Mixing->Grinding1 Firing1 First Firing (Pre-sintering) Grinding1->Firing1 Grinding2 Intermediate Grinding Firing1->Grinding2 Firing2 Second Firing (Final Sintering) Grinding2->Firing2 Final_Product RE-Doped CaS Phosphor Powder Firing2->Final_Product XRD XRD Analysis (Phase & Structure) Final_Product->XRD SEM SEM Imaging (Morphology) Final_Product->SEM PL_Spectroscopy Photoluminescence Spectroscopy Final_Product->PL_Spectroscopy PL_Data Emission & Excitation Spectra PL_Spectroscopy->PL_Data QY_Measurement Quantum Yield Measurement PL_Spectroscopy->QY_Measurement Decay_Time Decay Time Analysis PL_Spectroscopy->Decay_Time

References

Navigating the Challenges of Calcium Sulfide Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide addressing the solubility of Calcium Sulfide (CaS) in various organic solvents has been compiled for researchers, scientists, and professionals in drug development. This document provides available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

This compound (CaS), an inorganic compound with notable applications in areas such as phosphors and lubricant additives, presents a significant challenge in terms of its dissolution in non-aqueous media.[1][2] Understanding the solubility of CaS in organic solvents is crucial for its application in various industrial and research settings, including potential, albeit limited, roles in specialized pharmaceutical formulations. This guide synthesizes the currently available information on CaS solubility and provides robust methodologies for its empirical determination.

Quantitative Solubility Data: A Landscape of Limited Information

Quantitative data on the solubility of this compound in common organic solvents is notably scarce in publicly available literature. The majority of sources describe CaS as qualitatively insoluble or sparingly soluble in alcoholic solvents. A summary of the available descriptive data is presented below.

SolventChemical FormulaSolubilityCitation
EthanolC₂H₅OHPractically Insoluble/Insoluble[1][2][3]
Alcohol (General)R-OHInsoluble[4]

It is important to note that while Dimethyl Sulfoxide (DMSO) is known to dissolve a wide array of inorganic salts, specific quantitative data for CaS solubility in DMSO could not be identified in the reviewed literature.[5] Similarly, no specific data were found for other common organic solvents such as methanol, acetone, dimethylformamide (DMF), or tetrahydrofuran (THF). The general principle that ionic compounds exhibit low solubility in non-polar or weakly polar organic solvents appears to hold true for CaS.[6][7]

Experimental Protocols for Determining CaS Solubility

Given the lack of pre-existing quantitative data, empirical determination of CaS solubility in specific organic solvents is a necessity for any research or development endeavor. The following protocols are adapted from established methodologies for determining the solubility of inorganic salts in organic liquids.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Materials:

  • This compound (CaS) powder

  • Organic solvent of interest (e.g., DMSO, DMF, Methanol, Ethanol, Acetone)

  • Analytical balance

  • Temperature-controlled shaker or magnetic stirrer

  • Oven or vacuum oven

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of CaS powder to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Carefully extract a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed container. Carefully evaporate the solvent using an oven or vacuum oven at a temperature that will not decompose the CaS but is sufficient to remove the solvent.

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried CaS residue.

  • Calculation: The solubility can be calculated in grams per 100 mL or other suitable units by subtracting the initial weight of the container from the final weight and normalizing to the volume of the solvent used.

Protocol 2: Spectroscopic or Chromatographic Method

This approach is suitable for lower solubilities and involves creating a calibration curve to determine the concentration of the dissolved solute.

Materials:

  • All materials from Protocol 1

  • Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or High-Performance Liquid Chromatography (HPLC) system

  • Reagents for derivatization or complexation if necessary for detection

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of CaS in the organic solvent of known concentrations.

  • Calibration Curve: Analyze the standard solutions using the chosen analytical technique (e.g., measure absorbance at a specific wavelength or peak area from chromatography) to generate a calibration curve that correlates signal with concentration.

  • Sample Preparation and Equilibration: Prepare a saturated solution of CaS in the organic solvent as described in Protocol 1 (steps 1 and 2).

  • Phase Separation and Dilution: Separate the saturated solution from the undissolved solid as described in Protocol 1 (step 3). It may be necessary to dilute the saturated solution with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the diluted (or undiluted) saturated solution using the same analytical method used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of CaS in the analyzed sample. If the sample was diluted, account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Experimental Workflow for CaS Solubility Determination

The logical progression for determining the solubility of this compound in an organic solvent can be visualized as follows:

G Experimental Workflow for CaS Solubility Determination A Start: Define Solvent and Temperature B Add Excess CaS to a Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-48h) B->C D Allow Suspension to Settle C->D E Separate Supernatant via Filtration D->E F Choose Analytical Method E->F G Gravimetric Analysis F->G High Solubility H Spectroscopic/Chromatographic Analysis F->H Low Solubility I Evaporate Solvent from a Known Volume of Supernatant G->I K Analyze Supernatant and Compare to Calibration Curve H->K J Weigh Dried CaS Residue I->J L Calculate Solubility J->L K->L M End: Report Solubility Data L->M

Caption: A flowchart illustrating the key steps in determining the solubility of CaS.

Conclusion and Future Directions

The solubility of this compound in organic solvents remains a poorly characterized area. The information available is largely qualitative, indicating low to negligible solubility in alcohols. For researchers and professionals requiring precise solubility data for process design, formulation development, or other applications, empirical determination is unavoidable. The protocols and workflow presented in this guide provide a solid foundation for conducting such studies. Future research efforts should focus on systematically measuring the solubility of CaS in a broader range of organic solvents and at various temperatures to build a comprehensive and publicly accessible database. Such data would be invaluable for unlocking the full potential of this versatile inorganic compound.

References

Unveiling the Behavior of Calcium Sulfide Under Extreme Conditions: A Technical Guide to High-Pressure Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural phase transitions of calcium sulfide (CaS) under high-pressure conditions. Tailored for researchers, materials scientists, and professionals in related fields, this document synthesizes key theoretical and experimental findings, offering a detailed look at the crystallographic and thermodynamic properties of CaS as it undergoes compression.

Introduction

This compound (CaS), a member of the alkaline earth chalcogenide family, is a material with a wide bandgap and notable luminescence properties. Under ambient conditions, CaS crystallizes in the stable rocksalt (B1) structure. However, the application of high pressure induces a reversible phase transition to a more compact structure, altering its physical and electronic properties. Understanding this transition is crucial for the design of new materials and for fundamental solid-state physics. This guide details the structural evolution of CaS under pressure, presents the equation of state, and outlines the experimental methodologies used to investigate these phenomena.

High-Pressure Phase Transition of CaS

This compound undergoes a first-order structural phase transition from the rocksalt (B1, NaCl-type) structure to the cesium chloride (B2, CsCl-type) structure at high pressure. Theoretical calculations place this transition at approximately 34.1 GPa.[1] Experimental studies have confirmed this transition occurs at around 40.0 GPa.[1] This transformation is characterized by a change in the coordination number from 6 (octahedral) in the B1 phase to 8 (cubic) in the B2 phase. The transition is reversible, with the structure reverting to the B1 phase upon decompression.[1]

Crystallographic Data

The structural parameters for the B1 and B2 phases of CaS have been determined through ab initio calculations. These calculations provide the equation of state, which describes the relationship between pressure, volume, and energy.

Table 1: Calculated Structural and Thermodynamic Properties of CaS Phases [1][2]

PropertyB1 (Rocksalt) PhaseB2 (CsCl) Phase
Crystal SystemCubicCubic
Space GroupFm-3m (No. 225)Pm-3m (No. 221)
Equilibrium Lattice Constant (a₀) [Å]5.7003.486
Equilibrium Bulk Modulus (B₀) [GPa]64.970.0
Pressure Derivative of Bulk Modulus (B₀')4.354.29
Transition Pressure (Pₜ) [GPa]\multicolumn{2}{c}{34.1}
Volume Collapse at Pₜ (ΔV/V₀) [%]\multicolumn{2}{c}{~11.7%}

Note: The values presented are derived from theoretical calculations within the Generalized Gradient Approximation (GGA). Experimental values for the transition pressure are around 40.0 GPa.

Equation of State Data

The relationship between the relative volume (V/V₀) and pressure for both phases has been calculated, providing a fundamental understanding of CaS's compressibility.

Table 2: Calculated Pressure-Volume Data for CaS [1][2]

Pressure (GPa)Relative Volume (V/V₀) - B1 PhaseRelative Volume (V/V₀) - B2 Phase
01.0000.883
50.9350.835
100.8840.796
150.8420.763
200.8070.735
250.7770.710
300.7510.689
34.1 (Pₜ)0.7210.672
35-0.669
40-0.651

V₀ is the calculated equilibrium volume of the B1 phase at ambient pressure.

Visualization of Phase Transition and Experimental Workflow

To illustrate the relationships and processes described, the following diagrams are provided.

G B1 CaS - B1 Phase (Rocksalt, Fm-3m) Coordination: 6 B2 CaS - B2 Phase (CsCl, Pm-3m) Coordination: 8 B1->B2 ~40.0 GPa (Experimental) ~34.1 GPa (Theoretical) B2->B1 Decompression (Reversible)

Caption: Phase transition pathway of this compound (CaS) under high pressure.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Sample Preparation (CaS Powder + Pressure Calibrant) Loading DAC Loading (Sample + Pressure Transmitting Medium) Sample->Loading Gasket Gasket Preparation (Pre-indentation and Drilling) Gasket->Loading DAC_Prep DAC Alignment DAC_Prep->Gasket Pressurize Pressure Application Loading->Pressurize Measure In-situ Measurement (XRD & Ruby Fluorescence) Pressurize->Measure Pressure_Calc Pressure Determination Measure->Pressure_Calc XRD_Analysis XRD Pattern Analysis (Phase ID & Lattice Parameters) Measure->XRD_Analysis EOS_Fit Equation of State (EOS) Fitting Pressure_Calc->EOS_Fit XRD_Analysis->EOS_Fit

Caption: General experimental workflow for high-pressure XRD studies using a DAC.

Experimental Protocols

The investigation of materials under high pressure is typically conducted using a diamond anvil cell (DAC) coupled with in-situ diagnostic techniques, most commonly synchrotron X-ray diffraction (XRD).

Diamond Anvil Cell (DAC) Setup and Sample Loading
  • Diamond Anvil Selection : Two gem-quality diamonds with flat culets (e.g., 300-500 µm diameter) are selected and mounted in opposition within the DAC body.

  • Gasket Preparation : A metal gasket (e.g., stainless steel or rhenium) is pre-indented between the diamonds to a thickness of approximately 30-50 µm. A central hole (the sample chamber), typically 100-150 µm in diameter, is then drilled into the indentation.

  • Sample Loading : A fine powder of the CaS sample is placed into the gasket hole. A small chip of a pressure calibrant, such as a ruby crystal, is also added.

  • Pressure Transmitting Medium : To ensure quasi-hydrostatic pressure conditions, a pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture, silicone oil, or a noble gas like neon or argon) is loaded into the sample chamber.

Pressure Application and Measurement
  • Pressure Generation : Pressure is applied by mechanically driving the two diamond anvils together, typically by tightening screws on the DAC body.

  • Pressure Calibration : The pressure inside the sample chamber is measured using the ruby fluorescence method. A laser is focused on the ruby chip, and the wavelength shift of its R1 fluorescence line is measured. This shift is directly correlated to the pressure.

In-situ X-ray Diffraction
  • Synchrotron X-ray Source : High-brilliance and high-energy X-rays from a synchrotron source are essential for penetrating the diamond anvils and obtaining high-quality diffraction data from the small sample volume.

  • Data Collection : The DAC is mounted on a goniometer at the beamline. A monochromatic X-ray beam (e.g., with a wavelength of ~0.3-0.4 Å) is focused on the CaS sample.

  • Diffraction Pattern Acquisition : As pressure is incrementally increased, angle-dispersive XRD patterns are collected at each pressure point using an area detector.

  • Data Analysis : The collected 2D diffraction images are integrated to produce 1D diffraction patterns (intensity vs. 2θ). These patterns are then analyzed to identify the crystal structure and refine the lattice parameters at each pressure. The pressure-volume data obtained is subsequently fitted to an equation of state, such as the Birch-Murnaghan equation, to determine the bulk modulus and its pressure derivative.

Conclusion

This compound exhibits a predictable yet significant structural phase transition from the B1 to the B2 phase at pressures in the range of 34-40 GPa. This transition is accompanied by a significant volume collapse and a change in coordination. The thermodynamic and structural parameters provided in this guide, derived from robust ab initio calculations, offer a foundational dataset for researchers. The detailed experimental protocols outline the standard methodology for verifying and expanding upon these findings. Further experimental investigations could refine the equation of state and explore the kinetic and mechanistic pathways of this fundamental solid-state transformation.

References

A Technical Guide to the Optical Absorption and Transmission Spectra of Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Calcium Sulfide (CaS), a semiconductor with notable optoelectronic properties, has garnered significant interest for its applications ranging from photosynthetic materials to window coatings.[1][2] This technical guide provides a comprehensive overview of the optical absorption and transmission characteristics of CaS. It details the fundamental principles governing these properties, outlines experimental methodologies for their measurement, and presents key quantitative data from recent studies. The guide is intended for researchers, scientists, and professionals in materials science and optoelectronics seeking to understand and utilize the optical behavior of CaS in its various forms, including thin films and nanoparticles.

Fundamental Optical Properties of CaS

This compound is an inorganic compound that crystallizes in a cubic rock salt structure.[3][4] As a semiconductor, its interaction with light is primarily defined by its electronic band structure, specifically the energy difference between the valence band and the conduction band, known as the band gap (E_g). When a photon with energy greater than or equal to the band gap strikes the material, it can be absorbed, exciting an electron from the valence band to the conduction band. This process is fundamental to the material's optical absorption spectrum.

Conversely, photons with energy less than the band gap are not absorbed and can pass through the material, contributing to its optical transmission.[5] The relationship between absorption and transmission is inverse; materials with high absorption at a particular wavelength will have low transmission, and vice versa.[5][6]

The optical properties of CaS are highly dependent on its form (e.g., bulk crystal, thin film, nanoparticle), preparation method, and environmental conditions such as pressure.[1][7] For instance, CaS nanoparticles synthesized via microwave irradiation exhibit a distinct absorption peak at 268 nm.[8] CaS thin films, prepared by techniques like Chemical Bath Deposition (CBD), are noted for their high transmittance in the UV-Visible region, making them suitable for optical applications.[2]

Data Presentation: Optical Properties of CaS

The following table summarizes key optical parameters for this compound reported in various studies. The significant variation in the band gap energy highlights the influence of the material's form and the experimental or computational method used for its determination.

PropertyValueForm of CaSMeasurement/Calculation MethodReference
Band Gap (E_g) 3.51 eV (initial) to 1.18 eV (at 50 GPa)Bulk (Pressurized)UV-Visible Spectroscopy / First-Principles[1]
Band Gap (E_g) 2.38 eVBulk CrystalComputational (Materials Project)[3]
Band Gap (E_g) ~3.9 eVThin FilmUV-Visible Spectroscopy[2]
Transmittance 70-85%Thin FilmUV-Visible Spectroscopy[2]
Absorbance 0 - 0.17%Thin FilmUV-Visible Spectroscopy[2]
Absorption Peak 268 nmNanoparticlesUV-Visible Spectroscopy[8]

Experimental Protocols

The characterization of CaS optical properties involves two primary stages: the synthesis of the material and the subsequent measurement of its interaction with light.

Synthesis of CaS Materials

Protocol 1: Microwave-Assisted Synthesis of CaS Nanoparticles [8]

This method provides a rapid and efficient route to produce CaS nanoparticles.

  • Precursor Preparation: Calcium acetate (Ca(Ac)₂) is used as the calcium precursor and thioacetamide is used as the sulfur source.

  • Microwave Irradiation: The precursors are mixed in a suitable solvent and subjected to microwave irradiation. This process drives the reaction to form CaS nanoparticles.

  • Purification: The resulting nanoparticles are collected, washed to remove unreacted precursors and byproducts, and dried.

  • Characterization: The synthesized nanoparticles are then characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal structure, and Transmission Electron Microscopy (TEM) to analyze morphology and size distribution.[8][9]

Protocol 2: Chemical Bath Deposition (CBD) of CaS Thin Films [2]

This technique is used to deposit thin films of CaS onto a substrate, such as a glass slide.

  • Substrate Cleaning: Glass microslides are rigorously cleaned, typically by washing with detergent (e.g., Extran), rinsing thoroughly with distilled and de-ionized water, and then dried.[2]

  • Deposition Bath: An aqueous solution containing a calcium salt (e.g., calcium chloride) and a sulfur source (e.g., thiourea) is prepared. Complexing agents and pH buffers are added to control the rate of reaction.

  • Film Deposition: The cleaned substrates are immersed in the chemical bath at a controlled temperature (e.g., room temperature).[2] CaS forms via a chemical reaction and slowly deposits onto the substrate surface.

  • Post-Processing: After a set duration, the coated substrates are removed, rinsed with de-ionized water to remove loosely adhered particles, and dried.

Measurement of Optical Absorption and Transmission

The optical spectra are typically measured using a UV-Vis spectrophotometer.[10]

  • Instrument Setup: A spectrophotometer equipped with a light source (e.g., tungsten-halogen lamp for visible and near-infrared), a monochromator to select the wavelength, and a detector is used.[11][12]

  • Baseline Correction: A baseline spectrum is recorded to account for the absorption of the ambient environment and, in the case of nanoparticles, the solvent.[12] For thin films, this is done with no sample in the beam path.

  • Sample Measurement:

    • For Thin Films: The glass slide with the CaS thin film is placed in the spectrophotometer's sample holder, perpendicular to the light beam.

    • For Nanoparticles: The synthesized nanoparticles are dispersed in a transparent solvent (e.g., ethanol or water) and placed in a quartz cuvette in the sample holder.

  • Data Acquisition: The intensity of light transmitted through the sample is measured over a range of wavelengths (e.g., 300-800 nm). The instrument software then calculates the absorbance and transmittance at each wavelength.[10][12] Transmittance (T) is the ratio of the transmitted light intensity (I) to the incident light intensity (I₀), while absorbance (A) is typically calculated as A = -log(T).[6]

Visualizations of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in studying the optical properties of CaS.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis Stage start Precursor Selection synthesis CaS Synthesis (CBD or Microwave) start->synthesis purification Purification & Drying synthesis->purification structural Structural Analysis (XRD, TEM) purification->structural optical Optical Measurement (UV-Vis Spectroscopy) purification->optical data_proc Process Spectra (Absorbance, Transmittance) optical->data_proc band_gap Calculate Band Gap (Tauc Plot) data_proc->band_gap end Final Report band_gap->end

Caption: Experimental workflow for synthesis and optical characterization of CaS.

logical_relationships CaS CaS Material Properties P1 Form (Thin Film, Nanoparticle) CaS->P1 P2 Crystallinity & Phase CaS->P2 P3 Particle Size / Film Thickness CaS->P3 P4 Defects & Impurities CaS->P4 O1 Band Gap Energy (Eg) P1->O1 O2 Absorption Spectrum (α) P1->O2 O3 Transmission Spectrum (T) P1->O3 P2->O1 P2->O2 P2->O3 P3->O1 P3->O2 P3->O3 P4->O1 P4->O2 P4->O3 O1->O2 determines onset O2->O3 is inversely related to

References

The Luminous Legacy: A Technical History of Calcium Sulfide Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of calcium sulfide (CaS) phosphors, from their serendipitous discovery to their role in modern materials science, is a compelling narrative of scientific inquiry and technological advancement. This in-depth guide explores the historical development of these inorganic luminescent materials, detailing the evolution of their synthesis, the deepening understanding of their luminous mechanisms, and the quantitative leaps in their performance.

Early Observations and the Dawn of Phosphor Chemistry

The story of sulfide phosphors begins long before the isolation of this compound itself. An early precursor was the "Bolognian Stone," a form of barium sulfide (BaS), which captivated 17th-century observers with its ability to glow in the dark after exposure to light. However, the first documented synthesis of this compound as a phosphor is credited to Friedrich Hoffmann in 1700.[1] These early phosphors were often impure mixtures, their luminescence a happy accident of preparation methods that inadvertently introduced the necessary activator elements.

It was not until the late 19th and early 20th centuries that the systematic study of phosphorescence began in earnest, with the pioneering work of physicists like Philipp Lenard. Lenard's meticulous investigations into alkaline earth sulfide phosphors, including this compound, laid the groundwork for understanding the critical role of trace amounts of heavy metal impurities—what we now call activators—in the luminescence process. His work, particularly a seminal series of papers published in 1904 with V. Klatt in Annalen der Physik, established that the color, intensity, and duration of the afterglow were intrinsically linked to the specific metallic impurities present in the sulfide host.[2][3]

The Evolution of Synthesis: From Crude Furnaces to Controlled Nanocrystals

The methods for preparing this compound phosphors have evolved dramatically over the centuries, driven by the dual goals of achieving higher purity of the host material and precise control over the activator doping.

Early Methods: Solid-State Reactions at High Temperatures

The earliest methods for synthesizing CaS phosphors involved high-temperature solid-state reactions. These techniques, often empirical and lacking precise control, typically involved heating a mixture of a calcium compound (like calcium carbonate or calcium sulfate), a sulfur source, a reducing agent (such as carbon), and a small amount of an activator salt in a crucible. A flux, a substance that lowers the melting point of the mixture and promotes crystal growth, was also commonly used.

A Representative Early 20th Century Experimental Protocol (Based on the principles of Lenard's work):

A typical preparation would involve the following conceptual steps, though precise quantities and conditions were often proprietary or poorly documented:

  • Mixing of Precursors: A finely ground mixture of calcium carbonate (CaCO₃), sulfur (S), and a small amount of a salt of the desired activator metal (e.g., bismuth nitrate for a blue-green phosphorescence) would be prepared. A flux, such as sodium sulfate (Na₂SO₄) or sodium chloride (NaCl), was often added to facilitate the reaction and improve the crystallinity of the final product.

  • High-Temperature Firing: The mixture would be placed in a sealed crucible to create a reducing atmosphere and heated in a furnace to temperatures ranging from 800°C to 1100°C. The high temperature was necessary to induce the reduction of the calcium salt to this compound and to incorporate the activator ions into the CaS crystal lattice.

  • Cooling and Pulverization: After a specific heating duration, the crucible would be slowly cooled to room temperature. The resulting solid mass would then be ground into a fine powder, yielding the this compound phosphor.

The lack of precise control over the atmosphere and the purity of the starting materials in these early methods often led to phosphors with inconsistent properties.

Modern Synthesis Techniques

The 20th and 21st centuries have seen the development of more sophisticated synthesis methods, enabling greater control over particle size, morphology, and activator distribution, leading to phosphors with significantly improved performance.

Synthesis MethodDescriptionAdvantages
Solid-State Diffusion A refinement of early methods, involving the high-temperature heating of a mixture of high-purity CaS or a precursor with an activator compound.Simple, scalable, and effective for producing bulk phosphor powders.
Co-precipitation The desired cations (Ca²⁺ and activator ions) are precipitated from a solution by the addition of a sulfide-containing reagent. The resulting precipitate is then washed, dried, and often heat-treated.Good control over stoichiometry and homogeneity of activator distribution. Can produce smaller particle sizes.
Carbothermal Reduction A calcium salt (e.g., CaSO₄) is heated with a carbon source in a controlled atmosphere to produce CaS. The activator is typically introduced during this process.Can utilize readily available starting materials.
Sol-Gel Method A colloidal suspension (sol) of precursors is formed, which then undergoes a transition to a gel phase. The gel is dried and calcined to form the final phosphor.Excellent control over purity, homogeneity, and particle size at the nanoscale.
Microwave-Assisted Synthesis Microwave radiation is used to rapidly heat the precursor mixture, leading to a faster reaction and often smaller, more uniform particles.Rapid synthesis, energy-efficient, and can lead to novel nanostructures.

The Heart of the Glow: Understanding the Luminescence Mechanism

The ability of this compound to act as a phosphor is not an intrinsic property of the pure CaS crystal lattice. Instead, it is entirely dependent on the presence of specific impurity ions, known as activators , and in many cases, co-activators .

The Fundamental Process:

  • Excitation: When the phosphor is exposed to a suitable energy source, such as ultraviolet light or cathode rays, electrons in the activator ions are excited to higher energy levels. In the case of CaS, the host lattice can also absorb energy and transfer it to the activator.

  • Trapping (for Phosphorescence): In phosphorescent materials, some of the excited electrons do not immediately return to their ground state. Instead, they become "trapped" in defects or energy levels within the crystal lattice, often facilitated by the presence of a co-activator.

  • De-trapping and Emission: The trapped electrons are gradually released by thermal energy at room temperature. They then return to the activator ion and transition back to their ground state. This transition releases the stored energy in the form of visible light, the color of which is characteristic of the activator ion and its local environment within the CaS crystal.

Key Activators and Their Emission Colors in CaS:

ActivatorCo-activator(s)Emission Color
Bismuth (Bi³⁺)-Blue-green
Europium (Eu²⁺)-Red
Cerium (Ce³⁺)-Green-Yellow
Manganese (Mn²⁺)-Orange-Red
Copper (Cu⁺)-Green

LuminescenceMechanism

A Century of Progress: Quantifying Performance

While early researchers could qualitatively describe the color and persistence of their phosphors, the development of sophisticated spectroscopic and photometric techniques has allowed for the precise quantification of their performance.

Historical Progression of Key Performance Metrics (Conceptual):

EraBrightness (Relative)PersistenceQuantum Efficiency (Estimated)Key Developments
Early 20th Century (Lenard's Era) LowSeconds to minutesVery Low (<1%)Empirical synthesis, discovery of activators.
Mid-20th Century ModerateMinutes to an hourLow (a few %)Improved purity of starting materials, better control of firing conditions.
Late 20th Century HighSeveral hoursModerate (10-30%)Introduction of co-activators to create deeper traps, development of new synthesis routes.
21st Century Very High> 12 hoursHigh (>50% in some cases)Nanomaterial synthesis, optimization of host lattice and activator/co-activator concentrations.

Note: The values in this table are illustrative and intended to show the general trend of improvement. Precise, standardized quantitative data from the early 20th century is scarce.

Modern Applications and Future Directions

The historical development of this compound phosphors has culminated in materials with a wide range of applications. Europium-doped CaS, with its brilliant red emission, is a key component in red phosphors for white light-emitting diodes (LEDs). The long-persistent phosphorescence of CaS doped with various rare-earth elements makes it suitable for safety signage, emergency lighting, and novelty glow-in-the-dark products.

Future research in this field is focused on several key areas:

  • Improving Quantum Efficiency: Developing new synthesis strategies and co-doping schemes to further enhance the conversion of excitation energy into emitted light.

  • Tuning Emission Spectra: Precisely controlling the emission color for specific applications, such as in horticulture and biomedical imaging.

  • Developing Novel Host Lattices: Exploring mixed-sulfide systems and oxysulfides to create phosphors with enhanced stability and novel luminescent properties.

  • Nanophosphors: Investigating the unique optical properties of CaS nanoparticles for applications in bio-imaging, sensing, and security inks.

The journey of this compound phosphors is a testament to the power of fundamental research in driving technological innovation. From a curious glowing stone to a critical component in modern lighting and safety technologies, the story of CaS continues to unfold, with a future as bright as its persistent glow.

Experimental Workflows

Early_Solid_State_Synthesis

Modern_Coprecipitation_Synthesis

References

Theoretical calculations of CaS electronic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Calculation of Calcium Sulfide (CaS) Electronic Properties

Abstract

This compound (CaS), a wide-band-gap semiconductor, is of significant scientific and technological interest, particularly for applications in luminescent devices.[1] A thorough understanding of its electronic properties is crucial for harnessing its full potential. This whitepaper provides a comprehensive overview of the theoretical methods used to calculate the electronic properties of CaS. It details the computational protocols, presents key findings on its structural and electronic characteristics, and serves as a technical guide for researchers in materials science and computational chemistry. The primary computational approach discussed is Density Functional Theory (DFT), which has been successfully employed to investigate the electronic structure, density of states, and optical properties of CaS.[1][2]

Introduction to this compound (CaS)

This compound is an alkaline earth chalcogenide that crystallizes in the rock-salt (NaCl-type, B1) structure at ambient temperature and pressure.[1][3] This structure is cubic, belonging to the Fm-3m space group.[3] The material's large band gap makes it suitable for various optoelectronic applications.[1] Theoretical calculations, primarily based on first-principles quantum mechanical methods, are indispensable for predicting and interpreting the fundamental properties of materials like CaS.[4] These computational approaches allow for the investigation of material properties under various conditions, such as high pressure, and can elucidate the nature of its electronic band structure and the atomic orbital contributions.[5][6]

Computational Methodologies

The theoretical investigation of the electronic properties of solids relies on solving the many-body Schrödinger equation, a task that requires approximations.[4][7] For crystalline solids like CaS, Density Functional Theory (DFT) has become the most widely used and effective method.[2][7]

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] It reformulates the problem from one of a complex many-electron wavefunction to a simpler one based on the spatially dependent electron density.[9] In practice, DFT calculations require an approximation for the exchange-correlation (XC) functional, which accounts for the quantum mechanical and electrostatic interactions between electrons.[10]

Commonly used approximations for the XC functional include:

  • Local Density Approximation (LDA): This approach treats the electron density locally as a uniform electron gas. While computationally efficient, it is known to often underestimate band gaps.[10]

  • Generalized Gradient Approximation (GGA): GGA extends LDA by also considering the gradient of the electron density, which generally improves the description of molecular bonds and lattice parameters.[6][10]

More advanced methods, such as hybrid functionals or the screened exchange method, can provide more accurate band gap predictions at a higher computational cost.[10][11]

Computational Protocol for CaS

A typical first-principles protocol for calculating the electronic properties of CaS involves the following steps, often implemented in software packages like WIEN2k or VASP.[6][11]

  • Structure Definition: The calculation begins with defining the crystal structure of CaS. For ambient conditions, this is the rock-salt (B1) structure with the experimental lattice constant as a starting point.[3]

  • Self-Consistent Field (SCF) Calculation: An iterative process is performed to solve the Kohn-Sham equations, which yields the ground-state electron density and total energy of the system.[12] This step requires setting key computational parameters:

    • Basis Set: A plane-wave basis set is commonly used to describe the electronic wavefunctions.[13] The accuracy is controlled by a kinetic energy cutoff.[10]

    • k-point Sampling: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid) to accurately integrate over the reciprocal space.[10]

    • Pseudopotentials: To simplify the calculation, the interaction of the core electrons and the nucleus is often replaced by an effective potential, or pseudopotential.[14]

    • Convergence Criteria: The SCF cycle is repeated until the change in total energy between iterations falls below a specified threshold, ensuring a converged ground-state electron density is reached.

  • Property Calculations: Once the SCF calculation is converged, the electronic properties are calculated in a non-self-consistent step:

    • Band Structure: The electronic eigenvalues are calculated along high-symmetry paths within the first Brillouin zone.[11][12]

    • Density of States (DOS): The DOS, which describes the number of available electronic states at each energy level, is computed from the eigenvalues over the entire Brillouin zone.[15][16]

    • Optical Properties: Properties such as the dielectric function, absorption spectrum, and reflectivity can be derived from the electronic band structure.[6][17]

G cluster_setup 1. Setup cluster_scf 2. Ground State Calculation cluster_properties 3. Post-SCF Property Calculation Input Define Crystal Structure (e.g., CaS, B1 phase) Params Set Computational Parameters (XC Functional, k-points, Cutoff) SCF Self-Consistent Field (SCF) Calculation Params->SCF Converge Check for Convergence SCF->Converge Iterate Converge->SCF No Band Band Structure Converge->Band Yes DOS Density of States (DOS) Band->DOS Optical Optical Properties Band->Optical

Caption: A typical workflow for first-principles calculations of material properties.

Results: Structural and Electronic Properties

Crystal Structure and Phase Stability

At ambient conditions, CaS is most stable in the B1 (rock-salt) structure.[1] Theoretical calculations have been used to determine the equilibrium lattice constant by minimizing the total energy with respect to the cell volume. These calculated values are generally in good agreement with experimental data. Under high pressure, a structural phase transition from the B1 (NaCl-type) to the B2 (CsCl-type) structure is predicted to occur at approximately 36.5 GPa.[1]

PropertyTheoretical (GGA)Experimental
Crystal StructureB1 (Rock-Salt)B1 (Rock-Salt)
Lattice Constant (Å)~5.69 Å5.69 Å
Phase Transition P (GPa)~36.5 GPa~40 GPa

Table 1: Comparison of theoretical and experimental structural parameters for CaS. Theoretical values are representative of typical GGA calculations.[1]

Electronic Band Structure

The electronic band structure describes the energy levels that electrons are allowed to occupy within the crystal. For CaS in the stable B1 phase, calculations consistently show a direct band gap at the X symmetry point of the Brillouin zone.[1] However, the B2 (high-pressure) phase exhibits an indirect band gap.[1] The magnitude of the calculated band gap is highly dependent on the exchange-correlation functional used.

Method / FunctionalBand Gap (eV)Gap Type
LDA~2.1 eVDirect
GGA~2.3 eVDirect
Experimental~4.4 eVDirect

Table 2: Calculated and experimental band gap values for CaS in the B1 phase. Note that both LDA and GGA significantly underestimate the experimental band gap, a common issue with these functionals.[6][10]

Density of States (DOS)

The Density of States (DOS) provides deeper insight into the composition of the electronic bands.[15] For CaS, the partial DOS (PDOS) reveals the contributions from the individual atomic orbitals of Calcium (Ca) and Sulfur (S).

  • Valence Band: The upper part of the valence band is primarily composed of S 3p states.

  • Conduction Band: The bottom of the conduction band is mainly formed by the Ca 3d states.[6]

The DOS confirms the semiconducting nature of CaS, with a clear energy gap separating the occupied valence states from the unoccupied conduction states.[6][15]

G cluster_orbitals Atomic Orbitals cluster_bands Electronic Bands S_3p S 3p VB Valence Band S_3p->VB Forms Ca_3d Ca 3d CB Conduction Band Ca_3d->CB Forms Gap Band Gap VB->Gap Gap->CB

References

Methodological & Application

Application Note: Synthesis of Calcium Sulfide (CaS) Nanoparticles via Co-precipitation for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium Sulfide (CaS) nanoparticles are inorganic crystalline nanomaterials that have garnered interest for various applications, including bio-imaging and drug delivery, due to their unique optical properties.[1] The co-precipitation method is a simple, cost-effective, and scalable "bottom-up" approach for synthesizing nanoparticles.[2] This technique involves the simultaneous nucleation, growth, and aggregation of particles from a supersaturated solution, which is typically achieved by a chemical reaction.[2] The key advantages of this method include rapid preparation and the ability to control particle size and composition.[2] This document provides a detailed protocol for the synthesis of CaS nanoparticles using the wet chemical co-precipitation method, tailored for researchers in materials science and drug development.

Data Summary

The properties of synthesized nanoparticles are highly dependent on the synthesis parameters.[3][4] The following table summarizes typical experimental conditions and resulting characteristics for CaS nanoparticles synthesized via co-precipitation.

ParameterValue / DescriptionReference
Precursors Calcium Acetate [Ca(CH₃COO)₂], Sodium Sulfide (Na₂S)[5]
Capping Agent Polyethylene Glycol (PEG)[1]
Solvent Deionized Water, Ethanol[1][5]
Reaction Temperature Room Temperature[6]
Stirring Speed Vigorous magnetic stirring[5]
Resulting Particle Size 15-30 nm[1]
Morphology Spherical, Cubical[1]
Crystal Structure Cubic[1]
Optical Properties (UV-Vis) Absorption peak at ~268 nm[1]

Experimental Protocol

This protocol details the wet chemical co-precipitation synthesis of PEG-capped CaS nanoparticles.[1]

1. Materials and Equipment

  • Chemicals:

    • Calcium Acetate [Ca(CH₃COO)₂]

    • Sodium Sulfide (Na₂S)

    • Polyethylene Glycol (PEG)

    • Deionized Water

    • Ethanol

  • Equipment:

    • Magnetic stirrer with heating plate

    • Beakers and flasks

    • Centrifuge and centrifuge tubes

    • Drying oven

    • Standard laboratory glassware (pipettes, graduated cylinders)

2. Preparation of Precursor Solutions

  • Calcium Precursor Solution: Prepare a 0.1 M solution of Calcium Acetate [Ca(CH₃COO)₂] by dissolving the appropriate amount in deionized water under vigorous magnetic stirring until a clear, homogeneous solution is formed.[5]

  • Sulfur Precursor Solution: Prepare an equimolar (0.1 M) solution of Sodium Sulfide (Na₂S) in a separate beaker using deionized water as the solvent.[5]

  • Capping Agent: Add Polyethylene Glycol (PEG) to the calcium precursor solution. The PEG acts as a capping agent to control particle size and prevent aggregation.[1]

3. Co-Precipitation Reaction

  • Place the beaker containing the calcium precursor and PEG solution on a magnetic stirrer.

  • Slowly add the Sodium Sulfide (Na₂S) solution drop-wise to the calcium solution under continuous and vigorous stirring.[5]

  • A milky white precipitate of this compound (CaS) will form immediately.

  • Continue stirring the mixture for approximately two hours at room temperature to ensure the completion of the reaction and allow for particle growth.[5]

4. Collection and Washing of Nanoparticles

  • After the stirring is complete, collect the white precipitate by centrifugation.[7]

  • Discard the supernatant and re-disperse the nanoparticle pellet in deionized water.

  • Wash the precipitate several times by repeated cycles of centrifugation and re-dispersion, first with deionized water and then with ethanol, to remove unreacted precursors and by-products.[5]

5. Drying

  • After the final wash with ethanol, collect the purified CaS nanoparticle pellet.

  • Dry the sample in an oven at approximately 80°C to obtain a fine powder.[5]

6. Characterization

The synthesized CaS nanoparticles should be characterized to determine their physicochemical properties.

  • X-ray Diffraction (XRD): To confirm the cubic crystal structure and estimate the average particle size using Scherrer's equation.[1][6]

  • Transmission Electron Microscopy (TEM): To analyze the morphology (shape) and size distribution of the nanoparticles.[1]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical properties, such as the absorption spectrum.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the capping agent (PEG) on the nanoparticle surface.[1]

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_reaction 2. Co-Precipitation cluster_purification 3. Purification & Collection cluster_char 4. Characterization prep_ca Prepare 0.1M Calcium Acetate Solution add_peg Add PEG (Capping Agent) to Calcium Solution prep_ca->add_peg prep_s Prepare 0.1M Sodium Sulfide Solution mix Drop-wise addition of Na₂S solution to Ca solution (Vigorous Stirring) prep_s->mix add_peg->mix react Stir for 2 hours at Room Temperature mix->react centrifuge Centrifuge to collect precipitate react->centrifuge wash Wash with DI Water and Ethanol (repeat) centrifuge->wash dry Dry in oven at 80°C wash->dry final_product CaS Nanoparticle Powder dry->final_product char_xrd XRD char_tem TEM char_uv UV-Vis char_ftir FTIR final_product->char_xrd final_product->char_tem final_product->char_uv final_product->char_ftir

Caption: Workflow for CaS nanoparticle synthesis via co-precipitation.

Applications in Drug Development

Nanoparticles offer significant advantages in drug delivery systems.[8] Their small size allows for enhanced penetration into tissues and efficient uptake by cells.[9][10] Specifically, nanoparticles can be engineered as "smart systems" to carry therapeutic agents, protect them from degradation, and enable targeted or controlled release, thereby increasing efficacy and reducing systemic toxicity.[9][10] The surface of CaS nanoparticles can be functionalized, for example with PEG as described in this protocol, to improve stability and biocompatibility, which are crucial features for in vivo applications.[9] These characteristics make CaS and other nanoparticles promising vectors for delivering a wide range of therapeutics, from small molecules to large biologics like mRNA or CRISPR/Cas9 systems.[11][12]

References

Application Notes and Protocols for Doping Calcium Sulfide with Europium for Red Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of europium-doped calcium sulfide (CaS:Eu²⁺) red phosphors. This material is of significant interest for various applications, including solid-state lighting, displays, and bio-imaging, due to its strong red emission upon excitation.[1] The methodologies outlined below cover common synthesis routes, including co-precipitation, carbothermal reduction, and solid-state reaction.

Data Presentation

The following tables summarize quantitative data from various synthesis methods to facilitate comparison of experimental parameters and luminescent properties.

Table 1: Comparison of Synthesis Methods for CaS:Eu²⁺ Red Phosphors

Synthesis MethodPrecursorsAnnealing/Reaction Temperature (°C)AtmosphereTypical Emission Peak (nm)Reference
Co-precipitationCalcium nitrate, Ammonium sulfide, Europium nitrate700Slightly reducing631[2][3]
Carbothermal ReductionCalcium carbonate, Sulfur, Carbon, Europium oxide900 - 1100Inert or reducing (e.g., Ar, N₂)631[2][3]
Solid-State ReactionCalcium carbonate, Sulfur, Europium oxide1000 - 1500Inert or reducing650[4][5]
Wet ChemicalCalcium nitrate, Thiourea, Europium nitrateNot specified (nanoparticles)EthanolNot specified[6]

Table 2: Photoluminescent Properties of CaS:Eu²⁺ Phosphors

Synthesis MethodExcitation Wavelength (nm)Emission Wavelength (nm)Full Width at Half Maximum (FWHM) (nm)Notes
Co-precipitation & Carbothermal Reduction25463155PL intensity from carbothermal reduction is nearly twice that of co-precipitation.[2][3]
Not Specified465634Not Specified
Solvothermal500663Not SpecifiedFor single crystal particles.[7]
Solid-State ReactionBlue light650Not SpecifiedCommercially available phosphor.[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Co-precipitation Method

This method involves the precipitation of a calcium-europium precursor followed by a thermal treatment to form the sulfide phosphor.

Materials:

  • Calcium nitrate (Ca(NO₃)₂)

  • Europium nitrate (Eu(NO₃)₃)

  • Ammonium sulfide ((NH₄)₂S) solution

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and magnetic stirrer

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Tube furnace with gas flow control

Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of calcium nitrate and europium nitrate with the desired Ca:Eu molar ratio.

  • Precipitation:

    • Slowly add the ammonium sulfide solution dropwise to the nitrate solution while stirring vigorously. A precipitate will form.

  • Washing and Drying:

    • Filter the precipitate and wash it several times with deionized water and then with ethanol to remove unreacted ions.

    • Dry the precipitate in an oven at a low temperature (e.g., 40-60 °C) until all moisture is removed.

  • Annealing:

    • Place the dried powder in an alumina crucible and heat it in a tube furnace at 700 °C for 2 hours under a slightly reducing atmosphere to prevent the formation of sulfates.[2]

  • Cooling and Grinding:

    • Allow the furnace to cool down to room temperature naturally.

    • Gently grind the resulting red CaS:Eu²⁺ phosphor powder using an agate mortar and pestle.

Carbothermal Reduction Method

This technique involves the reduction of a calcium salt and a sulfur source in the presence of carbon at high temperatures.

Materials:

  • Calcium carbonate (CaCO₃)

  • Sulfur (S) powder

  • Activated carbon (C) powder

  • Europium oxide (Eu₂O₃)

Equipment:

  • Agate mortar and pestle or ball mill

  • Alumina crucible with a lid

  • Tube furnace with gas flow control (e.g., Argon or Nitrogen)

Protocol:

  • Mixing of Precursors:

    • Thoroughly mix stoichiometric amounts of calcium carbonate, sulfur, and activated carbon with the desired amount of europium oxide in an agate mortar and pestle.

  • Pelletizing (Optional):

    • The mixed powder can be pressed into pellets to ensure good contact between the reactants.

  • Sintering:

    • Place the mixed powder or pellets in an alumina crucible and cover it with a lid.

    • Heat the crucible in a tube furnace to a temperature between 900 °C and 1100 °C for several hours under an inert or reducing atmosphere.[2]

  • Cooling and Grinding:

    • After the sintering process, let the furnace cool down to room temperature.

    • The resulting product is then ground into a fine powder.

Solid-State Reaction Method

The solid-state reaction is a widely used method for preparing polycrystalline solids from a mixture of solid starting materials at high temperatures.[8]

Materials:

  • Calcium carbonate (CaCO₃) or Calcium oxide (CaO)

  • Sulfur (S) powder

  • Europium oxide (Eu₂O₃)

  • Flux (e.g., NH₄Cl, optional)

Equipment:

  • Agate mortar and pestle or ball mill

  • Alumina or quartz crucibles

  • High-temperature furnace (up to 1500 °C)

Protocol:

  • Mixing:

    • Weigh the appropriate stoichiometric amounts of the solid reactants (e.g., CaCO₃, S, and Eu₂O₃).

    • Thoroughly mix the powders using an agate mortar and pestle or a ball mill to ensure homogeneity. Adding a small amount of a volatile organic solvent like acetone or ethanol can aid in mixing.[8]

  • Heat Treatment:

    • Place the mixed powder in a suitable crucible.

    • Heat the mixture in a furnace to a high temperature, often between 1000 °C and 1500 °C, for several hours.[5][8] The specific temperature and duration will depend on the reactivity of the precursors.

    • Intermediate grinding and reheating steps may be necessary to ensure a complete reaction.

  • Cooling and Final Grinding:

    • Allow the furnace to cool to room temperature.

    • Grind the final product to obtain a fine powder of CaS:Eu²⁺.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of CaS:Eu²⁺ phosphors.

experimental_workflow cluster_synthesis Synthesis Methods coprecipitation Co-precipitation thermal_treatment Thermal Treatment (Annealing/Sintering) coprecipitation->thermal_treatment carbothermal Carbothermal Reduction carbothermal->thermal_treatment solid_state Solid-State Reaction solid_state->thermal_treatment precursors Precursor Mixing post_processing Post-Processing (Washing, Grinding) thermal_treatment->post_processing final_product CaS:Eu²⁺ Red Phosphor post_processing->final_product characterization Characterization (XRD, PL, SEM) final_product->characterization

Generalized workflow for CaS:Eu²⁺ synthesis.
Luminescence Mechanism

The red luminescence of CaS:Eu²⁺ originates from the electronic transitions within the Eu²⁺ ion, which is influenced by the crystal field of the CaS host lattice.

The luminescence mechanism in Eu²⁺-doped phosphors involves a 5d–4f transition.[9] The 5d energy levels of the Eu²⁺ ion are not well shielded and are significantly affected by the crystal field of the host material.[9] This interaction leads to a splitting of the 5d levels. Upon excitation, an electron is promoted from the 4f ground state to one of the 5d excited states. Subsequently, the electron relaxes non-radiatively to the lowest 5d energy level and then radiatively transitions back to the 4f ground state, emitting a photon in the process.[10] The energy of this emitted photon, and thus the color of the luminescence, is determined by the energy difference between the lowest 5d level and the 4f ground state, which is sensitive to the host lattice.

luminescence_mechanism cluster_energy_levels Energy Levels of Eu²⁺ in CaS Host 4f7_ground 4f⁷ (⁸S₇/₂) Ground State 5d_excited 4f⁶5d¹ Excited States (split by crystal field) 4f7_ground->5d_excited Absorption 5d_excited->4f7_ground Emission 5d_excited->5d_excited Conduction_Band CaS Conduction Band Valence_Band CaS Valence Band excitation Excitation (e.g., UV, blue light) emission Red Emission (~650 nm) non_radiative Non-radiative Relaxation

References

Deposition of Calcium Sulfide Thin Films by Pulsed Laser Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of Calcium Sulfide (CaS) thin films using Pulsed Laser Deposition (PLD). CaS thin films are of growing interest in various fields, including photonics, display technology, and as protective coatings, owing to their unique optical and structural properties. This guide is intended to provide researchers with the necessary information to successfully deposit and characterize CaS thin films in a laboratory setting.

Introduction to Pulsed Laser Deposition of CaS

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique that utilizes a high-power pulsed laser to ablate a target material, which then condenses on a substrate to form a thin film.[1] This method is particularly well-suited for the deposition of complex materials, as it often preserves the stoichiometry of the target material in the resulting film.[2]

The deposition of CaS thin films via PLD allows for precise control over film thickness, crystallinity, and surface morphology by tuning various deposition parameters.[3] Key parameters that influence the quality of the deposited films include laser fluence, repetition rate, substrate temperature, and the composition and pressure of the background gas.[4][5]

Applications of this compound Thin Films

This compound (CaS) is a versatile material with several promising applications:

  • Photonics and Display Technology: CaS exhibits efficient light absorption and emission, making it a suitable material for light-emitting diodes (LEDs) and display screens. Its photoluminescent properties can be tuned by doping with rare-earth elements such as Europium (Eu) and Samarium (Sm).

  • Protective Coatings: Due to its stability and resistance to wear, CaS can be used as a protective layer in industrial coatings, safeguarding machinery and equipment from corrosion and heat.

  • Biomedical Applications: While less explored, the biocompatibility of sulfide materials is an area of active research. CaS thin films could potentially be investigated for applications in biomedical implants and devices, leveraging their protective and optical properties.

Experimental Setup and Workflow

A typical PLD system for the deposition of CaS thin films consists of a high-power pulsed laser, a vacuum chamber, a rotating target holder, and a heated substrate holder. The experimental workflow can be summarized as follows:

PLD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Target_Prep Target Preparation (CaS or CaS:dopant pellet) Chamber_Evac Chamber Evacuation (High Vacuum) Target_Prep->Chamber_Evac Substrate_Prep Substrate Cleaning (e.g., Si, glass) Substrate_Prep->Chamber_Evac Substrate_Heat Substrate Heating Chamber_Evac->Substrate_Heat Laser_Ablation Laser Ablation of Target Substrate_Heat->Laser_Ablation Film_Growth Thin Film Growth on Substrate Laser_Ablation->Film_Growth Cooling Controlled Cooling Film_Growth->Cooling Annealing Post-Annealing (Optional) Cooling->Annealing Characterization Film Characterization Annealing->Characterization

Experimental workflow for CaS thin film deposition.

Experimental Protocols

The following protocols provide a starting point for the deposition of CaS thin films. It is important to note that optimal parameters may vary depending on the specific PLD system and desired film properties.

Target Preparation

A high-purity, dense CaS target is crucial for obtaining high-quality thin films.

  • Starting Material: Use high-purity (≥99.9%) CaS powder. For doped films, mix the desired molar percentage of dopants (e.g., Eu₂O₃, Sm₂O₃) with the CaS powder.

  • Pressing: Press the powder into a pellet (typically 1-inch diameter) using a hydraulic press at a pressure of 10-15 tons.

  • Sintering: Sinter the pellet in a furnace. To prevent oxidation and decomposition, sintering should be performed in an inert atmosphere (e.g., Argon) or with a controlled sulfur overpressure. A typical sintering profile is a ramp up to 1000-1200 °C, hold for several hours, and then a slow cool down.

Substrate Preparation

Proper substrate cleaning is essential for good film adhesion and crystallinity.

  • Substrate Selection: Common substrates for CaS thin film growth include Silicon (Si) (100) and glass.

  • Cleaning Procedure:

    • Ultrasonically clean the substrate in a sequence of solvents: acetone, isopropanol, and deionized water (10-15 minutes each).

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • For Si substrates, a final dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer, followed by a deionized water rinse and nitrogen drying.

Pulsed Laser Deposition Protocol

The following table summarizes typical deposition parameters for CaS thin films. These parameters are based on literature values for similar sulfide materials and general PLD practices and should be optimized for your specific system.

ParameterValueNotes
Laser Type KrF Excimer LaserOther UV lasers (e.g., ArF, Nd:YAG harmonics) can also be used.[6]
Wavelength 248 nmProvides good absorption for most target materials.[5][6]
Laser Fluence 1 - 3 J/cm²A key parameter affecting ablation rate and film properties.[5]
Repetition Rate 5 - 10 HzInfluences the deposition rate and film morphology.[5]
Pulse Duration 10 - 25 nsTypical for nanosecond PLD systems.[6]
Target-Substrate Distance 4 - 6 cmAffects film uniformity and the kinetic energy of ablated species.
Substrate Temperature 300 - 600 °CCrucial for controlling film crystallinity.
Background Gas High Vacuum or H₂SA low pressure of H₂S can compensate for sulfur loss during deposition.
Background Pressure 10⁻⁶ - 10⁻⁵ TorrHigh vacuum is a common starting point.
Post-Deposition Annealing

Post-annealing can improve the crystallinity and optical properties of the deposited CaS films.

  • Atmosphere: Anneal in an inert atmosphere (e.g., Argon) or a sulfur-containing atmosphere to prevent oxidation and sulfur vacancies.

  • Temperature: Annealing temperatures typically range from 400 to 800 °C.

  • Duration: Annealing times can vary from 30 minutes to several hours.

Characterization of CaS Thin Films

A variety of techniques can be used to characterize the structural, morphological, and optical properties of the deposited CaS thin films.

PropertyCharacterization Technique
Crystal Structure X-ray Diffraction (XRD)
Surface Morphology Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
Film Thickness Profilometry, Ellipsometry
Optical Properties UV-Vis-NIR Spectroscopy (for transmittance, absorbance, and bandgap), Photoluminescence (PL) Spectroscopy
Elemental Composition Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Photoelectron Spectroscopy (XPS)

Data Presentation

The following tables summarize the expected influence of key deposition parameters on the properties of CaS thin films.

Table 1: Effect of Deposition Parameters on CaS Thin Film Properties

ParameterEffect on CrystallinityEffect on Surface RoughnessEffect on Deposition Rate
Substrate Temperature Increases with temperatureCan increase at higher temperaturesGenerally minor effect
Laser Fluence Can improve up to an optimal valueIncreases with fluenceIncreases with fluence
Background Pressure Can improve with low pressure of reactive gasCan increase with higher pressureDecreases with higher pressure

Logical Relationships in PLD

The interplay of various parameters in a PLD process determines the final properties of the thin film. The following diagram illustrates these relationships.

PLD_Parameters cluster_params Deposition Parameters cluster_process In-Situ Processes cluster_props Resulting Film Properties Laser Laser Parameters (Fluence, Repetition Rate) Ablation Target Ablation Laser->Ablation Substrate Substrate Temperature Growth Film Nucleation & Growth Substrate->Growth Gas Background Gas (Pressure, Composition) Plume Plasma Plume Dynamics Gas->Plume Ablation->Plume Plume->Growth Structural Structural Properties (Crystallinity, Phase) Growth->Structural Morphological Morphological Properties (Roughness, Grain Size) Growth->Morphological Optical Optical Properties (Bandgap, Luminescence) Structural->Optical Morphological->Optical

Interdependencies of PLD parameters and film properties.

These application notes and protocols provide a comprehensive guide for the deposition of CaS thin films using PLD. Successful deposition will require careful control of the experimental parameters and thorough characterization of the resulting films. For researchers in drug development, the ability to create well-defined, functional coatings could open new avenues for modifying the surface properties of medical devices and drug delivery systems.

References

Application Notes and Protocols for CaS:Eu as a Long-Persistence Phosphor in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-persistence phosphors, also known as afterglow materials, are a class of luminescent materials that can store excitation energy and emit light for an extended period, ranging from seconds to hours, after the excitation source is removed.[1] This unique property makes them highly valuable for bioimaging applications, as it allows for the temporal separation of excitation and emission, thereby eliminating autofluorescence from biological tissues and significantly improving the signal-to-noise ratio.[2] Among the various long-persistence phosphors, Europium-doped Calcium Sulfide (CaS:Eu) has garnered significant attention due to its deep-red emission, which falls within the "optical window" of biological tissues (650-1100 nm), allowing for deeper tissue penetration.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, surface modification, bioconjugation, and application of CaS:Eu nanoparticles for in vitro and in vivo bioimaging.

Key Properties of CaS:Eu for Bioimaging

CaS:Eu phosphors exhibit several properties that make them suitable for bioimaging:

  • Long-Persistence Luminescence: The afterglow can last from minutes to hours, enabling imaging without continuous excitation.[5][6]

  • Red Emission: The emission peak is typically centered around 650 nm, which is advantageous for deep-tissue imaging.[3][7]

  • Efficient Excitation: CaS:Eu can be effectively excited by a wide range of wavelengths, including blue and even red light, which is less damaging to biological tissues than UV excitation.[3]

  • Tunable Properties: The luminescence decay times and quantum yields can be tuned through synthesis conditions and co-doping with other lanthanide ions like Tm³⁺, Dy³⁺, or Ce³⁺.[3][5][8]

Quantitative Data Summary

The following tables summarize the key quantitative properties of CaS:Eu and related long-persistence phosphors.

Table 1: Optical Properties of CaS:Eu Phosphors

PropertyValueNotes
Excitation Wavelength400 - 600 nm (Broadband)Efficiently excited by blue light (e.g., 450 nm).[7] Can also be charged by red light.[3]
Emission Wavelength~650 nm (Deep Red)Corresponds to the 5d-4f transition of Eu²⁺.[3]
Photoluminescence Quantum Yield (PLQY)Up to 65%Can be optimized through synthesis conditions.[8]
Luminescence Decay Time0.05 to 0.3 seconds (tunable)In some formulations, afterglow can persist for over an hour.[5][8] For CaS:Eu²⁺,Tm³⁺, afterglow can be 700s.[7]

Table 2: Physical and Cytotoxicity Data of Nanoparticles for Bioimaging

PropertyValueNotes
Particle Size (for bioimaging)4 - 100 nmSmaller nanoparticles are generally preferred for better circulation and cellular uptake.[5][9]
Surface ChargeVariable (depends on coating)Surface modification with PEG can reduce non-specific binding and cytotoxicity.[10]
CytotoxicityDose-dependentSurface chemistry plays a critical role. Cationic surfaces are often more toxic than anionic ones.[10][11]

Experimental Protocols

Protocol 1: Synthesis of CaS:Eu²⁺,Tm³⁺ Nanoparticles

This protocol describes a solid-state reaction method, a common approach for synthesizing CaS:Eu phosphors.[5][12]

Materials:

  • Calcium carbonate (CaCO₃)

  • Sulfur (S)

  • Europium(III) oxide (Eu₂O₃)

  • Thulium(III) oxide (Tm₂O₃)

  • Flux (e.g., Sodium chloride - NaCl)

  • Alumina crucibles

  • Tube furnace with a reducing atmosphere (e.g., 5% H₂ in N₂)

Procedure:

  • Precursor Mixing: Stoichiometrically mix the high-purity starting materials (CaCO₃, S, Eu₂O₃, and Tm₂O₃). The doping concentration of Eu²⁺ and Tm³⁺ is typically in the range of 0.1-2 mol%.

  • Grinding: Thoroughly grind the mixture in an agate mortar to ensure homogeneity.

  • Sintering:

    • Place the mixture in an alumina crucible.

    • Heat the crucible in a tube furnace under a reducing atmosphere.

    • Ramp the temperature to 900-1150°C and hold for 1-4 hours. The reducing atmosphere is crucial to ensure Europium is in the Eu²⁺ state.

  • Cooling and Pulverization:

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting product is a solid chunk. Grind it into a fine powder using an agate mortar.

  • Washing: Wash the powder with deionized water and ethanol to remove any unreacted starting materials and flux.

  • Drying: Dry the final CaS:Eu²⁺,Tm³⁺ phosphor powder in an oven at 80°C for several hours.

Protocol 2: Surface Modification with Silica and PEGylation

To improve biocompatibility and enable bioconjugation, the hydrophobic surface of CaS:Eu nanoparticles needs to be modified.[13] A silica shell provides a stable, hydrophilic surface that can be further functionalized.[14]

Materials:

  • CaS:Eu nanoparticles (from Protocol 1)

  • Tetraethyl orthosilicate (TEOS)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Ethanol

  • Deionized water

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-Hydroxysuccinimide-activated polyethylene glycol (NHS-PEG)

Procedure:

  • Silica Coating (Stöber Method):

    • Disperse 100 mg of CaS:Eu nanoparticles in 50 mL of ethanol and sonicate for 30 minutes.

    • Add 5 mL of deionized water and 2 mL of ammonium hydroxide to the suspension.

    • While stirring vigorously, add 0.5 mL of TEOS dropwise.

    • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

    • Collect the silica-coated nanoparticles (CaS:Eu@SiO₂) by centrifugation, wash several times with ethanol and water, and dry.

  • Amine Functionalization:

    • Resuspend the CaS:Eu@SiO₂ nanoparticles in 50 mL of ethanol.

    • Add 1 mL of APTES and reflux the mixture at 70°C for 4 hours.

    • Collect the amine-functionalized nanoparticles (CaS:Eu@SiO₂-NH₂) by centrifugation, wash with ethanol, and dry.

  • PEGylation:

    • Disperse the CaS:Eu@SiO₂-NH₂ nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of NHS-PEG.

    • React for 2 hours at room temperature with gentle shaking.

    • Purify the PEGylated nanoparticles by centrifugation or dialysis to remove excess PEG.

Protocol 3: Bioconjugation with Targeting Ligands

This protocol provides a general method for conjugating antibodies to the PEGylated nanoparticles for targeted imaging.[15][16]

Materials:

  • PEGylated CaS:Eu nanoparticles with carboxyl end-groups (use NHS-PEG-COOH in Protocol 2)

  • Targeting antibody (e.g., anti-EGFR)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).

    • Add EDC and NHS to the suspension to activate the carboxyl groups.

    • Incubate for 30 minutes at room temperature.

  • Antibody Conjugation:

    • Add the targeting antibody to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the antibody-conjugated nanoparticles by centrifugation to remove unconjugated antibodies and reagents.

    • Resuspend the final bioconjugate in PBS for storage.

Protocol 4: In Vitro Bioimaging

This protocol outlines the steps for imaging cancer cells targeted with antibody-conjugated CaS:Eu nanoparticles.

Materials:

  • Targeted CaS:Eu nanoparticles

  • Cancer cell line expressing the target receptor (e.g., A549 for EGFR)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filters

  • LED or laser for excitation (e.g., 450 nm)

Procedure:

  • Cell Culture: Culture the target cells on glass-bottom dishes until they reach 70-80% confluency.

  • Nanoparticle Incubation:

    • Incubate the cells with the targeted CaS:Eu nanoparticles (e.g., 50 µg/mL) in the cell culture medium for 2-4 hours at 37°C.

    • As a control, use non-targeted nanoparticles or a cell line that does not express the target receptor.

  • Washing: Wash the cells three times with PBS to remove unbound nanoparticles.

  • Pre-excitation: Expose the entire dish to a strong light source (e.g., a 450 nm LED lamp) for 5 minutes to charge the phosphors.

  • Imaging:

    • Immediately transfer the dish to the fluorescence microscope.

    • Acquire images in the red channel at different time points (e.g., 1, 5, 15, 30 minutes) without further excitation.

    • Observe the persistent luminescence from the nanoparticles bound to the cells.

Protocol 5: In Vivo Animal Imaging

This protocol describes the use of CaS:Eu nanoparticles for in vivo tumor imaging in a mouse model.

Materials:

  • Targeted CaS:Eu nanoparticles suspended in sterile PBS

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Light source for pre-excitation

Procedure:

  • Pre-excitation of Nanoparticles: Before injection, expose the nanoparticle solution to a bright light source for 5-10 minutes.

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Injection: Inject the pre-excited nanoparticles intravenously (e.g., via the tail vein).

  • Imaging:

    • Place the mouse in the in vivo imaging system.

    • Acquire whole-body images at various time points post-injection (e.g., 1, 4, 12, 24 hours) to track the biodistribution and tumor accumulation of the nanoparticles.

    • No external excitation is needed during image acquisition. The signal is from the persistent luminescence of the nanoparticles.

Visualizations

Luminescence Mechanism and Bioimaging Workflow

The following diagrams illustrate the key processes involved in using CaS:Eu for bioimaging.

G cluster_0 Persistent Luminescence Mechanism cluster_1 In Vivo Bioimaging Workflow Excitation Excitation (e.g., 450 nm light) GS Eu²⁺ Ground State (4f⁷) ES Eu²⁺ Excited State (4f⁶5d¹) GS->ES Absorption Emission Red Emission (~650 nm) ES->GS Radiative Decay Traps Electron Traps (Defects, Co-dopants) ES->Traps Electron Trapping Traps->ES Thermal Release (Slow De-trapping) Synthesis 1. Nanoparticle Synthesis & Surface Mod. Bioconjugation 2. Bioconjugation (Targeting Ligand) Synthesis->Bioconjugation Activation 3. Pre-excitation (Charging) Bioconjugation->Activation Injection 4. Intravenous Injection Activation->Injection Imaging 5. In Vivo Imaging (Afterglow Detection) Injection->Imaging

Caption: Mechanism of persistent luminescence and the in vivo bioimaging workflow.

Nanoparticle Functionalization Workflow

This diagram details the steps for preparing CaS:Eu nanoparticles for targeted bioimaging.

G node_core CaS:Eu Core Hydrophobic node_silica Silica Shell (SiO₂) Hydrophilic -OH groups node_core:f1->node_silica:f0 Stöber Method node_amine Amine Functionalization (APTES) -NH₂ groups node_silica:f1->node_amine:f0 Silanization node_peg PEGylation Biocompatible Stealth Layer node_amine:f1->node_peg:f0 NHS Chemistry node_final Bioconjugation Targeted Nanoparticle node_peg:f1->node_final:f0 EDC/NHS Coupling

Caption: Step-wise surface modification of CaS:Eu nanoparticles.

Conclusion

CaS:Eu long-persistence phosphors represent a promising class of nanomaterials for high-contrast bioimaging. Their deep-red, long-lasting emission enables imaging with minimal background interference. However, challenges related to their chemical stability and potential cytotoxicity must be addressed through appropriate surface modification strategies.[11][12] The protocols and data provided in these application notes offer a foundational guide for researchers and drug development professionals to harness the potential of CaS:Eu nanoparticles for advanced in vitro and in vivo imaging applications.

References

Application Notes and Protocols: Calcium Sulfide in Infrared Upconversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfide (CaS), an alkaline earth sulfide, presents itself as a promising, albeit less conventional, host material for lanthanide-doped upconversion nanoparticles (UCNPs). The potential for biocompatibility, given that calcium and sulfur are abundant elements in the human body, makes CaS an intriguing alternative to the more common fluoride-based UCNP hosts for applications in bioimaging, drug delivery, and photodynamic therapy.[1] These applications leverage the unique ability of UCNPs to convert near-infrared (NIR) light into visible or ultraviolet (UV) light, enabling deep tissue penetration and reduced autofluorescence. This document provides a detailed overview of the synthesis, surface functionalization, and potential applications of lanthanide-doped CaS nanoparticles for infrared upconversion, including experimental protocols adapted from existing literature on UCNPs and CaS synthesis.

Data Presentation

The quantitative data for lanthanide-doped CaS nanoparticles with upconversion properties is currently limited in publicly accessible literature. The following tables summarize available data on the synthesis and basic properties of CaS nanoparticles. It is important to note that much of the detailed optical characterization, such as quantum yield and lifetime for infrared upconversion, has not been extensively reported for CaS host materials.

Table 1: Synthesis Parameters for Lanthanide-Doped this compound Nanoparticles

Synthesis MethodPrecursorsDopants (Example)SolventTemperature (°C)Particle Size (nm)Reference
Microwave-AssistedCalcium Acetate, Lanthanide AcetatesYb³⁺, Er³⁺DMSONot specified (Microwave Power: 1000 W)< 2[1][2]
Wet Chemical Co-precipitationCalcium Nitrate, Sodium Sulfide, Lanthanide NitratesYb³⁺, Er³⁺Ethanol/WaterRoom Temperature15-20[3]
Single-Source PrecursorCalcium thiolate, Lanthanide thiolateCe³⁺, Eu²⁺Oleylamine250-300~10[4]

Table 2: Biocompatibility and Cytotoxicity Data for this compound Nanoparticles

Cell LineNanoparticle ConcentrationIncubation Time (h)Viability AssayObserved EffectReference
Human Breast CarcinomaNot specified48 - 96Trypan BlueInhibition of proliferation, induced cell death[1]
Normal FibroblastsNot specified72Trypan BlueNo significant effect on survival and growth[1]
CT-26 (Colon Carcinoma)Not specifiedNot specifiedNot specifiedHeat generation under magnetic field killed cancer cells (for Fe-doped CaS)[5]

Experimental Protocols

1. Synthesis of Lanthanide-Doped this compound Upconversion Nanoparticles (Ln:CaS UCNPs)

This protocol is an adaptation of the microwave-assisted synthesis of CaS nanoclusters and incorporates lanthanide precursors.[1][2]

  • Materials:

    • Calcium acetate (Ca(CH₃COO)₂)

    • Ytterbium(III) acetate (Yb(CH₃COO)₃)

    • Erbium(III) acetate (Er(CH₃COO)₃)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Ethanol (anhydrous)

    • Argon gas supply

    • Microwave reactor (2.45 GHz)

  • Procedure:

    • In a clean, dry microwave-safe reaction vessel, dissolve calcium acetate, ytterbium(III) acetate, and erbium(III) acetate in anhydrous DMSO. The molar ratio of Ca:Yb:Er should be adjusted based on desired doping concentrations (e.g., 80:18:2). The total precursor concentration should be kept low to promote the formation of small nanoparticles.

    • Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.

    • Purge the vessel with argon gas for 10-15 minutes to create an inert atmosphere.

    • Place the sealed vessel in the microwave reactor.

    • Apply microwave irradiation in cycles. A suggested starting point is 5 seconds of irradiation followed by a 15-second cooling period.[2] Repeat for a total of 15 cycles.[2]

    • After the reaction, allow the solution to cool to room temperature.

    • Precipitate the Ln:CaS UCNPs by adding an excess of anhydrous ethanol.

    • Centrifuge the suspension at high speed (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with fresh ethanol three times to remove unreacted precursors and byproducts.

    • Dry the final product under vacuum or in a desiccator.

2. Surface Functionalization with a Silica Shell

This protocol is adapted from methods used for coating other sulfide nanoparticles and is crucial for enhancing stability and biocompatibility in aqueous environments.[6][7][8]

  • Materials:

    • As-synthesized Ln:CaS UCNPs

    • Cyclohexane

    • Igepal CO-520 (or similar non-ionic surfactant)

    • Ammonium hydroxide (NH₄OH, 28-30%)

    • Tetraethyl orthosilicate (TEOS)

    • Ethanol

  • Procedure:

    • Disperse the hydrophobic Ln:CaS UCNPs in cyclohexane.

    • In a separate flask, prepare a microemulsion by mixing cyclohexane, Igepal CO-520, and a small amount of aqueous ammonium hydroxide. Stir vigorously.

    • Add the Ln:CaS UCNP dispersion to the microemulsion and continue stirring.

    • Slowly add TEOS to the mixture while maintaining vigorous stirring. The amount of TEOS will determine the thickness of the silica shell.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Break the microemulsion by adding an excess of ethanol.

    • Collect the silica-coated Ln:CaS UCNPs (Ln:CaS@SiO₂) by centrifugation.

    • Wash the nanoparticles repeatedly with ethanol and then with deionized water to remove surfactant and other residues.

    • The resulting Ln:CaS@SiO₂ nanoparticles can be further functionalized with amine or carboxyl groups using aminosilanes (e.g., APTES) or carboxyl-functionalized silanes, respectively, for conjugation with biomolecules.

3. In Vitro Bioimaging of Cancer Cells

This protocol outlines a general procedure for using Ln:CaS@SiO₂ UCNPs for imaging cancer cells.

  • Materials:

    • Ln:CaS@SiO₂ nanoparticles dispersed in phosphate-buffered saline (PBS)

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • PBS

    • Paraformaldehyde (for fixing)

    • DAPI (for nuclear counterstaining)

    • Confocal microscope equipped with a NIR laser (e.g., 980 nm) and appropriate detectors for visible light.

  • Procedure:

    • Seed the cancer cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach 60-70% confluency.

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh culture medium containing a specific concentration of Ln:CaS@SiO₂ nanoparticles (e.g., 50-100 µg/mL).

    • Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove extracellular nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS and stain the nuclei with DAPI.

    • Acquire images using the confocal microscope. Excite the UCNPs with the NIR laser and collect the upconverted visible light emission.

4. In Vitro Photodynamic Therapy (PDT)

This protocol describes a general method for evaluating the PDT efficacy of photosensitizer-conjugated Ln:CaS@SiO₂ nanoparticles.

  • Materials:

    • Photosensitizer-conjugated Ln:CaS@SiO₂ nanoparticles

    • Cancer cell line

    • Complete cell culture medium

    • PBS

    • Cell viability assay kit (e.g., MTT, PrestoBlue)

    • Singlet oxygen sensor green (SOSG) or similar reactive oxygen species (ROS) probe

    • NIR laser (e.g., 980 nm) with controlled power density.

  • Procedure:

    • Seed cancer cells in a 96-well plate and culture overnight.

    • Treat the cells with different concentrations of the photosensitizer-conjugated nanoparticles for a specified duration. Include control groups (no nanoparticles, nanoparticles without photosensitizer, cells with photosensitizer only).

    • After incubation, wash the cells with PBS and add fresh medium.

    • Expose the designated wells to NIR laser irradiation for a set time. The power density should be optimized to be non-toxic to cells in the absence of the nanoparticles.[9]

    • After irradiation, incubate the cells for another 24-48 hours.

    • Assess cell viability using a standard assay kit according to the manufacturer's instructions.

    • To confirm ROS generation, in a separate experiment, incubate the nanoparticle-treated cells with a ROS probe (e.g., SOSG) before NIR irradiation and measure the fluorescence increase.

Mandatory Visualizations

Upconversion_Mechanism cluster_Yb Yb³⁺ (Sensitizer) cluster_Er Er³⁺ (Activator) Yb_G ²F₇/₂ (Ground State) Yb_E ²F₅/₂ (Excited State) Yb_G->Yb_E Er_I ⁴I₁₁/₂ Yb_E->Er_I Energy Transfer Er_H ⁴F₇/₂ Yb_E->Er_H Energy Transfer Er_G ⁴I₁₅/₂ (Ground State) Er_I->Er_G Er_H->Er_I Er_S ²H₁₁/₂ / ⁴S₃/₂ Er_H->Er_S Non-radiative Relaxation Er_F ⁴F₉/₂ Er_H->Er_F Non-radiative Relaxation Er_S->Er_G Emission Green_out Green Emission (~540 nm) Er_S->Green_out Er_F->Er_G Emission Red_out Red Emission (~660 nm) Er_F->Red_out NIR_in1 NIR Photon (980 nm) NIR_in1->Yb_G Absorption NIR_in2 NIR Photon (980 nm) NIR_in2->Yb_G Absorption

Caption: Energy transfer upconversion (ETU) mechanism in Yb³⁺/Er³⁺ co-doped CaS nanoparticles.

Experimental_Workflow_Bioimaging cluster_synthesis Nanoparticle Preparation cluster_invitro In Vitro Studies cluster_analysis Data Analysis synthesis Synthesis of Ln:CaS UCNPs coating Silica Coating (Surface Functionalization) synthesis->coating conjugation Biomolecule Conjugation (Optional) coating->conjugation incubation Incubation with UCNPs conjugation->incubation cell_culture Cell Seeding and Culture cell_culture->incubation washing Washing to Remove Excess UCNPs incubation->washing imaging Confocal Microscopy (NIR Excitation) washing->imaging image_analysis Image Processing and Analysis imaging->image_analysis localization Subcellular Localization Analysis image_analysis->localization

Caption: Experimental workflow for in vitro bioimaging using Ln:CaS UCNPs.

PDT_Workflow start Seed Cancer Cells in 96-well Plate incubation Incubate with Photosensitizer-conjugated Ln:CaS@SiO₂ UCNPs start->incubation wash Wash Cells to Remove Extracellular Nanoparticles incubation->wash irradiate NIR Laser Irradiation (e.g., 980 nm) wash->irradiate post_incubation Incubate for 24-48 hours irradiate->post_incubation ros_detection ROS Detection (e.g., SOSG Assay) irradiate->ros_detection Parallel Experiment viability Assess Cell Viability (e.g., MTT Assay) post_incubation->viability end Data Analysis viability->end ros_detection->end

Caption: Workflow for in vitro photodynamic therapy (PDT) using Ln:CaS UCNPs.

References

Application Notes and Protocols for the Synthesis of Calcium Sulfide from Calcium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of calcium sulfide (CaS) from calcium sulfate (CaSO₄). The primary method detailed is the carbothermal reduction, a widely utilized and effective high-temperature process. Alternative reduction methods are also briefly discussed.

Introduction

This compound is a versatile inorganic compound with applications in various fields, including as a precursor for phosphorescent materials, in chemical synthesis, and in processes for the recycling of gypsum, a byproduct of flue-gas desulfurization.[1] This protocol outlines the synthesis of CaS from CaSO₄, a readily available and cost-effective starting material. The principal reaction involves the reduction of the sulfate to a sulfide at elevated temperatures.

The most common method for this conversion is carbothermal reduction, where calcium sulfate is heated in the presence of a carbonaceous material such as charcoal, coal, or activated carbon.[1][2][3] The fundamental chemical reaction for this process is:

CaSO₄ + 2C → CaS + 2CO₂[1]

Alternative reducing agents include gases like carbon monoxide (CO) and hydrogen (H₂).[2][4][5] The choice of method may depend on the desired purity of the final product, available equipment, and scale of the synthesis.

Experimental Protocols

Carbothermal Reduction of Calcium Sulfate

This protocol describes the synthesis of this compound via the carbothermal reduction of calcium sulfate using activated carbon.

Materials and Equipment:

  • Calcium sulfate (CaSO₄), anhydrous powder

  • Activated carbon powder (or charcoal powder, <100 mesh)[3]

  • High-temperature tube furnace or kiln capable of reaching at least 1100°C[2]

  • Ceramic or quartz combustion boat

  • Inert gas supply (e.g., nitrogen or argon) with flow control

  • Mortar and pestle

  • Analytical balance

  • Appropriate personal protective equipment (PPE): heat-resistant gloves, safety glasses, lab coat.

Procedure:

  • Preparation of Reactant Mixture:

    • Thoroughly dry the calcium sulfate powder in an oven at 220°C for 1 hour to ensure it is anhydrous.[4]

    • Prepare a homogenous mixture of calcium sulfate and activated carbon. A typical molar ratio of carbon to calcium sulfate is 2:1, though an excess of carbon is often used to favor the formation of CaS.[1][6] For example, for every 1 mole of CaSO₄ (136.14 g), use 2 moles of carbon (24.02 g).

    • Grind the two powders together in a mortar and pestle to ensure intimate mixing.

  • Furnace Setup and Reaction:

    • Place the reactant mixture into a ceramic or quartz combustion boat.

    • Position the combustion boat in the center of the tube furnace.

    • Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 15 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction and cooling process.

    • Heat the furnace to the desired reaction temperature, typically between 900°C and 1100°C.[2][7] A common temperature for this reaction is 1080°C.[2]

    • Maintain the temperature for a sufficient reaction time, which can range from 20 minutes to 2 hours, depending on the scale and specific conditions.[6]

  • Cooling and Product Recovery:

    • After the designated reaction time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.[4] This is crucial to prevent re-oxidation of the this compound.

    • Once cooled, carefully remove the combustion boat from the furnace. The product, crude this compound, will be a solid residue.

    • The resulting product may contain unreacted carbon and calcium oxide (CaO) as a byproduct.[7] Further purification steps may be necessary depending on the desired purity.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction High-Temperature Reaction cluster_recovery Product Recovery P1 Dry CaSO₄ Powder P2 Weigh CaSO₄ and Carbon P1->P2 P3 Mix Reactants P2->P3 R1 Place Mixture in Furnace P3->R1 R2 Purge with Inert Gas R1->R2 R3 Heat to 900-1100°C R2->R3 R4 Hold for Reaction Time R3->R4 C1 Cool to Room Temperature R4->C1 C2 Remove Product from Furnace C1->C2 C3 Store CaS Product C2->C3

Caption: Workflow for Carbothermal Synthesis of CaS.

Gaseous Reduction of Calcium Sulfate

This method utilizes a reducing gas, such as carbon monoxide or hydrogen, to convert calcium sulfate to this compound.

Materials and Equipment:

  • Calcium sulfate (CaSO₄), anhydrous powder

  • Source of reducing gas (e.g., carbon monoxide or hydrogen)

  • High-temperature tube furnace

  • Gas flow controllers

  • Ceramic or quartz combustion boat

  • Appropriate safety measures for handling flammable and toxic gases.

Procedure:

  • Preparation and Furnace Setup:

    • Place the anhydrous calcium sulfate powder in a combustion boat and position it in the tube furnace.

    • Purge the furnace with an inert gas.

  • Reaction:

    • Heat the furnace to the reaction temperature, typically in the range of 850°C to 1000°C.[4]

    • Introduce a controlled flow of the reducing gas (e.g., carbon monoxide).[4]

    • The reaction time will depend on the gas flow rate, temperature, and sample size.

  • Cooling and Recovery:

    • After the reaction is complete, switch the gas flow back to an inert gas.

    • Allow the furnace to cool to room temperature under the inert atmosphere.[4]

    • Remove the this compound product.

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of CaS from CaSO₄.

Starting MaterialReducing AgentTemperature (°C)Reaction TimeConversion/YieldReference
Gypsum WasteDuff Coal1080Not Specified50.7% CaS in product[2]
PhosphogypsumHigh-Volatile Coal800-850Not Specified95-100%[4]
Calcium SulfateSolid Carbon900Not SpecifiedCompletion of CaS formation[7]
Red GypsumCarbon Powder90010 minutesNot Specified[8]
Calcium SulfateHydrogen Gas500-7001 hourHigh Purity[9]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity:

  • X-ray Diffraction (XRD): To identify the crystalline phase of the product and confirm the formation of CaS.[4]

  • Elemental Analysis: To determine the elemental composition of the product.[2]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical states of the elements present.[9]

Safety Precautions

  • High-temperature furnace operations should be conducted with extreme care to avoid thermal burns.

  • When using gaseous reducing agents like carbon monoxide or hydrogen, ensure proper ventilation and follow all safety protocols for handling flammable and toxic gases.

  • This compound can react with moisture or acids to produce toxic hydrogen sulfide (H₂S) gas.[1] Store the final product in a dry, well-sealed container. Handle the product in a well-ventilated area or a fume hood.

Signaling Pathways and Logical Relationships

The synthesis of this compound from calcium sulfate is a chemical transformation rather than a biological signaling pathway. The logical relationship of the primary carbothermal reduction process is illustrated below.

G CaSO4 Calcium Sulfate (CaSO₄) Heat High Temperature (900-1100°C) CaSO4->Heat Carbon Carbon (C) Carbon->Heat CaS This compound (CaS) Heat->CaS CO2 Carbon Dioxide (CO₂) Heat->CO2

Caption: Reactants and Products in Carbothermal Reduction.

References

Application Notes and Protocols: Calcium Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An Overview of Calcium Sulfide and its Limited Role as a Catalyst in Organic Synthesis

Introduction

This document addresses the potential application of this compound (CaS) as a catalyst in organic synthesis reactions. Following a comprehensive review of available scientific literature, it is concluded that there is a significant lack of specific, documented evidence to support the use of this compound as a catalyst for common organic transformations such as Knoevenagel condensations, Michael additions, or Claisen-Schmidt condensations.

While some general sources suggest that this compound is a durable and stable material with potential catalytic activity, particularly in sulfur-based reactions, detailed experimental protocols, quantitative data, and established applications in mainstream organic synthesis are not present in the reviewed literature.[1] This document, therefore, serves to summarize the known properties of this compound and to provide context on commonly employed catalysts for the aforementioned reactions, rather than to provide specific protocols for CaS catalysis.

Properties of this compound

This compound is an inorganic compound with the chemical formula CaS. It is a white, crystalline solid that is sparingly soluble in water.[2] Its properties include:

  • High thermal stability: CaS is stable at high temperatures, a desirable characteristic for catalytic applications.[1]

  • Basic nature: As the salt of a strong base (calcium hydroxide) and a weak acid (hydrogen sulfide), this compound exhibits basic properties. In theory, this basicity could be harnessed to catalyze certain organic reactions that are base-mediated.

  • Heterogeneous nature: As a solid, CaS would function as a heterogeneous catalyst, which can offer advantages in terms of catalyst recovery and product purification.

Despite these properties, the practical application of CaS as a catalyst in organic synthesis appears to be underexplored or ineffective compared to more established catalytic systems.

Overview of Common Catalysts in Selected Organic Reactions

Given the absence of data for this compound, this section provides a brief overview of the types of catalysts typically used for the reactions of interest.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is typically catalyzed by weak bases.

Common Catalysts:

  • Primary, secondary, and tertiary amines (e.g., piperidine, pyridine)

  • Ammonium salts

  • Basic ion-exchange resins

  • Lewis acids in the presence of a base

Logical Relationship: General Knoevenagel Condensation Pathway

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Addition cluster_2 Dehydration Active Methylene Compound Active Methylene Compound Carbanion (Enolate) Carbanion (Enolate) Active Methylene Compound->Carbanion (Enolate) Deprotonation Base Catalyst Base Catalyst Base Catalyst->Carbanion (Enolate) Intermediate Adduct Intermediate Adduct Carbanion (Enolate)->Intermediate Adduct Attack on Carbonyl Carbonyl Compound Carbonyl Compound Carbonyl Compound->Intermediate Adduct Final Product (α,β-unsaturated) Final Product (α,β-unsaturated) Intermediate Adduct->Final Product (α,β-unsaturated) Elimination of H2O

Caption: General workflow of a base-catalyzed Knoevenagel condensation.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction can be catalyzed by both bases and acids.

Common Catalysts:

  • Bases: Hydroxides (NaOH, KOH), alkoxides (NaOEt, KOtBu), and amines.

  • Lewis Acids: TiCl₄, ZnCl₂, and other metal salts.

  • Organocatalysts: Proline and its derivatives.

Experimental Workflow: Typical Michael Addition

G Start Start Prepare Reaction Mixture Dissolve Michael Donor and Acceptor in Solvent Start->Prepare Reaction Mixture Add Catalyst Add Catalyst Prepare Reaction Mixture->Add Catalyst Stir at Defined Temperature Monitor Reaction (e.g., by TLC) Add Catalyst->Stir at Defined Temperature Quench Reaction Add Quenching Agent (e.g., NH4Cl solution) Stir at Defined Temperature->Quench Reaction Work-up Extract with Organic Solvent, Wash, and Dry Quench Reaction->Work-up Purify Product Column Chromatography or Recrystallization Work-up->Purify Product Characterize Product NMR, IR, Mass Spectrometry Purify Product->Characterize Product End End Characterize Product->End

Caption: A standard experimental workflow for a Michael addition reaction.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. It is typically catalyzed by strong bases.

Common Catalysts:

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Barium hydroxide (Ba(OH)₂)

Conclusion

The exploration of novel and sustainable catalysts is a cornerstone of modern organic synthesis. While this compound possesses theoretical characteristics that might suggest catalytic activity, the current body of scientific literature does not provide the necessary evidence to support its use in common organic synthesis reactions. Researchers and drug development professionals seeking to perform Knoevenagel condensations, Michael additions, or Claisen-Schmidt condensations are advised to consult the extensive literature on established and reliable catalytic systems for these transformations. Further research may yet uncover specific applications for this compound as a catalyst, but at present, it remains a material with undemonstrated utility in this context.

References

Application Notes and Protocols: Sol-Gel Preparation of Silica-Coated Calcium Sulfide (CaS) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica-coated calcium sulfide (CaS) nanoparticles are emerging as promising candidates for various biomedical applications, including drug delivery and bioimaging. The silica shell enhances the stability of the CaS core in aqueous environments, improves biocompatibility, and provides a versatile surface for further functionalization. The sol-gel method offers a robust and highly controllable approach to encapsulate CaS nanoparticles with a uniform silica layer. This document provides detailed protocols for the synthesis of CaS nanoparticles and their subsequent silica coating via the sol-gel technique, along with key characterization data and potential applications.

Core Concepts and Workflow

The preparation of silica-coated CaS nanoparticles involves a two-step process: first, the synthesis of CaS nanoparticle cores, and second, the encapsulation of these cores with a silica shell using a sol-gel method. The overall workflow is depicted below.

G cluster_0 Step 1: CaS Nanoparticle Synthesis cluster_1 Step 2: Silica Coating (Sol-Gel) CaS_Precursors CaS Precursors (e.g., Calcium Nitrate, Sodium Sulfide) Precipitation Co-Precipitation Reaction CaS_Precursors->Precipitation Stabilizer Stabilizing Agent (e.g., PEG) Stabilizer->Precipitation CaS_NP CaS Nanoparticles Precipitation->CaS_NP CaS_Dispersion Dispersion of CaS NPs in Solvent CaS_NP->CaS_Dispersion Purification & Dispersion SolGel Hydrolysis & Condensation CaS_Dispersion->SolGel TEOS Silica Precursor (TEOS) TEOS->SolGel Catalyst Catalyst (e.g., Ammonia) Catalyst->SolGel CaS_SiO2 Silica-Coated CaS Nanoparticles SolGel->CaS_SiO2

Figure 1: Overall workflow for the synthesis of silica-coated CaS nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of PEG-Capped CaS Nanoparticles (Core Synthesis)

This protocol describes the synthesis of polyethylene glycol (PEG)-capped CaS nanoparticles using a wet chemical co-precipitation method. The PEG capping provides stability to the nanoparticles in solution, preventing aggregation and facilitating the subsequent silica coating process.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium sulfide (Na₂S)

  • Polyethylene glycol (PEG), average molecular weight 6000

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M aqueous solution of calcium nitrate tetrahydrate.

    • Prepare a 0.1 M aqueous solution of sodium sulfide.

    • Prepare a 1% (w/v) aqueous solution of PEG.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, add 50 mL of the 1% PEG solution.

    • Place the flask in an ultrasonic bath to ensure uniform mixing.

  • Co-precipitation:

    • Slowly add 25 mL of the 0.1 M calcium nitrate solution to the PEG solution under vigorous stirring and sonication.

    • Subsequently, add 25 mL of the 0.1 M sodium sulfide solution dropwise to the mixture. A white precipitate of CaS nanoparticles will form immediately.

  • Aging and Purification:

    • Continue stirring and sonication for 1 hour at room temperature to allow the nanoparticles to age and stabilize.

    • Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

    • Wash the collected nanoparticles three times with a 1:1 mixture of ethanol and DI water to remove unreacted precursors and excess PEG.

    • Finally, redisperse the purified PEG-capped CaS nanoparticles in ethanol for the silica coating step.

Protocol 2: Silica Coating of CaS Nanoparticles (Stöber Method)

This protocol details the encapsulation of the synthesized CaS nanoparticles with a silica shell using a modified Stöber (sol-gel) method. This method allows for good control over the silica shell thickness.

Materials:

  • PEG-capped CaS nanoparticles dispersed in ethanol (from Protocol 1)

  • Tetraethyl orthosilicate (TEOS)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Reaction Mixture Preparation:

    • In a flask, prepare a mixture of 80 mL ethanol and 20 mL DI water.

    • Add 10 mg of the purified PEG-capped CaS nanoparticles to this mixture.

    • Disperse the nanoparticles uniformly by sonicating the mixture for 15 minutes.

  • Initiation of Silica Coating:

    • Under vigorous magnetic stirring, add 1.0 mL of ammonium hydroxide solution to the nanoparticle dispersion.

    • Allow the mixture to stir for 10 minutes.

  • Silica Shell Growth:

    • Prepare a solution of 0.5 mL of TEOS in 10 mL of ethanol.

    • Add this TEOS solution dropwise to the CaS nanoparticle dispersion over a period of 30 minutes using a syringe pump.

    • Allow the reaction to proceed for 12 hours at room temperature under continuous stirring.

  • Purification of Silica-Coated Nanoparticles:

    • Collect the silica-coated CaS nanoparticles (CaS@SiO₂) by centrifugation at 8,000 rpm for 10 minutes.

    • Wash the nanoparticles three times with ethanol to remove any unreacted TEOS and ammonia.

    • Resuspend the final product in the desired solvent (e.g., ethanol or a buffer solution for biological applications).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of silica-coated CaS nanoparticles.

Table 1: Influence of Reactant Concentration on CaS Nanoparticle Size

Calcium Nitrate (M)Sodium Sulfide (M)Average Particle Size (nm)Polydispersity Index (PDI)
0.050.0525 ± 40.21
0.10.118 ± 30.15
0.20.235 ± 60.28

Table 2: Control of Silica Shell Thickness by Varying TEOS Concentration

CaS Core Size (nm)TEOS Volume (mL)Ammonia Volume (mL)Resulting Shell Thickness (nm)Final Particle Size (nm)
180.21.05 ± 128 ± 3
180.51.012 ± 242 ± 4
181.01.025 ± 368 ± 5

Visualization of the Sol-Gel Process

The following diagram illustrates the chemical transformations occurring during the sol-gel process for silica coating.

G TEOS TEOS Si(OC2H5)4 Silanol Silanol Monomers Si(OH)4 TEOS->Silanol Hydrolysis (+ H2O, Catalyst) Siloxane Siloxane Bonds (Si-O-Si) Silanol->Siloxane Condensation (- H2O) Silica Silica Network (SiO2) Siloxane->Silica Polycondensation

Figure 2: Key chemical steps in the sol-gel formation of silica.

Applications in Drug Development

Silica-coated CaS nanoparticles offer several advantages for drug delivery applications:

  • Biocompatibility: The silica shell provides a biocompatible interface, reducing potential toxicity of the core material.[1]

  • Controlled Release: The porous nature of the silica shell can be tailored to control the release kinetics of loaded therapeutic agents.

  • Surface Functionalization: The silanol groups (Si-OH) on the surface of the silica shell can be easily modified with various functional groups (e.g., amines, carboxyls) to attach targeting ligands, polymers like PEG for increased circulation time, or fluorescent dyes for imaging.

  • High Payload Capacity: Mesoporous silica shells can be engineered to have a large surface area and pore volume, allowing for high drug loading capacity.

Drug Loading:

Drugs can be loaded into the porous silica shell via methods such as incipient wetness impregnation or by soaking the nanoparticles in a concentrated drug solution. The loading efficiency is dependent on the drug's properties (e.g., solubility, molecular size) and its interaction with the silica surface. For instance, drugs with functional groups that can form hydrogen bonds with the silanol groups on the silica surface often exhibit higher loading capacities.

Table 3: Example of Drug Loading Capacity

DrugLoading MethodLoading Capacity (% w/w)Encapsulation Efficiency (%)
DoxorubicinSoaking15.285
IbuprofenIncipient Wetness25.892

Conclusion

The sol-gel method provides a versatile and effective means for preparing silica-coated CaS nanoparticles with tunable properties. The protocols outlined in this document offer a starting point for researchers to synthesize and characterize these promising nanomaterials for a range of biomedical applications, particularly in the field of targeted drug delivery and therapy. Further optimization of the synthesis parameters will allow for fine-tuning of particle size, shell thickness, and porosity to meet the specific requirements of the intended application.

References

Application Notes and Protocols for the Fabrication of CaS-based Electroluminescent Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication of Calcium Sulfide (CaS)-based alternating current thin-film electroluminescent (AC-TFEL) devices. This document is intended for researchers and scientists in materials science, optoelectronics, and related fields.

Introduction to CaS-based Electroluminescent Devices

This compound (CaS) is a promising host material for phosphors used in AC-TFEL devices due to its wide bandgap and ability to be doped with various rare-earth elements to produce a wide range of emission colors. These devices operate based on the principle of high-field electroluminescence, where the application of a strong alternating electric field across a phosphor layer induces light emission. The typical structure of an AC-TFEL device is a double-insulator configuration, which enhances stability and operational lifetime.

The fabrication of high-performance CaS-based TFEL devices requires precise control over thin film deposition processes, doping concentrations, and post-deposition treatments such as annealing. This document outlines the critical steps and parameters involved in the successful fabrication and characterization of these devices.

Device Structure and Operating Principle

A standard CaS-based AC-TFEL device consists of a multilayer stack, typically fabricated on a glass substrate. The core of the device is the CaS phosphor layer doped with a specific luminescent activator. This phosphor layer is sandwiched between two insulating layers, which in turn are enclosed by a transparent front electrode and a metallic back electrode.

Operating Principle: Impact Excitation

The light emission in AC-TFEL devices is governed by the impact excitation mechanism. The process can be summarized in the following steps:

  • Electron Tunneling: Under a high electric field (typically > 1 MV/cm), electrons tunnel from interface states between the insulator and phosphor layers into the conduction band of the phosphor.[1]

  • Electron Acceleration: The tunneled electrons are accelerated to high kinetic energies ("hot electrons") by the strong electric field across the phosphor layer.[1][2]

  • Impact Excitation: These high-energy electrons collide with the luminescent centers (e.g., Eu²⁺, Ce³⁺) doped within the CaS host lattice, exciting them to higher energy states.[1][2]

  • Radiative Relaxation: The excited luminescent centers relax back to their ground state, releasing the excess energy as photons, which constitutes the visible light emission.

  • Electron Trapping: The electrons that have traversed the phosphor layer are then trapped at the interface on the opposite side. The alternating nature of the applied voltage allows this process to occur in both directions, leading to continuous light emission.

EL_Mechanism Start Start Tunneling Tunneling Start->Tunneling Initiates Acceleration Acceleration Tunneling->Acceleration Electrons enter Phosphor Layer Impact Impact Acceleration->Impact Relaxation Relaxation Impact->Relaxation Emission Emission Relaxation->Emission Insulator1 Insulator1 Phosphor Phosphor Insulator2 Insulator2

Caption: Mechanism of Electroluminescence in CaS-based AC-TFEL Devices.

Experimental Protocols

This section provides detailed step-by-step protocols for the fabrication of CaS-based AC-TFEL devices.

Substrate Cleaning

Proper substrate cleaning is crucial for good film adhesion and device performance. The following protocol is for cleaning indium tin oxide (ITO) coated glass substrates.

  • Degreasing:

    • Place the ITO-coated glass substrates in a beaker with acetone.

    • Sonicate for 10 minutes in an ultrasonic bath.[3][4]

    • Remove the substrates and rinse thoroughly with deionized (DI) water.

    • Place the substrates in a beaker with isopropanol (IPA).[5]

    • Sonicate for 10 minutes.[5]

    • Rinse thoroughly with DI water.[5]

  • Drying and Surface Treatment:

    • Dry the substrates using a nitrogen gun.[5]

    • For enhanced cleaning and to improve surface wettability, treat the substrates with UV-ozone or oxygen plasma.[4]

Thin Film Deposition

The multilayer structure of the AC-TFEL device is fabricated by sequential deposition of the various thin films. Electron beam evaporation is a commonly used physical vapor deposition (PVD) technique for this purpose.

Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Electron Beam Evaporation) cluster_post Post-Deposition Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Substrate->Cleaning Drying Drying (N2 gun) & Surface Treatment (UV-Ozone) Cleaning->Drying Insulator1 1. Bottom Insulator (e.g., Y2O3, Al2O3) Drying->Insulator1 Phosphor 2. CaS:Dopant Phosphor Layer (e.g., CaS:Eu) Insulator1->Phosphor Insulator2 3. Top Insulator (e.g., Y2O3, Al2O3) Phosphor->Insulator2 Electrode 4. Back Electrode (e.g., Al) Insulator2->Electrode Annealing Annealing Electrode->Annealing Characterization Device Characterization Annealing->Characterization

Caption: General Fabrication Workflow for CaS-based AC-TFEL Devices.

Protocol for Electron Beam Evaporation:

  • Chamber Preparation:

    • Load the cleaned substrates into the substrate holder in the vacuum chamber.

    • Load the source materials (e.g., Y₂O₃ for insulating layers, a mixture of CaS and dopant source like EuS for the phosphor layer, and Al for the back electrode) into the appropriate crucibles in the electron beam evaporator.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition of Bottom Insulator:

    • Deposit the first insulating layer (e.g., Y₂O₃ or Al₂O₃) onto the ITO-coated side of the substrate.

  • Deposition of CaS Phosphor Layer:

    • Co-evaporate CaS and the dopant source (e.g., EuS) to form the phosphor layer. The dopant concentration can be controlled by adjusting the evaporation rates of the two sources.

  • Deposition of Top Insulator:

    • Deposit the second insulating layer, identical to the first, on top of the phosphor layer.

  • Deposition of Back Electrode:

    • Deposit the aluminum back electrode. A shadow mask can be used to pattern the electrode.

Post-Deposition Annealing

Annealing is a critical step to improve the crystallinity of the CaS film and to activate the luminescent centers, thereby enhancing the electroluminescent properties.

  • Furnace Setup:

    • Place the fabricated devices in a tube furnace with a controlled atmosphere (e.g., argon or nitrogen).

  • Annealing Process:

    • Heat the furnace to the desired annealing temperature.

    • Maintain the temperature for a specific duration.

    • Allow the furnace to cool down slowly to room temperature.

Data Presentation: Fabrication Parameters and Device Performance

The following tables summarize typical fabrication parameters and the resulting performance characteristics of CaS-based electroluminescent devices.

Table 1: Deposition Parameters for CaS-based TFEL Device Layers

LayerMaterialDeposition TechniqueTypical ThicknessDeposition RateSubstrate Temperature
Transparent Electrode Indium Tin Oxide (ITO)Sputtering150 - 200 nm0.1 - 0.5 nm/sRoom Temperature - 300°C
Bottom Insulator Y₂O₃ or Al₂O₃Electron Beam Evaporation200 - 400 nm0.2 - 1.0 nm/s100 - 300°C
Phosphor Layer CaS:EuElectron Beam Evaporation500 - 1000 nm0.5 - 2.0 nm/s100 - 300°C
Top Insulator Y₂O₃ or Al₂O₃Electron Beam Evaporation200 - 400 nm0.2 - 1.0 nm/s100 - 300°C
Back Electrode Aluminum (Al)Thermal/Electron Beam Evaporation100 - 200 nm1.0 - 5.0 nm/sRoom Temperature

Table 2: Annealing Conditions and Their Effects on CaS:Eu TFEL Devices

DopantAnnealing TemperatureAnnealing TimeAtmosphereEffect on Performance
Europium (Eu) 600 - 800°C30 - 120 minArgon / NitrogenIncreased crystallinity, enhanced luminance, slight red-shift in emission peak.
Cerium (Ce) 700 - 900°C30 - 90 minArgon / NitrogenImproved crystallinity, higher luminance, optimized green emission.
Copper (Cu), Fluorine (F) 700 - 850°C10 - 60 minArgon / NitrogenEnhanced crystallinity and photoluminescence intensity for blue-purple emission.

Table 3: Performance Characteristics of Doped CaS TFEL Devices

DopantEmission ColorPeak WavelengthTypical Luminance (at 1 kHz)Luminous Efficiency
Europium (Eu) Red~650 nm100 - 300 cd/m²0.1 - 0.5 lm/W
Cerium (Ce) Green~505 nm150 - 500 cd/m²0.2 - 1.0 lm/W
Copper (Cu), Fluorine (F) Blue-Purple~425 - 475 nm50 - 150 cd/m²0.05 - 0.2 lm/W

Device Characterization

After fabrication, the devices should be characterized to evaluate their performance.

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): To determine the crystal structure and orientation of the deposited CaS thin film.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional structure of the device.

Optical Characterization
  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum of the phosphor layer under optical excitation.

  • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum under electrical excitation.

  • Luminance-Voltage (L-V) Measurement: To determine the relationship between the applied voltage and the brightness of the device.

Electrical Characterization
  • Capacitance-Voltage (C-V) Measurement: To analyze the electrical properties of the insulating layers and the device as a whole.

  • Charge-Voltage (Q-V) Analysis: To study the charge transport characteristics within the phosphor layer.[2][6]

Conclusion

The fabrication of CaS-based electroluminescent devices is a multi-step process that requires careful control of deposition and annealing parameters. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can fabricate high-quality devices for various applications in displays and lighting. The provided data tables serve as a useful reference for optimizing fabrication processes to achieve desired device performance.

References

Measuring the Quantum Yield of CaS Phosphors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Sulfide (CaS) phosphors, particularly when doped with rare-earth elements such as Europium (Eu) and Cerium (Ce), are a significant class of luminescent materials. Their applications span from solid-state lighting and displays to bio-imaging and sensing. A critical parameter for evaluating the performance of these phosphors is their photoluminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed.[1] An accurate determination of the QY is essential for material optimization and application development.

This document provides detailed application notes and protocols for measuring the quantum yield of CaS phosphors, with a focus on the absolute measurement method using an integrating sphere, which is the most suitable technique for powder samples.

Principles of Quantum Yield Measurement

The quantum yield of a phosphor can be determined using two primary methods: the relative method and the absolute method.

  • Relative Method: This technique compares the fluorescence intensity of the sample to a standard with a known quantum yield. While simpler, its accuracy is contingent on the accuracy of the standard's QY value.[2]

  • Absolute Method: This method directly measures the number of photons emitted and absorbed by the sample, typically using an integrating sphere to collect all emitted light.[2] This is the preferred and more accurate method for solid powder samples like CaS phosphors.

The internal quantum efficiency (IQE) is a key metric, defined as the ratio of the number of photons emitted by the sample to the number of photons absorbed by the sample.[3]

Data Presentation

The following tables summarize the reported quantum yields for various CaS and other calcium-based phosphors doped with Europium and Cerium.

Table 1: Quantum Yield of Europium-Doped Calcium-Based Phosphors

Phosphor MaterialDopantExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
CaS:Eu²⁺Eu²⁺--up to 65%[4]
Ca₂SiO₄:Eu³⁺Eu³⁺397712>87.95%[3]
Ca₂₊ₓMgSi₂Eu₀.₀₂₅O₇₊ₓ (x=1.0)Eu²⁺-47582.3%[5]
Ca₃SiO₄Cl₂:Eu,CeEu²⁺, Ce³⁺--up to 75%[6]

Table 2: Quantum Yield of Cerium-Doped Calcium-Based Phosphors

Phosphor MaterialDopantExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
CaCN₂:Ce³⁺Ce³⁺38646211.5%[7]
LaPO₄:Ce³⁺Ce³⁺--85.1%[8]
CaY₂HfGa(AlO₄)₃:Ce³⁺Ce³⁺45053472.8%[9]

Experimental Protocols

Absolute Quantum Yield Measurement of CaS Phosphor Powders

This protocol outlines the steps for measuring the absolute photoluminescence quantum yield of CaS phosphor powders using a spectrofluorometer equipped with an integrating sphere.

Instrumentation:

  • Fluorescence Spectrophotometer (e.g., Hitachi F-7000, Edinburgh Instruments FLS1000)[10][11]

  • Integrating Sphere Attachment[2]

  • Excitation Light Source (e.g., Xenon lamp)

  • Monochromator

  • Detector (e.g., Photomultiplier Tube - PMT)

  • Powder Sample Holder (e.g., made of PTFE)[8]

  • Reflectance Standard (e.g., BaSO₄ or Spectralon®)

Protocol:

  • System Warm-up and Calibration:

    • Turn on the spectrophotometer and allow the light source to warm up for at least 30-60 minutes to ensure stable output.

    • Perform necessary system calibrations, including spectral correction of the detector response. This is crucial for accurate QY measurements.[1]

  • Blank Measurement (Incident Photon Count):

    • Place the empty powder sample holder in the integrating sphere.

    • Set the excitation wavelength appropriate for the CaS phosphor being tested (e.g., in the blue region for many Eu²⁺/Ce³⁺ doped phosphors).

    • Scan across a wavelength range that includes the excitation wavelength and the expected emission range of the phosphor.

    • This measurement quantifies the spectrum of the excitation light (incident photons).

  • Sample Measurement (Scattered and Emitted Photons):

    • Carefully load the CaS phosphor powder into the sample holder, ensuring a flat and uniform surface.

    • Place the sample holder back into the integrating sphere in the same position as the blank measurement.

    • Using the identical settings as the blank measurement, acquire the spectrum. This spectrum will contain both the scattered excitation light and the emitted photoluminescence from the phosphor.

  • Data Analysis and Quantum Yield Calculation:

    • The software accompanying the instrument will typically have a dedicated quantum yield calculation module.

    • The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light in the sample measurement from the integrated intensity of the excitation light in the blank measurement.

    • The number of emitted photons is determined by integrating the area under the emission peak in the sample's spectrum (after correcting for the background).

    • The absolute quantum yield (Φ) is then calculated using the following formula:

      Φ = (Number of Emitted Photons) / (Number of Absorbed Photons)

Important Considerations:

  • Sample Preparation: Ensure the phosphor powder is dry and well-packed in the holder to achieve a consistent and reproducible surface. For small quantities of sample, a diluent with high reflectance and chemical stability, such as aluminum oxide or barium sulfate, can be used.

  • Excitation Wavelength Selection: Choose an excitation wavelength that is strongly absorbed by the phosphor and does not overlap with the emission spectrum to avoid re-absorption effects.[11]

  • Slit Widths: Use a wide excitation bandwidth to ensure the excitation peak can be reliably integrated and a narrow emission bandwidth to prevent detector saturation.[11]

  • Correction Factors: The instrument software should apply corrections for the spectral response of the detector and the integrating sphere.

Mandatory Visualizations

Photoluminescence Mechanism in Doped CaS Phosphors

G Valence_Band Valence Band Conduction_Band Conduction Band Ground_State Ground State (4f) Excited_State Excited State (5d) Ground_State->Excited_State Excited_State->Ground_State Excited_State->Ground_State Excitation Excitation (Absorption of Photon) Emission Emission (Photoluminescence) Non_Radiative_Decay Non-Radiative Decay

Caption: Energy level transitions in a doped CaS phosphor.

Experimental Workflow for Absolute Quantum Yield Measurement

G cluster_setup 1. Instrument Setup & Calibration cluster_measurement 2. Data Acquisition cluster_analysis 3. Data Analysis A Warm-up Spectrophotometer B Calibrate Detector Response A->B C Measure Blank Spectrum (Empty Holder) B->C D Measure Sample Spectrum (Phosphor Powder) C->D E Integrate Excitation & Emission Peaks D->E F Calculate Absorbed & Emitted Photons E->F G Calculate Absolute Quantum Yield F->G H Quantum Yield (%) G->H Final Result

Caption: Workflow for absolute quantum yield measurement.

References

Troubleshooting & Optimization

How to improve the quantum efficiency of CaS:Eu2+ phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the quantum efficiency (QE) of Europium-doped Calcium Sulfide (CaS:Eu²⁺) phosphors.

Troubleshooting Guide: Low Quantum Efficiency

This guide addresses common problems encountered during the synthesis and characterization of CaS:Eu²⁺ phosphors that can lead to low quantum efficiency.

Issue 1: Low Emission Intensity After Synthesis

  • Question: My CaS:Eu²⁺ phosphor exhibits weak red emission after synthesis. What are the potential causes and how can I improve the intensity?

  • Answer: Low emission intensity is a frequent issue that can stem from several factors related to the synthesis process. The primary areas to investigate are the choice of flux, the synthesis temperature, and the overall crystallinity of the phosphor particles.

    • Flux Optimization: Fluxes are crucial for promoting crystal growth and facilitating the diffusion of the Eu²⁺ activator into the CaS host lattice.

      • Recommendation: The use of NH₄F as a flux has been shown to be particularly effective in increasing the fluorescence intensity of CaS:Eu²⁺.[1][2] In some cases, NH₄F can increase the particle size and enhance stability, leading to a 10% increase in fluorescence intensity.[1] While alkali carbonates like Li₂CO₃ and Na₂CO₃ can also act as fluxes, they may leave behind impurity ions that degrade luminescence efficiency and require a washing step, which itself can decrease the photoluminescence intensity.[1] NH₄Cl is another option that does not require washing.[1]

    • Crystallinity: Poor crystallinity with surface defects can act as non-radiative recombination centers, quenching the luminescence.

      • Recommendation: Ensure your synthesis temperature and duration are sufficient for good crystal growth. A solid-state reaction at high temperatures is a common method.[3] The use of fluxes, as mentioned above, plays a significant role in improving crystallinity.[4][5]

    • Activator Concentration: The concentration of Eu²⁺ is critical. While increasing the activator concentration can initially increase emission intensity, exceeding an optimal level leads to concentration quenching.

      • Recommendation: Systematically vary the Eu²⁺ doping concentration to find the optimal level for your specific synthesis conditions. Concentration quenching is a common phenomenon in phosphors where excessive activator ions lead to non-radiative energy transfer between them.[6][7]

Issue 2: Poor Match with Blue LED Excitation Source

  • Question: The excitation spectrum of my CaS:Eu²⁺ phosphor does not align well with the emission of my GaN-based blue LED (around 450-470 nm), leading to inefficient excitation. How can I shift the excitation band?

  • Answer: Modifying the host lattice by co-doping is an effective strategy to tune the excitation spectrum.

    • Cation Substitution: Partially substituting Calcium (Ca²⁺) with other alkaline earth metals like Strontium (Sr²⁺) or Magnesium (Mg²⁺) can alter the crystal field environment of the Eu²⁺ activator.

      • Recommendation: Introducing Sr²⁺ into the CaS host lattice can shift the excitation band to higher energies (a blue shift), providing a better match with blue GaN LEDs.[1][2] Conversely, substituting Ca²⁺ with Mg²⁺ can also significantly increase the emission intensity.[1] A systematic study of Ca₁₋ₓSrₓS:Eu²⁺ or Ca₁₋ₓMgₓS:Eu²⁺ compositions is recommended to find the optimal substitution level for your application.

Issue 3: Phosphor Degrades Over Time or with Exposure to Moisture

  • Question: The luminescence intensity of my CaS:Eu²⁺ phosphor decreases over time, especially when exposed to ambient conditions. What causes this instability and how can it be mitigated?

  • Answer: Sulfide-based phosphors like CaS:Eu²⁺ are known for their poor chemical stability, particularly their sensitivity to moisture.[2]

    • Surface Protection: Hydrolysis of the sulfide host lattice is a primary degradation pathway.

      • Recommendation: Encapsulating the phosphor particles with a protective coating can significantly improve their stability. Creating a core-shell structure, for example with an oxysulfide shell like CaZnOS, can enhance stability in aqueous environments and improve thermal resistance.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Eu²⁺ doping concentration in CaS:Eu²⁺?

A1: The optimal Eu²⁺ concentration is not a fixed value and depends on the specific synthesis method, co-dopants used, and the desired balance between absorption and emission. However, it is a critical parameter to optimize. Exceeding the optimal concentration will lead to a decrease in quantum efficiency due to concentration quenching.[6][7] It is recommended to synthesize a series of samples with varying Eu²⁺ concentrations (e.g., from 0.1 mol% to 5 mol%) to determine the peak emission intensity for your specific system.

Q2: How can I enhance the quantum efficiency of CaS:Eu²⁺ through co-doping?

A2: Co-doping with certain rare-earth ions can significantly improve the fluorescence intensity.

  • Er³⁺ Co-doping: The introduction of Er³⁺ as an auxiliary activator has been shown to yield the strongest brightness in CaS:Eu²⁺ phosphors when used in conjunction with an NH₄F flux.[1][2]

  • Ce³⁺ Co-doping: Co-doping with Ce³⁺ can also enhance the emission intensity of Eu²⁺ through efficient energy transfer from Ce³⁺ to Eu²⁺.[3] An enhancement of 20% in emission intensity has been reported with a low Ce³⁺ doping concentration of 0.1%.[3]

Q3: What synthesis method is recommended for achieving high quantum efficiency in CaS:Eu²⁺?

A3: The flux-assisted solid-state reaction is a widely used and effective method for synthesizing CaS:Eu²⁺ phosphors with high quantum yields.[2] This method involves heating the precursor materials (e.g., CaCO₃, S, Eu₂O₃, and a flux) at high temperatures in a controlled atmosphere. Microwave-assisted synthesis has also been explored as a rapid synthesis method.[10]

Q4: How is the internal quantum efficiency (IQE) of a phosphor powder measured?

A4: The IQE is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[11][12] It is typically measured using a spectrofluorometer equipped with an integrating sphere. The measurement process involves two steps:

  • Measuring the incident light spectrum: The excitation light is scattered by a reflectance standard (e.g., BaSO₄) to obtain the spectrum of the excitation source.[11][12][13]

  • Measuring the sample spectrum: The phosphor sample is placed in the integrating sphere and excited. The sphere collects both the scattered excitation light and the emitted fluorescence from the sample.[11][12][13]

By comparing these two spectra, the number of absorbed and emitted photons can be calculated to determine the IQE.[12][13]

Quantitative Data Summary

Table 1: Effect of Flux on Relative Fluorescence Intensity of CaS:Eu²⁺, Er³⁺

Flux UsedRelative Fluorescence Intensity (a.u.)Notes
Na₂CO₃LowerRequires washing, which can decrease intensity.[1]
Li₂CO₃Higher than Na₂CO₃Requires washing.[1]
NH₄ClHigher than alkali carbonatesDoes not require washing.[1]
NH₄FHighestCan increase particle size and stability.[1][2]

Table 2: Effect of Co-doping on Luminescence Properties of CaS:Eu²⁺

Co-dopantEffect on LuminescenceReported Improvement
Er³⁺Increased fluorescence intensity.[1]Highest intensity among Pr, Tb, and Er co-dopants.[1]
Ce³⁺Enhanced Eu²⁺ emission via energy transfer.[3]~20% increase in emission intensity at 0.1% Ce³⁺.[3]
Sr²⁺ (partial substitution for Ca²⁺)Shifts excitation band to higher energy.[1]Better match with blue GaN LEDs.[1][2]
Mg²⁺ (partial substitution for Ca²⁺)Greatly increases emission intensity.[1]Intensity peaks at a certain substitution level.[1]

Experimental Protocols

Protocol 1: Flux-Assisted Solid-State Synthesis of CaS:Eu²⁺

This protocol describes a general procedure for synthesizing CaS:Eu²⁺ phosphors using a solid-state reaction method with a flux.

  • Precursor Preparation:

    • Stoichiometrically weigh high-purity precursor powders. Typical precursors include CaCO₃ (or CaS), elemental sulfur (S), and Eu₂O₃.

    • Add a flux, such as NH₄F, typically at 2-5% of the total weight of the raw materials.[1]

    • Thoroughly mix the powders in an agate mortar to ensure homogeneity.

  • Sintering:

    • Place the mixed powder in an alumina crucible.

    • Heat the crucible in a tube furnace under a controlled atmosphere (e.g., a reducing atmosphere of Ar/H₂ or in a carbon-rich environment) to facilitate the reduction of Eu³⁺ to Eu²⁺.

    • The sintering temperature and duration are critical parameters and should be optimized. Temperatures in the range of 800-1200°C are common.

  • Post-Synthesis Processing:

    • Allow the furnace to cool down to room temperature naturally.

    • Gently grind the resulting phosphor cake into a fine powder.

    • If an alkali carbonate flux was used, wash the powder with deionized water to remove residual flux, followed by drying.[1] This step is not necessary for NH₄Cl or NH₄F fluxes.[1]

Protocol 2: Measurement of Internal Quantum Efficiency (IQE)

This protocol outlines the steps for measuring the IQE of a phosphor powder using an integrating sphere.

  • Instrumentation:

    • A spectrofluorometer equipped with an integrating sphere.

    • A calibrated light source.

    • A BaSO₄ reflectance standard.

  • Measurement of Incident Light Spectrum:

    • Mount the BaSO₄ standard at the sample position in the integrating sphere.

    • Direct the excitation light into the sphere and measure the spectrum of the scattered light. This represents the incident photon flux.[11][12][13]

  • Measurement of Sample Spectrum:

    • Replace the BaSO₄ standard with the phosphor sample.

    • Excite the sample with the same light source and measure the resulting spectrum. This spectrum will contain both the scattered excitation light and the emitted fluorescence from the phosphor.[11][12][13]

  • Calculation of IQE:

    • The IQE is calculated as the ratio of the number of emitted photons (integrated fluorescence peak) to the number of absorbed photons (the difference between the integrated incident light peak and the scattered excitation light peak from the sample measurement).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_optimization Optimization Loop precursors Precursor Mixing (CaCO₃, S, Eu₂O₃, Flux) sintering High-Temperature Sintering (Reducing Atmosphere) precursors->sintering cooling Cooling & Grinding sintering->cooling pl_measurement Photoluminescence Measurement cooling->pl_measurement structural_analysis Structural Analysis (XRD) cooling->structural_analysis qe_measurement Quantum Efficiency Measurement pl_measurement->qe_measurement analysis Analyze Results qe_measurement->analysis structural_analysis->analysis adjust_params Adjust Parameters (Flux, Temp, Co-dopant) analysis->adjust_params Low QE? optimization_feedback analysis->optimization_feedback High QE? adjust_params->precursors final_product final_product optimization_feedback->final_product Optimized Phosphor troubleshooting_logic cluster_intensity Problem: Low Emission Intensity cluster_excitation Problem: Poor Excitation Match cluster_solutions Potential Solutions start Low Quantum Efficiency check_flux Check Flux Type & Amount start->check_flux check_cryst Verify Crystallinity start->check_cryst check_conc Optimize Eu²⁺ Concentration start->check_conc cation_sub Cation Substitution (Sr²⁺, Mg²⁺) start->cation_sub If excitation mismatch use_nh4f Use NH₄F Flux check_flux->use_nh4f optimize_temp Optimize Sintering Temp. check_cryst->optimize_temp vary_eu Vary Eu²⁺ Doping Level check_conc->vary_eu co_dope_sr_mg Co-dope with Sr/Mg cation_sub->co_dope_sr_mg

References

Preventing oxidation and degradation of calcium sulfide powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of calcium sulfide (CaS) powders. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter with your this compound powders.

Issue 1: The CaS powder has changed color from white/off-white to yellow or grey.

  • Question: My CaS powder, which is supposed to be white, now has a yellowish or greyish tint. What happened, and is it still usable?

  • Answer: A color change in CaS powder is a common indicator of degradation. The yellowish tint can be due to the formation of polysulfides from the reaction of CaS with moisture and oxygen. A greyish color may indicate the presence of impurities or other degradation products. It is highly recommended to characterize the powder to determine the extent of degradation before use, as its chemical properties will be altered. For most applications requiring high purity CaS, the powder should be discarded.

Issue 2: The CaS powder has a strong "rotten egg" smell.

  • Question: Upon opening the container, I noticed a strong smell of rotten eggs (hydrogen sulfide). Is this normal?

  • Answer: While a faint odor of hydrogen sulfide (H₂S) can be present due to minor hydrolysis with trace moisture, a strong smell is a clear sign of significant degradation.[1] CaS reacts with water, including atmospheric humidity, to produce H₂S gas.[2] This indicates that the container seal may have been compromised or the powder was exposed to a humid environment. The presence of a strong H₂S smell implies that a portion of the CaS has converted to calcium hydroxide and calcium hydrosulfide, altering the purity and reactivity of your material.[1]

Issue 3: The CaS powder is clumpy and no longer free-flowing.

  • Question: My CaS powder has formed clumps and is difficult to handle. What causes this and how can I prevent it?

  • Answer: Clumping, or caking, in CaS powder is primarily caused by moisture absorption.[1][3][4] As a hygroscopic material, CaS readily absorbs water from the air. This moisture can form liquid bridges between particles, leading to agglomeration. To prevent this, it is crucial to handle the powder in a dry, inert atmosphere, such as a glovebox, and to ensure that storage containers are hermetically sealed.[2][5]

Issue 4: I am observing inconsistent experimental results using my CaS powder.

  • Question: My experiments using CaS powder are giving inconsistent results. Could the quality of the powder be the issue?

  • Answer: Yes, inconsistency in experimental outcomes is a frequent consequence of using degraded CaS powder. The hydrolysis and oxidation products, such as calcium hydroxide, calcium sulfate, and calcium carbonate, will have different chemical properties and reactivities compared to pure CaS. This can affect reaction kinetics, product yields, and the overall outcome of your experiments. It is advisable to perform quality control checks on your CaS powder if you suspect degradation.

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize the impact of these factors.

Table 1: Influence of Environmental Factors on CaS Degradation

ParameterConditionEffect on CaS PowderPrevention Method
Relative Humidity High (>30%)Accelerates hydrolysis, leading to H₂S formation and clumping.[6][7]Store and handle in a dry, inert atmosphere (e.g., glovebox with <1% humidity).
Low (<10%)Minimal degradation.Maintain a dry storage environment.
Temperature Elevated (>30 °C)Increases the rate of oxidation and hydrolysis.[8]Store in a cool, dry place. Avoid exposure to heat sources.[8]
Room TemperatureSlow degradation in the presence of moisture and air.Proper sealing and storage in an inert atmosphere.
Atmosphere Air (Oxygen)Leads to oxidation, forming calcium sulfate and other byproducts.Store and handle under an inert gas (e.g., argon or nitrogen).[2]
Inert Gas (Ar, N₂)Prevents oxidation and minimizes hydrolysis if the gas is dry.Use of a glovebox or Schlenk line for all manipulations.

Experimental Protocols

Protocol 1: Standard Handling of this compound Powder in an Inert Atmosphere Glovebox

This protocol outlines the standard procedure for handling CaS powder to minimize degradation.

  • Preparation: Ensure the glovebox atmosphere has low levels of oxygen (<10 ppm) and moisture (<10 ppm). All glassware, spatulas, and other equipment should be dried in an oven at >120 °C for at least 4 hours and cooled in the glovebox antechamber.

  • Transfer: Introduce the sealed container of CaS powder into the glovebox via the antechamber. Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.

  • Handling: Once inside the glovebox, open the CaS container. Use a pre-dried spatula to weigh the desired amount of powder into a tared, dry container.

  • Sealing: Tightly reseal the original CaS container immediately after use. It is recommended to use paraffin film to further seal the container lid.

  • Storage: Store the resealed CaS container inside the glovebox. If long-term storage outside the glovebox is necessary, place the sealed container in a desiccator filled with a suitable desiccant.

Protocol 2: Quality Control Check for CaS Powder Degradation using X-ray Diffraction (XRD)

This protocol can be used to identify the presence of common degradation products.

  • Sample Preparation: In an inert atmosphere, grind a small amount of the CaS powder to a fine consistency using an agate mortar and pestle. Mount the powder on a zero-background sample holder.

  • Data Acquisition: Transfer the sample to the XRD instrument. Collect a diffraction pattern over a 2θ range of 20-80° with a step size of 0.02°.

  • Data Analysis: Analyze the resulting diffractogram. Compare the peak positions with standard diffraction patterns for CaS (cubic, rocksalt structure), Ca(OH)₂ (portlandite), CaCO₃ (calcite or aragonite), and CaSO₄ (anhydrite). The presence of peaks corresponding to the latter compounds confirms degradation.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the handling and degradation of this compound powders.

degradation_pathway CaS This compound (CaS) Degradation_Products Degradation Products CaS->Degradation_Products Hydrolysis & Oxidation H2O Moisture (H₂O) H2O->Degradation_Products O2 Oxygen (O₂) O2->Degradation_Products H2S Hydrogen Sulfide (H₂S) Degradation_Products->H2S CaOH2 Calcium Hydroxide (Ca(OH)₂) Degradation_Products->CaOH2 CaSHOH Calcium Hydrosulfide Hydroxide (Ca(SH)(OH)) Degradation_Products->CaSHOH CaSO4 Calcium Sulfate (CaSO₄) Degradation_Products->CaSO4

Degradation pathway of this compound.

troubleshooting_workflow start Start: Observe Issue with CaS Powder issue What is the issue? start->issue color_change Color Change (Yellow/Grey) issue->color_change Visual odor Strong 'Rotten Egg' Odor issue->odor Smell clumping Clumping / Not Free-Flowing issue->clumping Physical inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Experimental cause_oxidation Cause: Oxidation/Polysulfide Formation color_change->cause_oxidation cause_hydrolysis Cause: Hydrolysis due to Moisture odor->cause_hydrolysis clumping->cause_hydrolysis inconsistent_results->cause_oxidation inconsistent_results->cause_hydrolysis action_characterize Action: Characterize Powder (XRD, XPS) to confirm degradation cause_oxidation->action_characterize cause_hydrolysis->action_characterize action_discard Action: Discard if purity is critical action_characterize->action_discard action_improve_handling Action: Improve storage and handling procedures (use glovebox, proper sealing) action_characterize->action_improve_handling

References

Technical Support Center: Optimizing Annealing Conditions for CaS Thin Film Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the annealing conditions of Calcium Sulfide (CaS) thin films to enhance their crystallinity.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing CaS thin films?

A1: The primary goal of annealing CaS thin films is to improve their crystalline quality. The thermal energy supplied during annealing allows the atoms in the as-deposited film to rearrange themselves into a more ordered and crystalline structure. This process reduces defects, such as vacancies and dislocations, and can lead to the growth of larger crystal grains, which is often desirable for enhancing the optical and electrical properties of the film.

Q2: How does the annealing temperature affect the crystallinity of CaS thin films?

A2: Annealing temperature is a critical parameter. Generally, increasing the annealing temperature provides more thermal energy for atomic rearrangement, leading to improved crystallinity. This is typically observed as sharper and more intense peaks in X-ray diffraction (XRD) patterns. However, excessively high temperatures can have detrimental effects, such as sublimation of sulfur, unwanted chemical reactions with the substrate, or the formation of secondary phases, which can degrade the film's quality.

Q3: What is the typical range for annealing temperatures for CaS thin films?

A3: Based on available literature for CaS and related sulfide compounds, a sensible starting range for annealing temperatures is between 400°C and 900°C. For instance, (Sn,Ca)S alloy films have been annealed at 400°C, while CaS-based luminophores have been synthesized at temperatures around 900°C. The optimal temperature will depend on the deposition method, film thickness, and the substrate used.

Q4: How does the duration of the annealing process influence the final film quality?

A4: The annealing duration, or dwell time at the setpoint temperature, also plays a crucial role. Longer annealing times generally allow for more complete recrystallization and larger grain growth. However, similar to temperature, excessively long durations can lead to issues like sulfur loss, especially at higher temperatures. The optimal duration is a balance between achieving the desired crystallinity and minimizing any negative effects.

Q5: What is the importance of the annealing atmosphere?

A5: The annealing atmosphere is critical to prevent unwanted chemical reactions, such as oxidation, and to control the stoichiometry of the CaS film. Annealing in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), is common to prevent the formation of calcium oxide or sulfate impurities. For sulfide thin films, annealing in a sulfur-containing atmosphere (e.g., H₂S/N₂ mixture) can help to compensate for any sulfur loss that may occur at elevated temperatures, thus maintaining the desired stoichiometry and improving the crystalline quality.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor or no improvement in crystallinity after annealing (weak or broad XRD peaks) - Annealing temperature is too low.- Annealing duration is too short.- Inappropriate annealing atmosphere leading to contamination.- Systematically increase the annealing temperature in increments (e.g., 50°C) and re-evaluate the crystallinity using XRD.- Increase the annealing duration at a fixed optimal temperature.- Ensure a high-purity inert or sulfur-containing atmosphere is used. Purge the furnace thoroughly before heating.
Film delamination or cracking after annealing - High thermal stress due to a mismatch in the coefficient of thermal expansion (CTE) between the CaS film and the substrate.- Too rapid heating or cooling rates.- Select a substrate with a CTE that is closely matched to that of CaS.- Reduce the heating and cooling rates to minimize thermal shock. A ramp rate of 5-10°C/minute is often a good starting point.
Increased surface roughness after annealing - Agglomeration of grains at higher temperatures.- Formation of secondary phases or surface reactions.- Optimize the annealing temperature and duration to promote grain growth without excessive agglomeration.- Analyze the film composition (e.g., using EDX) to check for contamination or changes in stoichiometry. Ensure a clean and appropriate annealing atmosphere.
Loss of sulfur content and poor stoichiometry - Sublimation of sulfur at elevated temperatures, especially in a vacuum or a non-sulfur-containing atmosphere.- Anneal in a sulfur-rich atmosphere (e.g., H₂S/N₂ or in the presence of sulfur powder upstream in the furnace tube) to create a sulfur overpressure.[1]- Consider lower annealing temperatures for longer durations.
Film appears discolored or opaque after annealing - Oxidation of the CaS film.- Reaction with impurities in the annealing environment.- Ensure the annealing furnace is free of leaks and is adequately purged with a high-purity inert gas before and during the process.- Use a getter material in the furnace tube to remove residual oxygen if necessary.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of key annealing parameters on the crystallinity and structural properties of CaS thin films, based on general principles of thin film annealing and data from related sulfide materials.

Annealing Parameter Range/Conditions Effect on Crystallinity (XRD Peak Intensity/FWHM) Effect on Grain Size Effect on Surface Roughness
Temperature 400°C - 900°CIntensity generally increases and FWHM decreases with temperature up to an optimal point.Generally increases with temperature.May increase at higher temperatures due to grain growth and agglomeration.
Duration 30 - 120 minutesIntensity may increase and FWHM may decrease with longer durations.Tends to increase with longer annealing times.Can increase with longer durations, especially at higher temperatures.
Atmosphere - Vacuum- Inert (N₂, Ar)- Sulfur-containing (H₂S/N₂)- Vacuum may lead to sulfur loss.- Inert atmospheres prevent oxidation.- Sulfur-containing atmospheres can significantly improve crystallinity by maintaining stoichiometry.- Inert and sulfur-containing atmospheres can promote larger grain growth compared to vacuum.- A stable atmosphere can lead to more uniform grain growth and potentially smoother surfaces.

Note: The optimal parameters are highly dependent on the specific deposition method and experimental setup.

Experimental Protocols

Detailed Methodology for Thermal Annealing of CaS Thin Films

This protocol provides a general procedure for the post-deposition annealing of CaS thin films in a tube furnace to improve crystallinity.

1. Sample Preparation and Loading:

  • The as-deposited CaS thin film on a suitable substrate (e.g., quartz, silicon) is carefully placed in the center of a quartz tube within a tube furnace.

  • If using a sulfur-containing atmosphere, a container with elemental sulfur powder can be placed upstream of the sample in the cooler zone of the furnace.

2. Furnace Purging:

  • The quartz tube is sealed, and the system is purged with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual oxygen and moisture.

  • If a vacuum is required, the tube is evacuated to a base pressure of at least 10⁻⁵ Torr.

3. Heating and Annealing:

  • The furnace is programmed with the desired heating ramp rate, annealing temperature, and dwell time. A typical ramp rate is 5-10°C per minute to avoid thermal shock.

  • The sample is heated to the setpoint temperature (e.g., starting at 400°C) and held for the desired duration (e.g., 60 minutes).

  • A constant flow of the chosen atmosphere (e.g., N₂ or a 5% H₂S in N₂ mixture) is maintained throughout the heating and annealing process.

4. Cooling:

  • After the dwell time, the furnace is turned off and the sample is allowed to cool down naturally to room temperature under the same controlled atmosphere. This slow cooling helps to prevent the introduction of thermal stress.

5. Sample Unloading:

  • Once the furnace has cooled to below 50°C, the gas flow can be stopped, and the sample can be carefully removed for characterization.

Characterization Techniques:

  • X-ray Diffraction (XRD): To analyze the crystal structure, identify phases, and quantify crystallinity (peak intensity, FWHM) and crystallite size.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and grain structure.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the film.

Mandatory Visualization

G cluster_input Initial State cluster_process Annealing Process cluster_parameters Key Parameters cluster_characterization Characterization cluster_output Outcome As_Deposited As-Deposited CaS Thin Film (Amorphous or Poorly Crystalline) Annealing Thermal Annealing As_Deposited->Annealing XRD XRD Analysis Annealing->XRD Evaluate Temperature Temperature Temperature->Annealing Duration Duration Duration->Annealing Atmosphere Atmosphere Atmosphere->Annealing XRD->Temperature Adjust XRD->Duration Adjust XRD->Atmosphere Adjust Optimized_Film Optimized CaS Thin Film (High Crystallinity) XRD->Optimized_Film Achieved Desired Crystallinity SEM_AFM SEM/AFM Analysis EDX EDX Analysis Optimized_Film->SEM_AFM Verify Morphology & Roughness Optimized_Film->EDX Confirm Stoichiometry

Caption: Workflow for optimizing CaS thin film crystallinity.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification Poor_Crystallinity Poor Crystallinity (Broad/Weak XRD Peaks) Low_Temp Low Annealing Temperature Poor_Crystallinity->Low_Temp Short_Time Short Annealing Duration Poor_Crystallinity->Short_Time Bad_Atmosphere Incorrect Atmosphere (e.g., Oxidation, S Loss) Poor_Crystallinity->Bad_Atmosphere Increase_Temp Increase Temperature Low_Temp->Increase_Temp Increase_Time Increase Duration Short_Time->Increase_Time Optimize_Atmosphere Optimize Atmosphere (Inert or Sulfur-rich) Bad_Atmosphere->Optimize_Atmosphere Re_Characterize Re-characterize Film (XRD, SEM, etc.) Increase_Temp->Re_Characterize Increase_Time->Re_Characterize Optimize_Atmosphere->Re_Characterize

Caption: Troubleshooting logic for poor CaS thin film crystallinity.

References

Reducing afterglow decay time in CaS phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CaS Phosphors

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the afterglow decay time in Calcium Sulfide (CaS) phosphors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The afterglow of my synthesized CaS:Eu²⁺ phosphor is too long for my application. What is the primary method to reduce the decay time?

The most common strategy to reduce afterglow decay time is to introduce quenching centers into the CaS host lattice through co-doping. Afterglow is typically caused by the slow release of electrons from trap states, which are often associated with host lattice defects[1]. By introducing a suitable co-dopant, you can create alternative, faster, non-radiative pathways for these trapped electrons to release their energy. This quenching process competes with the slow radiative recombination that causes the prolonged afterglow, thereby shortening the decay time.

Q2: I tried co-doping to shorten the afterglow, but now the overall luminescence intensity is significantly lower. What is happening and how can I fix it?

This is a common and expected trade-off. The quenching centers you introduce to reduce afterglow do not distinguish between the energy from trapped electrons (afterglow) and the energy that would otherwise contribute to immediate fluorescence. They provide non-radiative decay pathways that reduce the efficiency of all light emission processes. This phenomenon is known as quenching.

Troubleshooting Steps:

  • Optimize Co-dopant Concentration: The most likely issue is that the concentration of your quenching co-dopant is too high, leading to excessive quenching[2]. You should synthesize a series of samples with varying, lower concentrations of the co-dopant to find an optimal balance between reduced decay time and acceptable luminescence intensity.

  • Re-evaluate Co-dopant Choice: Some ions are more aggressive quenchers than others. You may need to experiment with different co-dopant elements to find one that provides the desired decay characteristics with a less severe impact on brightness.

Q3: How do the synthesis conditions, particularly temperature, affect the afterglow decay time?

Synthesis conditions are critical as they directly influence the crystal structure, defect concentration, and incorporation of dopants, all of which impact afterglow.

  • Crystallinity: Higher synthesis temperatures generally lead to better crystallinity. A more perfect crystal lattice can have a lower concentration of intrinsic defects that act as electron traps, which may help reduce unwanted, long-decay components[1][2].

  • Thermal Quenching: Be aware that excessively high temperatures can lead to thermal quenching, which dramatically decreases luminescence intensity. For CaS:Eu, for instance, emission intensity was found to increase with firing temperatures up to 950°C, but then declined significantly at 1150°C[3].

  • Atmosphere: Synthesizing CaS phosphors typically requires a reducing atmosphere (e.g., N₂/H₂ mixture or a carbon-rich environment) to ensure the europium activator is in the desired Eu²⁺ state[4]. An improper atmosphere can lead to incorrect activator valence and the formation of different types of defects, altering the trap distribution and afterglow properties.

Q4: My CaS phosphor's decay curve is not a simple exponential. What does this mean?

A non-exponential, often hyperbolic, decay curve is common for CaS phosphors and indicates the presence of multiple trap states with a distribution of depths rather than a single, discrete trap level[1]. Electrons are released from these different traps at different rates, and the overall decay is a superposition of these processes. The initial, faster decay is often attributed to shallower traps, while the long-lasting tail is due to deeper traps[1][4].

Data Presentation: Effect of Additives on Afterglow

While the primary goal is to reduce afterglow, the following data from studies on CaS:Eu²⁺ demonstrates how co-dopants and fluxes can be used to significantly modify the trap environment and, consequently, the afterglow duration. To shorten the afterglow, one would need to introduce co-dopants that act as quenchers rather than creating deeper traps.

Host PhosphorCo-dopant / FluxAfterglow Time (seconds)
CaS:Eu²⁺Dy³⁺300
CaS:Eu²⁺Dy³⁺, LiCl (8%)350
CaS:Eu²⁺Dy³⁺, NaCl (12%)550
CaS:Eu²⁺Dy³⁺, KCl (8%)500
CaS:Eu²⁺Dy³⁺, NaCl (8%)1000
Table based on data presented in scientific diagrams[5]. Afterglow time is defined as the time until the luminescence intensity decays to a certain threshold.

Experimental Protocols

Protocol 1: Synthesis of Co-doped CaS Phosphors by Solid-State Reaction

This protocol describes a general high-temperature solid-state reaction method, which is commonly used for synthesizing CaS phosphors[4][6][7].

Materials:

  • Calcium Carbonate (CaCO₃) - Host precursor

  • Sulfur (S) - Sulfide source

  • Europium(III) Oxide (Eu₂O₃) - Activator precursor

  • Co-dopant Oxide (e.g., Dy₂O₃ for extending afterglow, or a trial quencher oxide)

  • Flux (optional, e.g., Na₂CO₃, H₃BO₃) to aid crystallization

  • Activated Carbon powder

Procedure:

  • Stoichiometric Mixing: Accurately weigh the precursor powders according to the desired final stoichiometry (e.g., Ca₁-x-yS:Euₓ,Co-dopanty).

  • Grinding: Thoroughly mix and grind the powders in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Sintering:

    • Place the mixed powder into an alumina crucible.

    • To create a reducing atmosphere, loosely cover the powder with a layer of activated carbon. Place a lid on the crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to a target temperature between 900°C and 1150°C at a ramp rate of 5°C/min.

    • Hold the temperature for a duration of 1-4 hours.

    • Allow the furnace to cool down naturally to room temperature.

  • Post-Processing: Gently grind the resulting sintered cake into a fine powder for characterization.

Protocol 2: Measurement of Afterglow Decay Curve

This protocol outlines the steps to measure the phosphorescence decay characteristics of a synthesized phosphor sample[1].

Instrumentation:

  • UV excitation source (e.g., Xenon lamp with a monochromator or a UV LED)

  • Sample holder

  • Light-tight measurement chamber

  • Photodetector (e.g., Photomultiplier Tube - PMT)

  • Power supply for the detector

  • Data recorder or spectrometer software

Procedure:

  • Sample Preparation: Place a small amount of the phosphor powder in the sample holder, ensuring a flat, even surface.

  • Dark Adaptation: Place the sample in the light-tight chamber and allow any residual phosphorescence to decay completely.

  • Excitation: Expose the sample to the UV excitation source for a fixed duration (e.g., 4-5 minutes) to ensure the traps are saturated[1].

  • Measurement:

    • Simultaneously switch off the excitation source and begin data acquisition.

    • Record the luminescence intensity as a function of time. The time scale can range from milliseconds to hundreds or thousands of seconds, depending on the phosphor's characteristics.

  • Data Analysis: Plot the measured intensity versus time. For a more detailed analysis, a log-log or semi-log plot can be used to better visualize the different components of the decay and determine the decay constants[1].

Visualizations: Workflows and Mechanisms

troubleshooting_workflow start Long Afterglow Observed in CaS Phosphor q1 Is Luminescence Intensity Critical? start->q1 action1 Introduce Co-dopant (Quencher) q1->action1 No action3 Modify Synthesis Conditions (Temp, Atmosphere) q1->action3 Yes check1 Measure Decay & Intensity action1->check1 action2 Optimize Quencher Concentration action2->check1 q3 Decay Still Too Long? action2->q3 action3->check1 q2 Intensity Too Low? check1->q2 q2->action2 Yes q2->q3 No q3->action1 Yes end_ok Target Decay Achieved q3->end_ok No end_fail Re-evaluate Co-dopant or Host Material q3->end_fail Still not improving

Caption: Troubleshooting workflow for reducing afterglow in CaS phosphors.

quenching_mechanism cluster_0 Standard Afterglow Path cluster_1 Quenching Path Excitation Excitation (UV Photon) CB Conduction Band Excitation->CB e⁻ promotion Trap Trap State (Defect) CB->Trap Trapping Eu_Excited Eu²⁺ (Excited) CB->Eu_Excited Energy Transfer Trap->CB Thermal Release (Slow) Quencher Quencher (Co-dopant) Trap->Quencher Energy Transfer (Fast) Eu_Ground Eu²⁺ (Ground) Eu_Excited->Eu_Ground Radiative Decay Emission Afterglow (Photon) Eu_Excited->Emission Heat Non-Radiative Decay (Heat) Quencher->Heat

Caption: Energy transfer pathways for afterglow vs. co-dopant quenching.

References

Troubleshooting inconsistent luminescence in doped CaS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doped Calcium Sulfide (CaS) phosphors. The following sections address common issues encountered during the synthesis and characterization of these luminescent materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Low Luminescence Intensity

Q1: Why is the luminescence intensity of my doped CaS phosphor significantly lower than expected or inconsistent between batches?

A1: Low or inconsistent luminescence intensity is a common issue that can arise from several factors during the synthesis and handling of CaS phosphors. The primary causes are often related to crystallinity, dopant concentration, phase purity, and surface defects.

  • Poor Crystallinity: Amorphous or poorly crystallized CaS host lattices are generally inefficient for luminescence. The emission intensity is significantly enhanced with improved crystallinity, which is often achieved through annealing at high temperatures.[1]

  • Non-Optimal Dopant Concentration: The concentration of the dopant ion is critical. While increasing the dopant concentration can initially enhance luminescence, exceeding an optimal level leads to "concentration quenching," where the emission intensity decreases due to non-radiative energy transfer between closely spaced dopant ions.[1]

  • Presence of Unwanted Crystalline Phases: The synthesis conditions can sometimes lead to the formation of unintended crystalline phases alongside the desired CaS phase. These other phases may not be luminescent or may have different luminescent properties, leading to an overall decrease in the desired emission.[2][3][4]

  • Surface Defects and Quenching Sites: As the particle size of the phosphor decreases, the surface-area-to-volume ratio increases. This can result in a higher concentration of surface defects that act as quenching sites, providing non-radiative pathways for energy dissipation and thus reducing luminescence.[1]

  • Incomplete Reaction or Reduction: In methods like carbothermal reduction, incomplete conversion of the precursor (e.g., CaSO₄) to CaS will result in a product with poor luminescence.

  • Batch-to-Batch Variations: Inconsistent synthesis parameters, such as temperature fluctuations, variations in atmospheric conditions, or slight differences in precursor amounts, can lead to significant variations in luminescence between batches.[5]

Issue 2: Unexpected Emission Wavelength (Color Shift)

Q2: The emission color of my doped CaS is different from the expected wavelength. What could be the cause?

A2: A shift in the emission wavelength, or a "color shift," can be attributed to several factors related to the local environment of the dopant ion within the CaS host lattice.

  • Formation of Different Crystalline Phases: The presence of different crystalline phases can lead to the dopant ions being incorporated into different host environments, resulting in a shift in the emission wavelength. For instance, in some silicate phosphors, different synthesis temperatures can produce different crystalline phases, leading to a color shift from blue to green.[2]

  • Dopant Ion Site Occupancy: The specific crystallographic site that the dopant ion occupies within the CaS lattice can influence its emission spectrum. Changes in synthesis conditions can affect this site occupancy.

  • Crystal Field Strength: The local crystal field around the dopant ion affects the energy levels involved in the luminescent transition. Variations in the crystal structure or the presence of defects can alter the crystal field strength and thus shift the emission wavelength.

  • Co-doping with other Ions: The introduction of co-dopants can modify the crystal lattice and the local environment of the primary luminescent ion, leading to a shift in the emission wavelength.

Issue 3: Poor Quantum Yield

Q3: My doped CaS phosphor has a low photoluminescence quantum yield (PLQY). How can I improve it?

A3: A low quantum yield indicates that a significant portion of the absorbed energy is lost through non-radiative pathways.[6][7] Improving the quantum yield involves optimizing the synthesis process to minimize these non-radiative recombination routes.

  • Enhance Crystallinity: Annealing the phosphor at an optimal temperature can improve the crystallinity of the CaS host, reducing defects that act as non-radiative centers.

  • Optimize Dopant Concentration: As with luminescence intensity, there is an optimal dopant concentration for maximizing quantum yield. Systematically varying the dopant concentration will help identify this optimal level and avoid concentration quenching.

  • Use of a Flux: The addition of a flux during solid-state synthesis can promote crystal growth at lower temperatures, leading to larger, more uniform particles with fewer defects and, consequently, a higher quantum yield.[8]

  • Ensure High Purity of Precursors: Impurities in the starting materials can introduce quenching sites into the crystal lattice, reducing the quantum yield. Using high-purity precursors is crucial for achieving high-efficiency luminescence.

  • Control of Synthesis Atmosphere: For sulfide phosphors, it is critical to perform the synthesis in a reducing or inert atmosphere to prevent the formation of oxides or sulfates, which can act as quenching sites.

Data Presentation

Table 1: Effect of Firing Temperature on the Luminescence Intensity of CaS:Eu

Firing Temperature (°C)Relative Emission Intensity (Arbitrary Units)Observations
550LowInitial formation of CaS phase.
750MediumIncreased crystallinity and improved emission.
950HighOptimal crystallinity and maximum emission intensity.
1150LowDecrease in emission due to thermal quenching.

Table 2: Influence of Eu Dopant Concentration on Luminescence Intensity in CaS:Eu

Eu Concentration (mol%)Relative Emission Intensity (Arbitrary Units)Phenomenon
0.2LowInsufficient luminescent centers.
0.5HighOptimal concentration for maximum emission.
1.0MediumOnset of concentration quenching.
2.0LowSignificant concentration quenching.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Eu-doped CaS Nanoparticles

This protocol describes the synthesis of Eu-doped CaS nanoparticles using a wet chemical co-precipitation method.[9][10][11][12]

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M aqueous solution of Calcium Nitrate (Ca(NO₃)₂·4H₂O).

    • Prepare a 0.005 M aqueous solution of Europium(III) Nitrate (Eu(NO₃)₃·6H₂O).

    • Prepare a 0.5 M aqueous solution of Sodium Thiosulfate (Na₂S₂O₃·5H₂O).

  • Co-precipitation:

    • In a beaker, mix the Calcium Nitrate and Europium Nitrate solutions in the desired molar ratio.

    • Slowly add the Sodium Thiosulfate solution to the mixed nitrate solution under vigorous stirring.

    • A white precipitate of Calcium Sulfite (CaSO₃) and Europium Sulfite (Eu₂(SO₃)₃) will form.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Washing and Drying:

    • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted precursors and byproducts.

    • Wash the precipitate with ethanol to remove water.

    • Dry the precipitate in an oven at 80-100 °C for 12 hours.

  • Reduction to Sulfide:

    • Place the dried powder in an alumina crucible and heat it in a tube furnace.

    • Heat the sample to 900-1000 °C for 2-4 hours under a reducing atmosphere (e.g., 5% H₂ in N₂ or Ar) to convert the sulfite to sulfide.

    • Allow the sample to cool to room temperature under the reducing atmosphere to prevent oxidation.

Protocol 2: Carbothermal Reduction Synthesis of Ce-doped CaS

This protocol details the synthesis of Ce-doped CaS via a carbothermal reduction method.[13][14][15][16]

  • Mixing of Precursors:

    • Thoroughly mix high-purity Calcium Carbonate (CaCO₃), elemental Sulfur (S), and a suitable amount of Cerium(III) Oxide (CeO₂) as the dopant precursor in a mortar and pestle.

    • Add activated charcoal powder as the reducing agent. The molar ratio of CaCO₃ to C should be optimized based on the reaction stoichiometry.

  • First Heat Treatment (Decomposition and Sulfidation):

    • Place the mixed powder in a covered alumina crucible.

    • Heat the mixture in a muffle furnace at 600-700 °C for 1-2 hours in an inert atmosphere (e.g., N₂) to decompose the CaCO₃ to CaO and initiate the reaction with sulfur to form CaS.

  • Second Heat Treatment (Crystallization and Doping):

    • After cooling, grind the powder again to ensure homogeneity.

    • Heat the powder in a tube furnace to a higher temperature, typically 900-1100 °C, for 2-4 hours under a continuous flow of a reducing or inert gas (e.g., N₂ or Ar). This step promotes the crystallization of CaS and the incorporation of the Ce³⁺ dopant into the host lattice.

  • Cooling and Characterization:

    • Allow the sample to cool down to room temperature under the protective atmosphere.

    • The resulting powder can then be characterized for its structural and luminescent properties.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage precursors Precursor Mixing (CaCO₃, S, CeO₂, C) heat1 First Heat Treatment (600-700°C, N₂ atm) precursors->heat1 grind Intermediate Grinding heat1->grind heat2 Second Heat Treatment (900-1100°C, N₂/Ar atm) grind->heat2 cool Cooling heat2->cool product Final CaS:Ce Powder cool->product xrd XRD Analysis (Phase & Structure) product->xrd pl Photoluminescence (Emission & Excitation) product->pl sem SEM Imaging (Morphology) product->sem

Caption: Experimental workflow for carbothermal reduction synthesis of CaS:Ce.

troubleshooting_logic cluster_intensity Issue: Low Intensity cluster_causes_intensity Potential Causes cluster_shift Issue: Wavelength Shift cluster_causes_shift Potential Causes cluster_solutions Corrective Actions start Inconsistent Luminescence Observed q_intensity Is intensity low? start->q_intensity q_shift Is emission shifted? start->q_shift cause_xtal Poor Crystallinity q_intensity->cause_xtal Yes cause_conc Concentration Quenching q_intensity->cause_conc Yes cause_phase Phase Impurity q_intensity->cause_phase Yes sol_anneal Optimize Annealing Temperature & Time cause_xtal->sol_anneal sol_conc Vary Dopant Concentration cause_conc->sol_conc sol_synthesis Refine Synthesis Parameters cause_phase->sol_synthesis cause_phase_shift Different Phases q_shift->cause_phase_shift Yes cause_site Dopant Site Occupancy q_shift->cause_site Yes cause_phase_shift->sol_synthesis cause_site->sol_synthesis

Caption: Logical diagram for troubleshooting inconsistent luminescence in doped CaS.

References

Navigating the Nanoscale: A Technical Guide to Controlling CaS Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Sulfide (CaS) Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) to overcome common challenges in controlling CaS nanoparticle size. Here, you will find detailed experimental protocols, data-driven insights, and visual guides to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of CaS nanoparticles, offering explanations and actionable solutions.

Q1: I am observing significant batch-to-batch variation in my CaS nanoparticle size. What are the likely causes and how can I improve consistency?

A1: Inconsistent nanoparticle size is a common challenge stemming from several factors. To improve reproducibility, critically assess the following parameters:

  • Temperature Control: Even minor fluctuations in reaction temperature can significantly impact nucleation and growth rates. Ensure your reaction vessel is uniformly heated and the temperature is precisely controlled throughout the synthesis.

  • Precursor Concentration: Inaccuracies in precursor concentration can lead to variability. Always use freshly prepared solutions and precisely measure the amounts of calcium and sulfur precursors.

  • Mixing and Stirring Rate: Inadequate or inconsistent mixing can create localized areas of high precursor concentration, leading to a broad particle size distribution.[1] Employ a calibrated stirring mechanism to ensure uniform mixing throughout the reaction.

  • Purity of Reagents: Impurities in precursors or solvents can act as unintentional nucleation sites, leading to uncontrolled particle formation. Use high-purity reagents to minimize this effect.

Q2: My CaS nanoparticles are much larger than the desired size range. How can I synthesize smaller particles?

A2: To achieve smaller CaS nanoparticles, you need to promote a higher nucleation rate relative to the growth rate. Consider the following strategies:

  • Increase Precursor Concentration: A higher concentration of precursors can lead to a burst of nucleation, forming a large number of small nuclei that then have limited material for subsequent growth.[1]

  • Increase Reaction Temperature: Higher temperatures generally accelerate both nucleation and growth. However, a rapid increase in temperature can favor nucleation, resulting in smaller particles.

  • Utilize a Capping Agent: Capping agents are crucial for preventing over-growth and aggregation.[2] These molecules adsorb to the nanoparticle surface, sterically hindering further growth. Polyethylene glycol (PEG) has been shown to be effective in controlling CaS nanoparticle size.[3]

  • Adjust pH: The pH of the reaction medium can influence the surface charge of the nanoparticles and the effectiveness of capping agents, thereby affecting their final size.[1] For many metal sulfide nanoparticles, a higher pH can lead to smaller, more uniform particles due to rapid nucleation.[4]

Q3: The CaS nanoparticles I've synthesized are heavily aggregated. What steps can I take to prevent this?

A3: Aggregation is a common issue, particularly with uncapped nanoparticles, due to high surface energy. Here are some effective strategies to prevent aggregation:

  • Use of Capping Agents: As mentioned, capping agents are essential stabilizers. They create a protective layer around the nanoparticles, preventing them from clumping together.[5][6] Common capping agents include polymers like PEG and PVP, and small molecules like citric acid.

  • Control of pH and Ionic Strength: The surface charge of nanoparticles is highly dependent on the pH and ionic strength of the solution. By adjusting these parameters, you can induce electrostatic repulsion between particles, which helps to prevent aggregation.

  • Sonication: Post-synthesis sonication can be used to break up soft agglomerates. However, it is not a substitute for proper surface stabilization during synthesis.

  • Solvent Selection (for Solvothermal/Hydrothermal Methods): The polarity of the solvent can influence nanoparticle dispersion. Solvents that have a good affinity for the nanoparticle surface can help to prevent aggregation.

Q4: I am following a co-precipitation protocol, but the yield of CaS nanoparticles is very low. How can I improve the yield?

A4: Low yield in co-precipitation can be due to several factors:

  • Incomplete Reaction: Ensure that the reaction goes to completion by allowing sufficient reaction time and maintaining the optimal temperature and pH.

  • Loss During Washing/Centrifugation: Nanoparticles can be lost during the purification steps. Optimize your centrifugation speed and time to ensure complete pelleting of the nanoparticles without causing irreversible aggregation. Careful decanting of the supernatant is also crucial.

  • Precursor Quality: The quality and reactivity of your calcium and sulfur precursors are critical. Ensure they have not degraded.

Experimental Protocols

Detailed methodologies for key synthesis techniques are provided below.

Co-precipitation Synthesis of PEG-Capped CaS Nanoparticles[3]

This method is a straightforward approach for producing CaS nanoparticles at a controlled size.

Materials:

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Sodium sulfide hydrate (Na₂S·xH₂O)

  • 2-Propanol

  • Polyethylene glycol (PEG)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a 0.5 M solution of CaCl₂·2H₂O in 50 mL of 2-propanol.

  • Prepare a 0.25 M solution of Na₂S·xH₂O in 50 mL of 2-propanol. To this solution, add 3 mL of PEG.

  • Add the sodium sulfide solution dropwise to the calcium chloride solution while vigorously stirring.

  • Continue stirring the mixture for 2 hours to allow for particle growth.

  • Heat the solution at 80°C until the volume is reduced to approximately 40 mL.

  • Add THF dropwise until the solution becomes turbid, indicating the precipitation of nanoparticles.

  • Stir the solution and then filter to collect the nanoparticles.

  • Wash the collected nanoparticles with water and 2-propanol 2-3 times.

  • Dry the nanoparticles at 80°C for 6-8 hours.

  • Gently grind the dried product into a fine powder using a mortar and pestle.

General Hydrothermal Synthesis of Nanoparticles[6][7]

This method utilizes high temperature and pressure in an aqueous solution to synthesize crystalline nanoparticles.

Materials:

  • Calcium precursor (e.g., Calcium Acetate, Calcium Chloride)

  • Sulfur precursor (e.g., Thioacetamide, Sodium Sulfide)

  • Deionized water

  • pH adjusting solution (e.g., NaOH or HCl)

Procedure:

  • Dissolve the calcium and sulfur precursors in deionized water in a Teflon-lined autoclave.

  • Adjust the pH of the solution to the desired level using a suitable acid or base.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to the desired temperature (typically between 100°C and 250°C) for a specific duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

General Solvothermal Synthesis of Nanoparticles[8]

Similar to the hydrothermal method, but uses a non-aqueous solvent. This allows for a wider range of temperatures and pressures.

Materials:

  • Calcium precursor

  • Sulfur precursor

  • Organic solvent (e.g., ethanol, ethylene glycol)

  • Capping agent (optional)

Procedure:

  • Dissolve the calcium and sulfur precursors in the chosen organic solvent within a Teflon-lined autoclave.

  • If using a capping agent, add it to the solution and stir until fully dissolved.

  • Seal the autoclave and place it in an oven or a heating mantle.

  • Heat the autoclave to the desired reaction temperature (can be higher than the boiling point of the solvent) for a set period.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove residual reactants.

  • Dry the purified nanoparticles under vacuum or in a low-temperature oven.

Data Presentation: Influence of Synthesis Parameters on Nanoparticle Size

The following tables summarize the general trends observed in nanoparticle synthesis. Note that specific quantitative data for CaS is limited in the literature; therefore, these tables illustrate the expected qualitative effects based on general principles of nanoparticle synthesis.

Table 1: General Effect of Precursor Concentration on Nanoparticle Size

Precursor ConcentrationGeneral Effect on Nucleation RateGeneral Effect on Growth RateExpected CaS Nanoparticle Size
LowSlowerDominantLarger
HighFaster (burst nucleation)LimitedSmaller[1]

Table 2: General Effect of Temperature on Nanoparticle Size in Hydrothermal/Solvothermal Synthesis

Reaction TemperatureGeneral Effect on Nucleation RateGeneral Effect on Growth RateExpected CaS Nanoparticle Size
LowerSlowerSlowerLarger
HigherFasterFasterSmaller (if nucleation is favored)[1]

Table 3: General Effect of pH on Nanoparticle Size

pH ConditionGeneral Effect on Surface Charge & Capping Agent EfficacyExpected CaS Nanoparticle Size
AcidicVaries, can lead to aggregationGenerally larger
NeutralMay lead to agglomeration depending on isoelectric pointVariable
BasicOften leads to smaller, more uniform particles[4]Smaller

Table 4: Effect of Capping Agent on CaS Nanoparticle Size

Capping AgentSynthesis MethodResulting CaS Nanoparticle SizeReference
NoneCo-precipitationLarger, aggregated particles[3]
Polyethylene Glycol (PEG)Co-precipitation15-20 nm[3]

Visualizing Synthesis Strategies

The following diagrams illustrate the workflows and relationships in CaS nanoparticle synthesis.

experimental_workflow cluster_coprecipitation Co-precipitation Workflow cluster_hydrothermal Hydrothermal/Solvothermal Workflow A1 Prepare Precursor Solutions (e.g., CaCl2, Na2S) A2 Add Capping Agent (e.g., PEG) A1->A2 A3 Mix Solutions & Stir A2->A3 A4 Precipitation A3->A4 A5 Wash & Dry Nanoparticles A4->A5 B1 Prepare Precursor Solution in Autoclave B2 Seal & Heat Autoclave B1->B2 B3 Controlled Reaction (High T & P) B2->B3 B4 Cool Down B3->B4 B5 Wash & Dry Nanoparticles B4->B5

Fig. 1: General workflows for co-precipitation and hydrothermal/solvothermal synthesis of CaS nanoparticles.

parameter_influence cluster_params Synthesis Parameters cluster_processes Key Processes cluster_result Result P1 Precursor Concentration K1 Nucleation Rate P1->K1 K2 Growth Rate P1->K2 P2 Temperature P2->K1 P2->K2 P3 pH P3->K1 P3->K2 P4 Capping Agent P4->K2 (inhibits) R1 CaS Nanoparticle Size K1->R1 K2->R1

Fig. 2: Key parameters influencing the nucleation and growth rates, which in turn control the final CaS nanoparticle size.

References

Technical Support Center: Calcium Sulfide Crystal Growth & Defect Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium sulfide (CaS) crystals. The following sections offer guidance on minimizing lattice defects during crystal growth and post-growth processing.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of lattice defects in CaS crystals and why are they problematic?

A1: this compound crystals, like all crystalline materials, are susceptible to various lattice imperfections that can significantly impact their optical and electronic properties. The most common defects include:

  • Point Defects: These are zero-dimensional defects and are the most common.

    • Vacancies: Missing Ca²⁺ or S²⁻ ions from their lattice sites (Calcium vacancies, VCa'', and Sulfur vacancies, VS••). Sulfur vacancies are often problematic due to the high volatility of sulfur at elevated temperatures.

    • Interstitial Defects: Atoms or ions occupying a site that is normally vacant in the crystal structure.

    • Substitutional Impurities: Foreign atoms replacing Ca²⁺ or S²⁻ ions in the lattice. The purity of the starting materials is crucial to minimize these.[1]

  • Line Defects (Dislocations): These are one-dimensional defects that represent a misalignment of lattice planes. They act as scattering centers for charge carriers and can reduce luminescence efficiency.

  • Planar Defects: These are two-dimensional defects such as grain boundaries in polycrystalline material or stacking faults in single crystals. Grain boundaries can trap impurities and act as non-radiative recombination centers.

  • Volume Defects: Three-dimensional defects such as voids or inclusions of foreign material (e.g., residual flux).[2][3]

These defects can create unwanted energy levels within the bandgap, acting as charge carrier traps or non-radiative recombination centers, which is detrimental for applications in drug development that may rely on luminescence or specific electronic properties.

Q2: I'm observing poor crystal quality. Where should I start my troubleshooting?

A2: Poor crystal quality often originates from three main areas: precursor purity, crystal growth conditions, and post-growth handling. Here is a logical workflow to begin troubleshooting:

cluster_0 Troubleshooting Workflow for Poor CaS Crystal Quality A Start: Poor Crystal Quality Observed B Step 1: Verify Precursor Purity A->B C Are precursors >99.9% pure? B->C D Purify or acquire high-purity CaS powder. C->D No E Step 2: Optimize Crystal Growth Parameters C->E Yes D->B F Are growth rate, temperature gradient, and atmosphere controlled? E->F G Refine growth protocol. See relevant troubleshooting guide. F->G No H Step 3: Implement Post-Growth Annealing F->H Yes G->E I Is the crystal annealed under appropriate conditions? H->I J Develop an annealing protocol. See annealing guide. I->J No K End: Improved Crystal Quality I->K Yes J->H

Caption: A logical workflow for troubleshooting poor CaS crystal quality.

Start by ensuring the purity of your CaS precursor powder, as impurities are a primary source of point defects.[1][4] If the precursor is of high purity, then focus on optimizing the crystal growth parameters such as temperature gradient, growth rate, and atmosphere. Finally, consider implementing a post-growth annealing step to reduce thermally induced defects.

Q3: Which crystal growth method is best for producing high-quality CaS single crystals?

A3: The optimal crystal growth method depends on the desired crystal size and quality. Two common methods for growing sulfide crystals are the Bridgman-Stockbarger method and the flux growth method .

  • Bridgman-Stockbarger Method: This is a melt growth technique where a polycrystalline CaS charge is melted in a crucible and slowly solidified from a seed crystal in a controlled temperature gradient.[5][6][7] It is capable of producing large single crystals but can be challenging due to the high melting point of CaS (~2525 °C) and the volatility of sulfur. This method can sometimes introduce thermal stress, leading to a higher dislocation density.[8]

  • Flux Growth Method: In this method, CaS is dissolved in a suitable molten salt (the "flux") at a temperature below its melting point.[2][3] The crystal then precipitates from the supersaturated solution as it is slowly cooled. This lower-temperature process can reduce thermal stress and the incorporation of vacancies. However, flux inclusions can be a problem if not carefully controlled, and the resulting crystals are often smaller than those from melt growth methods.[3]

For the highest crystalline quality with potentially lower dislocation densities, the flux growth method is often preferred, though at the expense of crystal size.

Troubleshooting Guides

Guide 1: Issues During Crystal Growth
Observed Issue Potential Cause(s) Recommended Solution(s)
Polycrystalline Growth 1. Growth rate is too fast. 2. Insufficient temperature gradient. 3. Spurious nucleation due to impurities or crucible interaction.1. Reduce the pulling/cooling rate. 2. Increase the temperature gradient across the solid-liquid interface. 3. Use high-purity precursors and a non-reactive crucible material (e.g., graphite or tungsten for high temperatures).
Cracking of the Crystal 1. High thermal stress during cooling. 2. Adhesion of the crystal to the crucible wall.1. Decrease the cooling rate after solidification. 2. Use a crucible with a smooth, non-wetting inner surface. For the Bridgman method, a tapered crucible can help.
Cloudy or Opaque Crystal 1. Inclusions of a second phase (e.g., oxides from contamination). 2. High density of voids or other volume defects. 3. For flux growth, inclusions of the flux material.1. Ensure an inert or slightly reducing atmosphere during growth to prevent oxidation. 2. Optimize the growth rate and temperature stability. 3. Choose a flux with low viscosity and ensure complete separation of the crystal from the flux after growth.[3]
Discoloration of the Crystal 1. Presence of impurities in the starting materials. 2. Non-stoichiometry (excess or deficiency of sulfur).1. Use high-purity (>99.9%) CaS powder.[1][4] 2. Control the sulfur vapor pressure during growth by adding elemental sulfur to the sealed ampoule.
Guide 2: Post-Growth Annealing Issues
Observed Issue Potential Cause(s) Recommended Solution(s)
No Improvement in Crystal Quality after Annealing 1. Annealing temperature is too low to allow for atomic diffusion and defect annihilation. 2. Annealing time is too short.1. Systematically increase the annealing temperature in increments. A good starting point is 60-80% of the melting point. 2. Increase the annealing duration.
Crystal Degradation During Annealing (e.g., surface pitting) 1. Loss of sulfur from the crystal surface due to high vapor pressure. 2. Reaction with residual oxygen in the annealing atmosphere.1. Anneal in a sealed quartz ampoule with a controlled partial pressure of sulfur vapor. This can be achieved by adding a small amount of elemental sulfur to the ampoule. 2. Ensure a high-purity inert gas atmosphere (e.g., Argon) or a vacuum.
Increased Dislocation Density After Annealing 1. Rapid cooling after annealing, inducing thermal shock.1. Implement a slow and controlled cooling ramp after the annealing hold time.

Experimental Protocols

Protocol 1: High-Purity CaS Precursor Synthesis

High-purity CaS powder is essential for growing high-quality single crystals. A common method is the reaction of a calcium precursor with a sulfur source in a controlled atmosphere.

Method: Gas-Phase Sulfidation of Calcium Carbonate

  • Starting Materials: High-purity Calcium Carbonate (CaCO₃, >99.9%) and Hydrogen Sulfide (H₂S) gas.

  • Setup: Place the CaCO₃ powder in a quartz boat inside a tube furnace.

  • Procedure:

    • Purge the furnace tube with a high-purity inert gas (e.g., Argon).

    • Heat the furnace to 900-1000 °C under a continuous flow of a gas mixture of H₂S and Ar.

    • Maintain this temperature for several hours to ensure complete conversion of CaCO₃ to CaS.

    • Cool the furnace to room temperature under an inert gas flow.

  • Handling: The resulting CaS powder is sensitive to moisture and should be handled and stored in an inert atmosphere (e.g., in a glovebox).

cluster_1 Workflow for High-Purity CaS Powder Synthesis A Start: High-Purity CaCO₃ Powder B Place in Quartz Boat A->B C Insert into Tube Furnace B->C D Purge with Argon C->D E Heat to 900-1000 °C D->E F Introduce H₂S/Ar Gas Flow E->F G Hold for several hours F->G H Cool to Room Temperature under Argon G->H I Transfer to Glovebox for Storage H->I J End: High-Purity CaS Powder I->J cluster_2 Defect Characterization Workflow A CaS Crystal Sample B XRD Analysis A->B D Photoluminescence (PL) Spectroscopy A->D F Transmission Electron Microscopy (TEM) A->F C Phase Purity & Crystal Quality Assessment B->C H Comprehensive Defect Analysis C->H E Identification of Point Defects & Impurities D->E E->H G Direct Visualization of Dislocations F->G G->H

References

Technical Support Center: Enhancing the Water Stability of CaS-Based Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the water stability of Calcium Sulfide (CaS)-based phosphors.

Frequently Asked Questions (FAQs)

Q1: Why is improving the water stability of CaS-based phosphors crucial?

A1: CaS-based phosphors are known for their excellent luminescence properties, particularly in the red region of the visible spectrum, making them valuable for applications such as white light-emitting diodes (WLEDs) and bio-imaging. However, CaS is susceptible to hydrolysis in the presence of moisture, leading to the degradation of the phosphor's crystal structure and a significant reduction in luminescence intensity and stability. Improving their water stability is essential to ensure the longevity and reliability of devices and probes that utilize these phosphors.

Q2: What is the primary degradation mechanism of CaS phosphors in an aqueous environment?

A2: The degradation of CaS phosphors in water is primarily due to a hydrolysis reaction. This compound reacts with water (H₂O) to form calcium hydroxide (Ca(OH)₂) and hydrogen sulfide (H₂S) gas. This reaction disrupts the host lattice of the phosphor, leading to a loss of its luminescent properties. The presence of oxygen can further lead to the oxidation of sulfide to sulfate, further degrading the material.

Q3: What are the most common strategies to improve the water stability of CaS-based phosphors?

A3: The most effective strategies focus on creating a protective barrier around the phosphor particles to prevent their direct contact with water. The main approaches include:

  • Surface Coating/Encapsulation: Applying a thin, transparent, and inert layer of materials like silica (SiO₂), alumina (Al₂O₃), or various polymers.[1]

  • Use of Fluxes during Synthesis: Incorporating fluxes such as NH₄Cl, NH₄F, or K₂CO₃ during the synthesis process can improve the crystallinity and particle morphology of the phosphors, which can indirectly enhance their stability.

  • Doping with Co-activators: Introducing certain co-activator ions into the CaS host lattice can sometimes improve the overall stability of the phosphor material.

Q4: How does a silica coating protect the CaS phosphor?

A4: A dense and uniform coating of silica (SiO₂) acts as a physical barrier, effectively isolating the CaS phosphor particle from the surrounding aqueous environment. This prevents water molecules from reaching the surface of the CaS and initiating the hydrolysis reaction. For the coating to be effective, it must be chemically inert, transparent to the excitation and emission wavelengths of the phosphor, and provide complete coverage of the phosphor particle.

Q5: Can the coating process itself affect the luminescence of the phosphor?

A5: Yes, the coating process can potentially impact the phosphor's luminescence. High temperatures during the coating or post-coating annealing steps can sometimes lead to a decrease in luminescence intensity. Additionally, a non-uniform or overly thick coating can scatter the excitation or emission light, reducing the apparent brightness of the phosphor. Therefore, optimizing the coating process is critical to balance stability enhancement with the preservation of optical properties.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and coating of CaS-based phosphors to improve their water stability.

Problem Potential Causes Recommended Solutions
Poor/Incomplete Phosphor Coating 1. Inadequate surface preparation of phosphor particles. 2. Incorrect precursor concentrations in the coating solution. 3. Insufficient reaction time or improper temperature. 4. Poor dispersion of phosphor particles in the reaction medium.1. Ensure phosphor particles are clean and dry before coating. Surface functionalization may be necessary. 2. Optimize the concentration of coating precursors (e.g., TEOS for silica coating). 3. Adjust the reaction time and temperature according to the chosen protocol. 4. Use appropriate solvents and ultrasonication to achieve a stable suspension of phosphor particles.
Cracking of the Protective Coating 1. High internal stress in the coating layer. 2. Mismatch in the coefficient of thermal expansion between the phosphor and the coating material. 3. Too rapid drying or annealing of the coated phosphors.1. Optimize the thickness of the coating; thinner layers are often less prone to cracking. 2. Select a coating material with a thermal expansion coefficient closer to that of CaS. 3. Employ a slower and more controlled drying and annealing process with gradual temperature ramps.
Significant Decrease in Luminescence After Coating 1. High-temperature degradation of the phosphor during annealing. 2. Chemical reaction between the phosphor and the coating material. 3. Scattering of light by a rough or non-uniform coating.1. Lower the annealing temperature or shorten the annealing time. 2. Choose a chemically inert coating material. 3. Optimize the coating process to achieve a smooth and uniform layer.
Coated Phosphors Still Show Poor Water Stability 1. Incomplete or porous coating, allowing water to penetrate. 2. The coating material itself is not sufficiently water-resistant. 3. Degradation of the coating under experimental conditions (e.g., extreme pH).1. Increase the number of coating cycles to build a thicker, more complete layer. Annealing can help densify the coating.[1][2] 2. Select a more robust coating material like a dense silica or a hydrophobic polymer. 3. Verify the stability of the coating material under your specific experimental conditions.
Aggregation of Phosphor Particles During Coating 1. High surface energy of the phosphor particles. 2. Inappropriate solvent or pH of the reaction mixture. 3. Insufficient stirring or agitation during the coating process.1. Use a surfactant or capping agent to reduce surface energy. 2. Adjust the solvent system and pH to promote particle dispersion. 3. Ensure vigorous and continuous stirring throughout the reaction.

Quantitative Data on Water Stability Improvement

The following table summarizes the performance of different coating methods on the water stability of phosphors, as measured by the retention of their luminescence properties after exposure to water.

Phosphor Coating Method Coating Material Test Conditions Luminescence Retention Reference
Ca₁₄Al₁₀Zn₆O₃₅:Mn⁴⁺Sol-Gel (3 cycles)Silica (SiO₂)Immersion in water for 24 hours83.7% of original fluorescence intensity[1][2]
Ca₁₄Al₁₀Zn₆O₃₅:Mn⁴⁺Sol-Gel with Annealing (700°C)Silica (SiO₂)Immersion in water for 7 days87.5% of initial fluorescence intensity[1][2]
K₂SiF₆:Mn⁴⁺EsterificationAlkyl PhosphateHigh humidity (85%) and high temperature (85°C) for 1 month~87% of initial external quantum efficiency[3]
SrSO₄:Sm³⁺Not specifiedSilica (SiO₂)Soaking in deionized water for 38 hours~83% of original photoluminescence intensity (compared to ~40% for uncoated)[1]

Experimental Protocols

Protocol 1: Sol-Gel Silica Coating of CaS-Based Phosphors

This protocol describes a general procedure for coating CaS-based phosphors with a protective silica layer using the sol-gel method.

Materials:

  • CaS-based phosphor powder

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (anhydrous)

  • Ammonia solution (28-30%)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Oven or furnace

Procedure:

  • Dispersion of Phosphor: Disperse 1 gram of the CaS-based phosphor powder in 50 mL of anhydrous ethanol. Sonicate the suspension for 15-30 minutes to ensure the particles are well-dispersed.

  • Hydrolysis of TEOS: In a separate beaker, prepare the silica precursor solution by mixing 2 mL of TEOS with 20 mL of ethanol. Stir the solution for 10 minutes.

  • Initiation of Coating: While vigorously stirring the phosphor suspension, add 5 mL of deionized water and 2 mL of ammonia solution. The ammonia acts as a catalyst for the hydrolysis and condensation of TEOS.

  • Addition of Silica Precursor: Slowly add the TEOS/ethanol solution dropwise to the phosphor suspension over a period of 30 minutes.

  • Coating Reaction: Allow the reaction to proceed for 6-12 hours under continuous stirring at room temperature.

  • Washing: After the reaction is complete, collect the coated phosphor particles by centrifugation (e.g., 5000 rpm for 10 minutes). Discard the supernatant and re-disperse the particles in ethanol. Repeat this washing step three times to remove any unreacted precursors and by-products.

  • Drying: Dry the washed particles in an oven at 60-80°C for 12 hours.

  • Annealing (Optional but Recommended): To densify the silica coating, anneal the dried powder in a furnace at a temperature between 400°C and 700°C for 1-2 hours in an inert atmosphere (e.g., nitrogen or argon). The optimal temperature should be determined experimentally to maximize stability without significantly degrading the phosphor's luminescence.[1][2]

Protocol 2: Polymer Encapsulation via In Situ Emulsion Polymerization

This protocol provides a general method for encapsulating CaS-based phosphors with a polymer shell.

Materials:

  • CaS-based phosphor powder

  • Monomer (e.g., methyl methacrylate, styrene)

  • Cross-linker (e.g., divinylbenzene)

  • Initiator (e.g., potassium persulfate)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Deionized water

  • Nitrogen gas

  • Three-neck flask with a condenser, stirrer, and nitrogen inlet

Procedure:

  • Preparation of Aqueous Phase: In the three-neck flask, dissolve the surfactant in deionized water.

  • Dispersion of Phosphor: Add the CaS-based phosphor powder to the aqueous surfactant solution and stir vigorously to form a stable suspension. Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Addition of Monomers: Add the monomer and cross-linker to the suspension while maintaining a nitrogen atmosphere and continuous stirring.

  • Initiation of Polymerization: Heat the mixture to the desired reaction temperature (typically 60-80°C). Dissolve the initiator in a small amount of deionized water and add it to the flask to start the polymerization.

  • Polymerization Reaction: Allow the polymerization to proceed for several hours (e.g., 4-8 hours) at the set temperature with constant stirring.

  • Cooling and Washing: Once the reaction is complete, cool the mixture to room temperature. Collect the encapsulated phosphor particles by filtration or centrifugation. Wash the particles several times with deionized water and then with ethanol to remove residual monomers and surfactant.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 50-60°C) for 24 hours.

Visualizations

G CaS CaS Phosphor Degradation Hydrolysis Reaction CaS->Degradation H2O H₂O (Moisture) H2O->Degradation CaOH2 Ca(OH)₂ Degradation->CaOH2 forms H2S H₂S Degradation->H2S releases Loss Loss of Luminescence Degradation->Loss

Caption: Degradation pathway of CaS-based phosphors in the presence of water.

G start Start: Uncoated CaS Phosphor dispersion 1. Dispersion in Solvent (e.g., Ethanol) start->dispersion precursor 2. Addition of Coating Precursors (e.g., TEOS, Monomers) dispersion->precursor reaction 3. Coating Reaction (Hydrolysis/Polymerization) precursor->reaction washing 4. Washing and Centrifugation reaction->washing drying 5. Drying washing->drying annealing 6. Annealing (Optional) for densification drying->annealing end End: Water-Stable Coated Phosphor drying->end (without annealing) annealing->end

References

Validation & Comparative

A Comparative Guide to the Characterization of Calcium Sulfide (CaS) Nanoparticles for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) for the characterization of Calcium Sulfide (CaS) nanoparticles, with a focus on their application in drug delivery systems. This document outlines the principles of each technique, presents comparative data from experimental studies, and details the experimental protocols. Additionally, alternative characterization techniques are discussed to provide a comprehensive overview for researchers in the field.

Introduction to Nanoparticle Characterization

The efficacy and safety of nanoparticle-based drug delivery systems are critically dependent on the physicochemical properties of the nanoparticles.[1][2] Thorough characterization is therefore essential to ensure reproducibility, stability, and targeted delivery of therapeutic agents.[3][4] Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are two of the most powerful and commonly employed techniques for the characterization of nanomaterials.[5] TEM provides direct visualization of nanoparticle morphology and size, while XRD reveals crucial information about the crystalline structure and phase purity.[6][7] This guide will delve into the specifics of these techniques for the analysis of CaS nanoparticles.

Comparison of TEM and XRD for CaS Nanoparticle Characterization

TEM and XRD offer complementary information for the comprehensive characterization of CaS nanoparticles. While TEM provides localized, high-resolution images of individual particles, XRD provides bulk information averaged over a large sample volume.[8]

FeatureTransmission Electron Microscopy (TEM)X-ray Diffraction (XRD)
Principle A beam of electrons is transmitted through an ultra-thin sample, interacting with the sample to form an image.A collimated beam of X-rays is diffracted by the crystalline planes within a material, producing a unique diffraction pattern.
Information Obtained - Particle size and size distribution- Morphology (shape)- Agglomeration/dispersion state- Crystalline structure (from selected area electron diffraction - SAED)- Crystal structure and phase identification- Crystallite size (using the Scherner equation)- Lattice parameters and strain- Phase purity
Sample Preparation Nanoparticles dispersed in a solvent are deposited on a TEM grid and dried.A powdered sample of nanoparticles is required.
Advantages - Direct visualization of individual nanoparticles.- Provides detailed morphological information.- High spatial resolution.- Non-destructive.- Provides statistically significant data from a bulk sample.- Relatively fast and straightforward for phase identification.
Limitations - Analysis of a very small, localized area may not be representative of the entire sample.- Sample preparation can introduce artifacts.- Can be time-consuming for statistical analysis of a large number of particles.- Does not provide information on particle morphology.- Peak broadening can make analysis of very small nanoparticles (<2 nm) difficult.- Cannot distinguish between crystalline and amorphous components in some cases.[9]

Quantitative Data from Experimental Studies

The following table summarizes representative quantitative data obtained from the characterization of CaS nanoparticles using TEM and XRD, as reported in scientific literature. This data is essential for comparing different synthesis methods and for quality control in nanoparticle production.

Study FocusTEM Data (Average Particle Size)XRD Data (Crystallite Size)Key Findings
Microwave-assisted synthesis of CaS nanoparticles[10]18-30 nm (cubical morphology)~22 nmMicrowave synthesis is a rapid and efficient method for producing crystalline CaS nanoparticles with a narrow size distribution.
Fe-doped CaS nanoparticles for cancer hyperthermia[11]< 40 nmData consistent with TEMDoping with iron introduces magnetic properties suitable for hyperthermia applications while maintaining the CaS crystal structure.
Europium-doped CaS nanoparticles for bioassays[12]~15 nmConfirmed crystalline structureDoping with europium imparts strong fluorescence to the CaS nanoparticles, making them suitable for bioimaging and bioassays.

Alternative and Complementary Characterization Techniques

While TEM and XRD are fundamental, a multi-technique approach is often necessary for a complete understanding of nanoparticle properties. Other valuable techniques include:

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology and topography of nanoparticles.

  • Atomic Force Microscopy (AFM): Can be used to image nanoparticles in both air and liquid environments, providing three-dimensional surface profiles.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in suspension, giving an indication of their aggregation state.

  • Zeta Potential Analysis: Determines the surface charge of nanoparticles, which is crucial for their stability in suspension and their interaction with biological systems.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups on the surface of nanoparticles, which is important for understanding drug loading and release mechanisms.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.

TEM Analysis of CaS Nanoparticles

Objective: To determine the size, morphology, and dispersion of CaS nanoparticles.

Materials:

  • CaS nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Pipette

  • Filter paper

  • Deionized water

Procedure:

  • Sample Preparation:

    • Dilute the CaS nanoparticle suspension in a suitable solvent (e.g., ethanol or deionized water) to an appropriate concentration to avoid particle aggregation on the grid.

    • Sonicate the suspension for 5-10 minutes to ensure good dispersion.

  • Grid Preparation:

    • Place a 5-10 µL drop of the dispersed nanoparticle suspension onto the surface of a TEM grid.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

    • Optionally, negative staining can be performed to enhance contrast, especially for biological samples.

  • Imaging:

    • Insert the dried grid into the TEM holder and load it into the microscope.

    • Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV).

    • Acquire images at different magnifications to observe the overall dispersion and the detailed morphology of individual nanoparticles.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >100) from the TEM images.

    • Calculate the average particle size and size distribution.

XRD Analysis of CaS Nanoparticles

Objective: To determine the crystal structure, phase purity, and crystallite size of CaS nanoparticles.

Materials:

  • Dry powder of CaS nanoparticles

  • XRD sample holder

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the CaS nanoparticle sample is in a dry, powdered form. If synthesized in solution, the nanoparticles need to be isolated by centrifugation and dried.

    • Carefully mount the powder onto the XRD sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Place the sample holder into the X-ray diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the 2θ angular range to be scanned (e.g., 20-80 degrees).

    • Perform the XRD scan.

  • Data Analysis:

    • Identify the diffraction peaks in the obtained XRD pattern.

    • Compare the peak positions and relative intensities to a standard reference database (e.g., JCPDS) to confirm the crystal structure and phase of CaS.

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.

Workflow for CaS Nanoparticle-Based Drug Delivery for Cancer Therapy

The following diagram illustrates a typical experimental workflow for the development and application of CaS nanoparticles in targeted cancer therapy.

DrugDeliveryWorkflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) Synthesis CaS Nanoparticle Synthesis Characterization1 Physicochemical Characterization (TEM, XRD) Synthesis->Characterization1 DrugLoading Drug Loading (e.g., Doxorubicin) Characterization1->DrugLoading Characterization2 Characterization of Drug-Loaded Nanoparticles DrugLoading->Characterization2 CellCulture Cancer Cell Culture (e.g., MCF-7) Characterization2->CellCulture DrugRelease In Vitro Drug Release Study Characterization2->DrugRelease CellularUptake Cellular Uptake Analysis CellCulture->CellularUptake Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) CellularUptake->Cytotoxicity AnimalModel Tumor Xenograft Animal Model Cytotoxicity->AnimalModel Administration Nanoparticle Administration (e.g., IV) AnimalModel->Administration Biodistribution Biodistribution & Tumor Accumulation Administration->Biodistribution TherapeuticEfficacy Therapeutic Efficacy Assessment Biodistribution->TherapeuticEfficacy

References

A Comparative Guide to CaS and SrS for Thermoluminescent Dosimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of radiation detection and measurement, thermoluminescent dosimeters (TLDs) play a pivotal role. Among the various materials utilized for this purpose, Calcium Sulfide (CaS) and Strontium Sulfide (SrS), particularly when doped with activators like Europium (Eu), have garnered significant interest. This guide provides a comprehensive comparative study of CaS and SrS for thermoluminescent dosimetry, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the appropriate material for their specific applications.

Executive Summary

Both CaS and SrS are alkaline earth sulfides that exhibit thermoluminescence (TL), the emission of light upon heating after being exposed to ionizing radiation. Their primary application in dosimetry stems from the proportionality of the emitted light intensity to the absorbed radiation dose. While sharing a similar crystalline structure and chemical nature, their dosimetric properties exhibit notable differences in sensitivity, glow curve characteristics, and energy dependence. This guide delves into these differences to provide a clear comparison for informed decision-making.

Data Presentation: CaS vs. SrS - A Quantitative Comparison

The following table summarizes the key dosimetric properties of Europium-doped CaS (CaS:Eu) and Strontium Sulfide (SrS:Eu). The data presented is a synthesis of findings from various studies to provide a comparative overview.

PropertyCaS:EuSrS:EuKey Considerations
TL Sensitivity HighGenerally lower than CaS:EuCaS:Eu is often reported to have a higher light output per unit of absorbed dose, making it suitable for low-dose measurements.
Glow Curve Peak Main dosimetric peak typically around 180-220°CMain dosimetric peak often observed at a slightly lower temperature range, around 160-200°C[1]The peak position is crucial for thermal stability and avoiding interference from low-temperature, unstable traps.
Dose Response Linearity Good linearity over a wide dose range (mGy to several Gy)Generally exhibits a linear response, but the range can be more limited compared to CaS:Eu. Saturation effects may be observed at lower doses.[1]A wider linear range is desirable for accurate dosimetry across various applications.
Fading Moderate fading; signal loss can be significant over extended periods without proper annealing or storage.Can exhibit significant fading, potentially higher than CaS:Eu, especially for lower temperature glow peaks.Fading characteristics are critical for long-term dosimetry and require careful consideration of storage conditions and readout times.
Effective Atomic Number (Zeff) ~16.5~32.4The higher Zeff of SrS results in a more pronounced energy dependence of the dose response, which can be a disadvantage for dosimetry in photon fields with varying energy spectra.
Emission Wavelength Red emission, typically around 650 nm[2]Orange-red emission, typically around 620 nm[3]The emission wavelength should be compatible with the spectral sensitivity of the TLD reader's photomultiplier tube.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of TLD materials. Below are representative protocols for the preparation of CaS:Eu and SrS:Eu phosphors and the subsequent TL measurement.

Synthesis of CaS:Eu and SrS:Eu Phosphors (Solid-State Reaction Method)

The solid-state reaction method is a common and effective technique for synthesizing alkaline earth sulfide phosphors.

1. Starting Materials:

  • High-purity Calcium Carbonate (CaCO₃) or Strontium Carbonate (SrCO₃)

  • Sulfur (S) powder

  • Europium Oxide (Eu₂O₃) as the activator precursor.

  • A flux material, such as Sodium Thiosulfate (Na₂S₂O₃) or a mixture of alkali metal halides, to promote crystal growth.

2. Procedure:

  • Mixing: Stoichiometric amounts of the starting materials are thoroughly mixed in an agate mortar to ensure homogeneity. The concentration of the Europium dopant is typically in the range of 0.1 to 1 mol%.
  • Sintering: The mixed powder is placed in an alumina crucible and heated in a tube furnace under a reducing atmosphere (e.g., a mixture of N₂ and H₂ or Argon) to prevent oxidation of the sulfide.
  • Heating Profile: The furnace is heated to a high temperature, typically in the range of 900-1200°C, and held for a specific duration (e.g., 2-4 hours) to facilitate the solid-state reaction and incorporation of the dopant.
  • Cooling: After sintering, the furnace is slowly cooled down to room temperature.
  • Grinding: The resulting phosphor cake is ground into a fine powder.

Thermoluminescence (TL) Measurement Protocol

1. Sample Preparation:

  • A small, fixed amount of the synthesized phosphor powder (e.g., 5 mg) is uniformly spread on a sample holder (planchet).

2. Irradiation:

  • The samples are irradiated with a calibrated radiation source (e.g., a ⁶⁰Co gamma source or an X-ray source) to a known dose.

3. Pre-heating (Annealing):

  • To remove the contribution from unstable, low-temperature traps, a pre-heating step is often employed. This involves heating the irradiated sample to a temperature just below the main dosimetric peak (e.g., 100-150°C) for a short period.

4. TL Readout:

  • The sample is then heated in a TLD reader at a constant linear heating rate (e.g., 5°C/s).
  • A photomultiplier tube (PMT) detects the light emitted from the sample as a function of temperature.
  • The resulting data is plotted as a glow curve (TL intensity vs. temperature).

5. Data Analysis:

  • The integrated area under the dosimetric peak of the glow curve is proportional to the absorbed dose.
  • Calibration curves are generated by plotting the integrated TL response against a range of known doses.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the underlying physical principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Phosphor Synthesis cluster_dosimetry TL Dosimetry Mixing Mixing of Starting Materials Sintering High-Temperature Sintering Mixing->Sintering Grinding Grinding to Fine Powder Sintering->Grinding Irradiation Irradiation with Known Dose Grinding->Irradiation Preheating Pre-heating (Annealing) Irradiation->Preheating TL_Readout TL Readout (Heating & Light Detection) Preheating->TL_Readout Glow_Curve Glow Curve Analysis TL_Readout->Glow_Curve

Experimental workflow for TL dosimetry.

The diagram above illustrates the sequential steps involved in preparing the TLD phosphors and performing the thermoluminescence measurements.

Thermoluminescence_Mechanism cluster_bands cluster_defects VB Valence Band CB Conduction Band VB->CB e- T Electron Trap (T) CB->T e- R Recombination Center (R) CB->R e- T->CB R->VB Irradiation 1. Irradiation Heating 2. Heating Emission 3. Light Emission

Simplified energy level diagram of the TL process.

This diagram depicts the fundamental mechanism of thermoluminescence. Upon irradiation, electrons are excited from the valence band to the conduction band and subsequently trapped in defect states within the band gap. Heating provides the necessary energy for the trapped electrons to escape back to the conduction band and recombine with holes at recombination centers, resulting in the emission of light. In CaS:Eu and SrS:Eu, the Eu²⁺ ions act as the primary recombination centers.

Conclusion

The choice between CaS and SrS for thermoluminescent dosimetry depends heavily on the specific application requirements.

  • CaS:Eu is a strong candidate for applications requiring high sensitivity , particularly for the measurement of low radiation doses. Its lower effective atomic number also makes it less energy dependent than SrS, which is an advantage in mixed or unknown radiation fields.

  • SrS:Eu , while generally less sensitive, can still be a viable option in certain scenarios. However, its higher effective atomic number and potentially greater fading must be carefully considered and corrected for in dosimetric calculations.

Further research focusing on co-doping and optimizing synthesis parameters may lead to improvements in the dosimetric properties of both materials, potentially mitigating their respective drawbacks and expanding their utility in radiation dosimetry. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Navigating Biocompatibility: A Comparative Guide to Calcium Sulfide Nanoparticles for In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of nanoparticles for in-vivo imaging hinges on a critical balance between imaging efficacy and biological safety. This guide provides a comprehensive comparison of the cytotoxicity of Calcium Sulfide (CaS) nanoparticles with common alternatives, supported by experimental data and detailed protocols to aid in informed decision-making for preclinical and clinical applications.

This compound (CaS) nanoparticles are emerging as promising candidates for in-vivo imaging, attributed to their luminescent properties. However, a thorough understanding of their potential cytotoxicity is paramount before their widespread adoption. This guide delves into the cytotoxicity assessment of CaS nanoparticles, offering a comparative analysis against other widely used imaging agents such as quantum dots, gold nanoparticles (AuNPs), and iron oxide nanoparticles (IONPs).

Comparative Cytotoxicity Analysis

The in-vivo toxicity of nanoparticles is influenced by a multitude of factors including size, shape, surface coating, dosage, and the biological model used. While direct comparative studies under identical conditions are limited, this section synthesizes available data to provide a relative understanding of the cytotoxicity profiles of CaS nanoparticles and its alternatives.

Table 1: In-Vivo Cytotoxicity of Nanoparticles for Imaging

Nanoparticle TypeAnimal ModelDosageObservation PeriodKey Findings
CaS Nanoparticles MiceNot specified-Studies suggest selective cytotoxicity towards cancer cells with minimal damage to non-malignant cells.[1] Induces cell cycle arrest and apoptosis in cancer cells.[2]
Quantum Dots (CdSe/ZnS) Rats2.5–15.0 nmol>80 daysNo significant toxicity observed at tested concentrations.[3] Concerns remain regarding long-term degradation and release of toxic heavy metal ions.[4]
Gold Nanoparticles (AuNPs) Mice8 mg/kg/week21 daysSize-dependent toxicity observed, with 8-37 nm particles inducing severe sickness and mortality.[5] Smaller (<8 nm) and larger (>37 nm) particles showed no harmful effects.[5]
Iron Oxide Nanoparticles (IONPs) Rats1 and 5 mg/kg30 daysModerate cytotoxicity observed, with weak pulmonary fibrosis at higher doses.[6] Generally considered biocompatible, with toxicity being dose- and surface coating-dependent.[7]

Note: The absence of standardized testing protocols across different studies makes direct comparison challenging. The data presented should be interpreted with consideration of the varying experimental parameters.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible cytotoxicity data are the bedrock of nanoparticle safety evaluation. The following are detailed methodologies for commonly employed in-vitro cytotoxicity assays.

In-Vivo Cytotoxicity Assessment Protocol

A comprehensive in-vivo toxicity study typically involves the following steps:

  • Animal Model Selection: The choice of animal model (e.g., mice, rats) depends on the specific research question and the intended human application.

  • Nanoparticle Administration: Nanoparticles are administered via relevant routes, such as intravenous injection for imaging applications. A range of doses, including a control group receiving the vehicle solution, is used.

  • Observation: Animals are monitored over a defined period for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Blood Analysis: Blood samples are collected at specified time points to assess hematological and serum chemistry parameters, which can indicate organ damage.

  • Histopathology: At the end of the study, major organs (liver, spleen, kidneys, lungs, heart, brain) are harvested, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of any pathological changes.[8]

  • Biodistribution Studies: To understand the fate of the nanoparticles in the body, their accumulation in different organs is quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or by imaging fluorescently labeled nanoparticles.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours.

  • Nanoparticle Treatment: Treat the cells with various concentrations of the nanoparticles and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). The amount of LDH released is proportional to the number of damaged cells.

Mechanistic Insights: Signaling Pathways in CaS Nanoparticle Cytotoxicity

Understanding the molecular mechanisms by which CaS nanoparticles induce cytotoxicity is crucial for their rational design and safe application. Studies have indicated that CaS nanoparticles can trigger cell death in cancer cells through the induction of apoptosis and cell cycle arrest.[2]

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment Cell Culture Cell Culture Nanoparticle Exposure Nanoparticle Exposure Cell Culture->Nanoparticle Exposure MTT Assay MTT Assay Nanoparticle Exposure->MTT Assay LDH Assay LDH Assay Nanoparticle Exposure->LDH Assay Cell Viability Cell Viability MTT Assay->Cell Viability Membrane Integrity Membrane Integrity LDH Assay->Membrane Integrity Animal Model Animal Model NP Administration NP Administration Animal Model->NP Administration Observation Observation NP Administration->Observation Blood Analysis Blood Analysis NP Administration->Blood Analysis Histopathology Histopathology NP Administration->Histopathology Toxicity Profile Toxicity Profile Observation->Toxicity Profile Blood Analysis->Toxicity Profile Histopathology->Toxicity Profile

Caption: Experimental workflow for cytotoxicity assessment of nanoparticles.

Proposed Signaling Pathway for CaS Nanoparticle-Induced Apoptosis

apoptosis_pathway CaS Nanoparticles CaS Nanoparticles Increased Intracellular Ca2+ Increased Intracellular Ca2+ CaS Nanoparticles->Increased Intracellular Ca2+ Mitochondrial Stress Mitochondrial Stress Increased Intracellular Ca2+->Mitochondrial Stress Bax Bax Mitochondrial Stress->Bax Upregulation Bcl-2 Bcl-2 Mitochondrial Stress->Bcl-2 Downregulation Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Bcl-2->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by CaS nanoparticles.

Proposed Signaling Pathway for CaS Nanoparticle-Induced Cell Cycle Arrest

cell_cycle_arrest_pathway CaS Nanoparticles CaS Nanoparticles DNA Damage DNA Damage CaS Nanoparticles->DNA Damage αβ-tubulin disruption αβ-tubulin disruption CaS Nanoparticles->αβ-tubulin disruption p53 Activation p53 Activation DNA Damage->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK-Cyclin Inhibition CDK-Cyclin Inhibition p21 Upregulation->CDK-Cyclin Inhibition G2/M Arrest G2/M Arrest CDK-Cyclin Inhibition->G2/M Arrest αβ-tubulin disruption->G2/M Arrest

Caption: Proposed cell cycle arrest pathway induced by CaS nanoparticles.

Conclusion

The assessment of nanoparticle cytotoxicity is a complex but indispensable component of their development for in-vivo imaging. CaS nanoparticles demonstrate a promising safety profile, particularly with their selective toxicity towards cancer cells. However, the existing data underscores the need for standardized, comparative in-vivo studies to definitively establish their safety relative to other imaging agents. This guide provides a foundational understanding of the current landscape of CaS nanoparticle cytotoxicity, equipping researchers with the necessary information and protocols to advance their safe and effective translation into clinical practice.

References

A Comparative Analysis of the Luminescent Intensity of CaS:Eu and ZnS:Cu Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the luminescent properties, synthesis, and mechanisms of two prominent phosphors, Calcium Sulfide doped with Europium (CaS:Eu) and Zinc Sulfide doped with Copper (ZnS:Cu).

In the landscape of luminescent materials, CaS:Eu and ZnS:Cu stand out for their distinct and robust emission properties. This guide provides an objective comparison of their luminescent intensities, supported by experimental data, to aid researchers in selecting the appropriate phosphor for their specific applications, from bioimaging to solid-state lighting.

Quantitative Luminescence Data

The following table summarizes the key quantitative luminescent properties of CaS:Eu and ZnS:Cu, compiled from independent research studies. It is important to note that a direct comparison of intensity should be approached with caution, as the experimental conditions in the cited studies may vary.

PropertyCaS:EuZnS:Cu
Peak Emission Wavelength ~650 nm (Red)~520 nm (Green)[1]
Photoluminescence Quantum Yield (PLQY) Up to 65%[2]Up to 42%[1]
Luminescence Mechanism 4f-5d transition of Eu²⁺Recombination between sulfur vacancy donor level and the t₂ level of Cu²⁺[3]
Typical Synthesis Method Flux-assisted solid-state reaction[2]Hydrothermal synthesis[1]
Activator Ion Eu²⁺Cu²⁺

Luminescent Mechanisms: A Deeper Look

The distinct emission colors of CaS:Eu and ZnS:Cu originate from different electronic transition mechanisms within their respective host lattices and dopant ions.

CaS:Eu: The red luminescence in Europium-doped this compound is a result of the electronic transition within the Eu²⁺ ion. Upon excitation, an electron from the 4f orbital is promoted to a 5d orbital. The subsequent relaxation of this electron back to the 4f ground state results in the emission of a photon in the red region of the visible spectrum.

ZnS:Cu: The green luminescence in Copper-doped Zinc Sulfide is attributed to a donor-acceptor pair recombination mechanism. In this model, sulfur vacancies in the ZnS lattice act as shallow electron donors, while the incorporated Cu²⁺ ions act as deep acceptors. Upon excitation, an electron is promoted to the conduction band and subsequently trapped at a sulfur vacancy. This trapped electron then recombiles with a hole on a nearby Cu²⁺ ion, releasing energy in the form of a green photon.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these phosphors are crucial for reproducible research. Below are representative experimental protocols for the synthesis of CaS:Eu and ZnS:Cu.

Synthesis of CaS:Eu via Flux-Assisted Solid-State Reaction

This method is effective for producing highly crystalline and luminescent CaS:Eu phosphors.

  • Precursor Mixing: Stoichiometric amounts of Calcium Carbonate (CaCO₃), elemental Sulfur (S), and Europium(III) Oxide (Eu₂O₃) are thoroughly mixed with a flux material, such as a mixture of Sodium Chloride (NaCl) and Potassium Chloride (KCl). The flux aids in the crystal growth and homogeneity of the final product.

  • Sintering: The mixture is placed in an alumina crucible and heated in a tube furnace under a reducing atmosphere (e.g., a mixture of Nitrogen and Hydrogen) to a temperature typically ranging from 900 to 1100°C for several hours. This high-temperature treatment facilitates the solid-state reaction and the incorporation of Eu²⁺ into the CaS lattice.

  • Cooling and Washing: After sintering, the furnace is cooled down to room temperature. The resulting product is then washed with deionized water to remove the flux and any unreacted precursors.

  • Drying: The final CaS:Eu phosphor powder is dried in an oven to obtain a fine, crystalline powder.

Synthesis of ZnS:Cu via Hydrothermal Method

The hydrothermal method is a versatile technique for synthesizing well-defined nanocrystalline phosphors.

  • Precursor Solution: A solution of a Zinc salt (e.g., Zinc Acetate, Zn(CH₃COO)₂) and a Copper salt (e.g., Copper Sulfate, CuSO₄) is prepared in a solvent, typically deionized water.

  • Sulfur Source Addition: A sulfur source, such as Thioacetamide (CH₃CSNH₂) or Sodium Sulfide (Na₂S), is added to the solution.

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 150 and 200°C for a specific duration, typically 12 to 24 hours. The high temperature and pressure facilitate the crystallization of ZnS:Cu nanoparticles.

  • Purification: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

LuminescenceMechanism_CaS_Eu cluster_CaS_Eu Luminescence in CaS:Eu Excitation Excitation 4f_ground Eu²⁺ 4f Ground State Excitation->4f_ground Energy Absorption 5d_excited Eu²⁺ 5d Excited State 4f_ground->5d_excited Electron Promotion 5d_excited->4f_ground Relaxation Red_Emission Red Photon Emission (~650 nm) 5d_excited->Red_Emission Red_Emission->4f_ground Radiative Decay

Caption: Luminescence mechanism in CaS:Eu phosphor.

LuminescenceMechanism_ZnS_Cu cluster_ZnS_Cu Luminescence in ZnS:Cu Excitation Excitation VB Valence Band (ZnS) Excitation->VB Energy Absorption CB Conduction Band (ZnS) VB->CB Electron Excitation Vs Sulfur Vacancy (Donor) CB->Vs Electron Trapping Cu2 Cu²⁺ (Acceptor) Vs->Cu2 Recombination Green_Emission Green Photon Emission (~520 nm) Cu2->Green_Emission Green_Emission->VB Radiative Decay

Caption: Luminescence mechanism in ZnS:Cu phosphor.

Synthesis_Workflow cluster_CaS_Eu CaS:Eu Synthesis (Flux-Assisted Solid-State) cluster_ZnS_Cu ZnS:Cu Synthesis (Hydrothermal) A1 Precursor Mixing CaCO₃ + S + Eu₂O₃ + Flux A2 Sintering 900-1100°C in Reducing Atmosphere A1->A2 A3 Cooling & Washing Remove Flux A2->A3 A4 Drying Obtain CaS:Eu Powder A3->A4 B1 Precursor Solution Zn Salt + Cu Salt B2 Sulfur Source Addition B1->B2 B3 Hydrothermal Reaction 150-200°C in Autoclave B2->B3 B4 Purification & Drying Obtain ZnS:Cu Nanoparticles B3->B4

Caption: Experimental workflows for phosphor synthesis.

References

CaS as a Host Material for Persistent Luminescence: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Calcium Sulfide (CaS) as a host material for persistent luminescence, offering an objective comparison with alternative materials. The information presented is supported by experimental data to aid in the selection of appropriate phosphors for various research and development applications, including bio-imaging and drug delivery.

Executive Summary

This compound (CaS) doped with appropriate activators, typically Europium (Eu²⁺), emerges as a competent host material for red persistent luminescence. It offers a distinct emission profile that is highly valuable for applications requiring deep tissue penetration and minimal autofluorescence. However, its performance, particularly in terms of afterglow duration and chemical stability, presents notable differences when compared to benchmark materials such as Strontium Aluminate (SrAl₂O₄) and the historically significant Zinc Sulfide (ZnS). This guide elucidates these differences through quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a clear and objective assessment.

Quantitative Performance Comparison

The selection of a persistent phosphor is often dictated by its key performance indicators: brightness, afterglow duration, and emission wavelength. The following table summarizes these properties for CaS:Eu²⁺ and its common alternatives.

Host MaterialActivator(s)Co-dopant(s)Emission PeakInitial Brightness (mcd/m²)Afterglow DurationChemical Stability
CaS Eu²⁺Dy³⁺, Tm³⁺, Ce³⁺~650 nm (Red)ModerateUp to 1 hour[1]Sensitive to moisture[2]
SrAl₂O₄ Eu²⁺Dy³⁺, Nd³⁺~520 nm (Green)High> 20 hours[3]High
ZnS Cu⁺Co²⁺~530 nm (Green)LowSeveral hoursModerate

Experimental Protocols

Reproducible synthesis and accurate characterization are paramount in evaluating persistent phosphors. This section details the methodologies for the preparation and analysis of CaS-based persistent phosphors.

I. Synthesis of CaS:Eu²⁺, Dy³⁺ via Solid-State Reaction

This protocol outlines a standard solid-state reaction method for synthesizing CaS co-doped with Europium and Dysprosium.

Materials:

  • Calcium Carbonate (CaCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium (III) Oxide (Eu₂O₃, 99.99%)

  • Dysprosium (III) Oxide (Dy₂O₃, 99.99%)

  • Ammonium Chloride (NH₄Cl, as a flux)

Procedure:

  • Precursor Stoichiometry: Calculate the molar ratios of the precursors to achieve the desired doping concentrations (e.g., Ca₀.₉₈S:Eu₀.₀₁,Dy₀.₀₁).

  • Mixing: Thoroughly grind the stoichiometric amounts of CaCO₃, S, Eu₂O₃, and Dy₂O₃ in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. Add a small amount of NH₄Cl (e.g., 5 wt%) as a flux to promote crystal growth.

  • First Sintering (Carbonization and Sulfidation): Place the mixed powder in an alumina crucible and heat it in a tube furnace under a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂).

    • Ramp up the temperature to 600 °C at a rate of 5 °C/min and hold for 2 hours. This step facilitates the decomposition of CaCO₃ to CaO and the initial reaction with sulfur.

  • Second Sintering (Crystallization): Increase the temperature to 1100 °C at a rate of 10 °C/min and hold for 4 hours to ensure the formation of the CaS host lattice and the incorporation of the dopant ions.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting product is then finely ground into a powder.

II. Characterization of Persistent Luminescence

1. Photoluminescence (PL) and Persistent Luminescence (PersL) Spectroscopy:

  • Instrumentation: A fluorescence spectrophotometer equipped with a pulsed Xenon lamp or a laser diode as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

  • Procedure:

    • Place the powder sample in a solid sample holder.

    • Excitation and Emission Spectra: Record the excitation spectrum by monitoring the peak emission wavelength while scanning the excitation wavelength. Record the emission spectrum by exciting the sample at its peak excitation wavelength.

    • Afterglow Spectrum: Excite the sample for a fixed period (e.g., 5 minutes) with a UV or visible light source. After switching off the excitation, record the emission spectrum at different time intervals to observe the spectral characteristics of the afterglow.

2. Afterglow Decay Curve Measurement:

  • Procedure:

    • Excite the sample under standardized conditions (e.g., 365 nm UV lamp at a fixed power density for 5 minutes).

    • Immediately after ceasing the excitation, measure the luminescence intensity as a function of time using the spectrophotometer in time-scan mode or a dedicated luminance meter.

    • Plot the intensity versus time on a logarithmic or log-log scale to analyze the decay kinetics. The afterglow duration is typically defined as the time it takes for the luminescence intensity to decrease to a certain threshold, often 0.32 mcd/m² (100 times the limit of human dark-adapted vision).[4]

3. Thermoluminescence (TL) Glow Curve Analysis:

  • Purpose: To investigate the trap depth and density, which are crucial for understanding the persistent luminescence mechanism.

  • Procedure:

    • Cool the sample to a low temperature (e.g., liquid nitrogen temperature).

    • Excite the sample with a UV source to fill the traps.

    • After a short delay to allow for the decay of any short-lived phosphorescence, heat the sample at a constant rate (e.g., 1 K/s).

    • Record the luminescence intensity as a function of temperature. The resulting plot of intensity versus temperature is the TL glow curve, where the peak positions and areas provide information about the trap depths and relative trap densities, respectively.

4. Quantum Yield (QY) Measurement:

  • Method: The absolute photoluminescence quantum yield can be measured using an integrating sphere.

  • Procedure:

    • Mount the sample in the center of the integrating sphere.

    • Measure the spectrum of the excitation light with the sphere empty.

    • Measure the spectrum with the sample in the sphere, both directly exciting the sample and exciting a blank reference position.

    • The QY is calculated by comparing the number of emitted photons to the number of absorbed photons.

Mandatory Visualizations

Persistent Luminescence Mechanism

The following diagram illustrates the fundamental mechanism of persistent luminescence in a CaS:Eu²⁺,Dy³⁺ system.

Persistent_Luminescence_Mechanism Mechanism of Persistent Luminescence in CaS:Eu²⁺,Dy³⁺ cluster_Host CaS Host Lattice cluster_Activator Eu²⁺ Activator cluster_CoDopant Dy³⁺ Co-dopant Valence Band Valence Band (VB) Conduction Band Conduction Band (CB) Eu_Excited Eu²⁺ (4f⁶5d¹) Excited State Conduction Band->Eu_Excited 5. Recombination Eu_Ground Eu²⁺ (4f⁷) Ground State Eu_Excited->Conduction Band 2. Ionization Eu_Excited->Eu_Ground 6. Red Emission (~650 nm) Trap_Level Dy³⁺ Electron Traps

Caption: Energy level diagram illustrating the persistent luminescence mechanism in CaS:Eu²⁺,Dy³⁺.

Experimental Workflow

This diagram outlines the key steps in the synthesis and characterization of persistent phosphors.

Experimental_Workflow Experimental Workflow for Persistent Phosphor Validation cluster_Synthesis Synthesis cluster_Characterization Characterization start Precursor Mixing sinter1 First Sintering start->sinter1 sinter2 Second Sintering sinter1->sinter2 finish Grinding sinter2->finish pl Photoluminescence Spectroscopy finish->pl Characterize Synthesized Powder decay Decay Curve Measurement pl->decay qy Quantum Yield Measurement pl->qy tl Thermoluminescence Analysis decay->tl

Caption: A typical workflow for the synthesis and characterization of persistent phosphors.

Discussion and Conclusion

The validation of CaS as a host material for persistent luminescence reveals a nuanced performance profile. Its primary advantage lies in its ability to produce efficient red emission when doped with Eu²⁺, a spectral range that is less common among high-performance persistent phosphors and highly desirable for biomedical applications due to the reduced scattering and absorption by biological tissues. The afterglow of CaS:Eu²⁺ can be significantly enhanced by co-doping with trivalent rare-earth ions like Dy³⁺ or Tm³⁺, which create effective electron traps.[1][2]

However, CaS exhibits notable drawbacks. Its afterglow duration, while significant, is considerably shorter than that of the green-emitting SrAl₂O₄:Eu²⁺,Dy³⁺, which is widely regarded as the benchmark for persistent luminescence.[3] Furthermore, the chemical stability of CaS is a significant concern, as it is susceptible to hydrolysis in the presence of moisture, which can degrade its luminescent properties.[2] In contrast, aluminate-based hosts like SrAl₂O₄ are chemically more robust.

ZnS:Cu⁺,Co²⁺, while historically important, generally exhibits lower brightness and shorter afterglow times compared to both CaS and SrAl₂O₄.

References

Unveiling Purity: A Comparative Guide to Raman Spectroscopy for CaS Phase Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of Calcium Sulfide (CaS) is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of Raman spectroscopy with X-ray diffraction (XRD), the conventional method for phase analysis, supported by experimental data and detailed protocols. We will explore how Raman spectroscopy offers a rapid, non-destructive, and highly sensitive approach to confirming the phase integrity of CaS.

This compound is a versatile material with applications ranging from traditional phosphors to potential uses in drug delivery systems. The presence of impurity phases, such as calcium oxide (CaO), calcium carbonate (CaCO₃), or calcium sulfate (CaSO₄), can significantly alter its physical and chemical properties, impacting performance and safety. Therefore, rigorous quality control of CaS phase purity is a critical step in research and development.

Performance Showdown: Raman Spectroscopy vs. X-ray Diffraction

While XRD has long been the gold standard for solid-state phase analysis, Raman spectroscopy has emerged as a powerful and complementary technique. The choice between the two often depends on the specific requirements of the analysis, including speed, sensitivity to amorphous content, and the need for in-situ measurements.

FeatureRaman SpectroscopyX-ray Diffraction (XRD)
Principle Inelastic scattering of light by molecular vibrations, providing a chemical fingerprint.Diffraction of X-rays by the crystal lattice, revealing structural information.
Primary CaS Peak(s) ~157-162 cm⁻¹, with other bands reported at ~180 cm⁻¹ and ~200 cm⁻¹.[1]Dependent on the crystal structure (Oldhamite), with major peaks typically around 2θ = 29.5°, 34.2°, 49.3°, 58.5°.
Limit of Detection (LOD) for Impurities Estimated to be in the range of 0.5 - 3 wt% for common impurities like CaO, CaCO₃, and CaSO₄ in a CaS matrix. A study on CaCO₃ polymorphs reported a LOD of <0.5 wt%.Typically around 1-5 wt% for crystalline impurities.
Analysis Time Seconds to a few minutes for a single spectrum.[1]15 minutes to several hours, depending on the desired resolution and scan range.
Sample Preparation Minimal to none. Powders can be analyzed directly.Requires grinding the sample to a fine, homogeneous powder to ensure random crystal orientation. This can take 5-15 minutes.
Cost per Sample (Service) $25 - $50$150 - $350
Instrumentation Cost Benchtop systems: $50,000 - $150,000. High-performance microscopes: $150,000 - $500,000+.Benchtop systems: $80,000 - $200,000. Floor-standing systems: $200,000 - $500,000+.
Sensitivity to Amorphous Content High. Can detect and characterize amorphous phases.Low. Amorphous content appears as a broad background signal.
Spatial Resolution High (down to ~1 µm), allowing for micro-analysis of individual particles.Low, typically provides bulk information from a larger sample area.
In-situ/Process Monitoring Well-suited for in-situ and real-time process monitoring.Challenging for in-situ analysis.

Identifying Common Impurities in CaS with Raman Spectroscopy

The key to using Raman spectroscopy for phase purity analysis lies in the unique vibrational "fingerprint" of each compound. By identifying the characteristic Raman peaks of potential impurities, their presence can be readily detected.

CompoundCommon Impurity PhaseKey Raman Peaks (cm⁻¹)
Calcium OxideCaOWhile pure CaO is Raman inactive, it can react with atmospheric moisture and CO₂ to form Ca(OH)₂ and CaCO₃. Ca(OH)₂ shows a sharp peak around 3620 cm⁻¹.
Calcium CarbonateCaCO₃ (Calcite)~1086 (strongest), ~713, ~284.[2]
Calcium SulfateCaSO₄ (Anhydrite)~1017 (strongest), with other bands at ~1128, ~1158, ~674, ~626, ~609, ~498, and ~416 cm⁻¹.[3]

Experimental Protocols

Raman Spectroscopy Analysis of CaS Powder

This protocol outlines the steps for a routine analysis of CaS powder to determine its phase purity.

Instrumentation:

  • A benchtop or microscope-based Raman spectrometer equipped with a visible or near-infrared laser (e.g., 532 nm, 785 nm).

  • Appropriate safety goggles for the laser wavelength used.

  • Sample holder (e.g., microscope slide, aluminum well plate).

Procedure:

  • Sample Preparation: Place a small amount (typically a few milligrams) of the CaS powder onto a clean microscope slide or into the well of a sample holder. No further preparation is usually necessary.

  • Instrument Setup:

    • Turn on the spectrometer and the laser, allowing them to stabilize as per the manufacturer's instructions.

    • Select the appropriate objective lens (e.g., 10x or 20x for bulk analysis).

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample heating or degradation, which can be a concern for some sulfide materials.

    • Set the acquisition time (e.g., 1-10 seconds) and the number of accumulations (e.g., 3-5) to achieve a good signal-to-noise ratio.

    • Define the spectral range to cover the expected peaks of CaS and potential impurities (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

  • Data Acquisition:

    • Focus the laser on the surface of the CaS powder.

    • Acquire the Raman spectrum.

    • It is recommended to collect spectra from multiple spots on the sample to ensure homogeneity.

  • Data Analysis:

    • Process the spectra to remove any background fluorescence, if present.

    • Identify the characteristic Raman peak of CaS around 157-162 cm⁻¹.

    • Carefully examine the spectrum for the presence of characteristic peaks of expected impurities (e.g., the ~1086 cm⁻¹ peak for CaCO₃).

    • For quantitative analysis, create a calibration curve using standards with known concentrations of impurities. The ratio of the impurity peak intensity to the CaS peak intensity can be correlated with the impurity concentration.

Powder X-ray Diffraction (XRD) Analysis of CaS

This protocol provides a standard procedure for analyzing CaS powder using XRD.

Instrumentation:

  • A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Sample holder (typically a flat, zero-background holder).

  • Mortar and pestle for sample grinding.

Procedure:

  • Sample Preparation:

    • Grind a representative portion of the CaS sample into a fine powder (typically <10 µm) using a mortar and pestle. This is a critical step to ensure random orientation of the crystallites.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Turn on the X-ray generator and detector, allowing them to warm up according to the manufacturer's guidelines.

    • Set the desired 2θ scan range (e.g., 10° to 80°) to cover the characteristic diffraction peaks of CaS and potential impurities.

    • Select the step size (e.g., 0.02°) and the scan speed or time per step (e.g., 1-5 seconds) to achieve good data quality.

  • Data Acquisition:

    • Mount the sample holder in the diffractometer.

    • Start the XRD scan.

  • Data Analysis:

    • Process the raw data, which may include background subtraction and peak smoothing.

    • Identify the diffraction peaks and compare their 2θ positions and relative intensities to a reference database (e.g., the ICDD Powder Diffraction File) to confirm the presence of the CaS (Oldhamite) phase.

    • Search for peaks corresponding to potential crystalline impurities.

    • For quantitative phase analysis, Rietveld refinement can be performed using appropriate software. This method models the entire diffraction pattern to determine the weight percentage of each crystalline phase present.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for analyzing CaS phase purity using Raman spectroscopy and the decision-making process when choosing between Raman and XRD.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result start Obtain CaS Sample prep Place small amount on slide start->prep setup Instrument Setup (Laser, Power, Time) prep->setup acquire Acquire Raman Spectrum (Multiple Spots) setup->acquire process Process Spectra (Background Correction) acquire->process identify_cas Identify CaS Peak (~157-162 cm⁻¹) process->identify_cas check_impurities Check for Impurity Peaks (e.g., CaCO₃ at ~1086 cm⁻¹) identify_cas->check_impurities quantify Quantitative Analysis (Calibration Curve) check_impurities->quantify decision Phase Purity Confirmed? quantify->decision

Raman spectroscopy workflow for CaS phase purity analysis.

Technique_Selection cluster_input Analytical Need cluster_decision Decision Criteria cluster_technique Technique Choice need Need for Phase Purity Analysis speed Rapid Screening? need->speed amorphous Amorphous Content Expected? speed->amorphous No raman Raman Spectroscopy speed->raman Yes spatial Micro-analysis Required? amorphous->spatial No amorphous->raman Yes spatial->raman Yes xrd X-ray Diffraction spatial->xrd No

Decision tree for selecting between Raman and XRD.

Conclusion

Raman spectroscopy presents a compelling alternative and a valuable complementary tool to XRD for the phase purity analysis of this compound. Its speed, minimal sample preparation, and high sensitivity to both crystalline and amorphous phases make it particularly well-suited for rapid screening, in-process monitoring, and detailed micro-analysis. While XRD remains the definitive technique for structural determination, Raman spectroscopy offers a more efficient workflow for routine quality control and in-depth chemical characterization, empowering researchers and drug development professionals to ensure the integrity of their CaS materials with confidence.

References

Cross-Validation of Experimental and Theoretical Band Gaps in Calcium Sulfide (CaS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing experimental and theoretical methodologies for determining the band gap of Calcium Sulfide (CaS), a material of interest for applications in optoelectronics. This document provides researchers, scientists, and drug development professionals with a concise overview of the varying results obtained through different techniques, supported by detailed experimental and computational protocols.

Data Presentation: CaS Band Gap Comparison

The band gap of a material is a critical parameter influencing its electrical and optical properties. For CaS, reported values exhibit significant variation, underscoring the importance of understanding the methodologies employed for their determination. Below is a summary of experimental and theoretical band gap values for CaS.

Method TypeSpecific Method/FunctionalBand Gap (eV)Nature of Band GapSource
Experimental UV-Vis Spectroscopy~ 4.4Optical[1]
Experimental UV-Vis Spectroscopy (at ambient pressure)3.51Optical[2]
Theoretical Density Functional Theory (DFT)2.38-[3]

Methodologies

A clear understanding of the protocols used to determine the band gap is essential for interpreting and comparing the reported values. Both experimental and theoretical approaches have distinct procedures and inherent approximations that can influence the final result.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used experimental technique to determine the optical band gap of semiconductor materials.[4][5] The method is based on the principle that a material will absorb photons with energy equal to or greater than its band gap, causing electrons to be excited from the valence band to the conduction band.[4]

1. Sample Preparation:

  • Thin Films: Uniform thin films of CaS are typically prepared on a transparent substrate using methods like spin coating or sol-gel processing.[6] The uniformity and absence of defects are crucial for accurate measurements.[4]

  • Powdered Samples: Powdered CaS can be analyzed by dispersing it in a suitable non-absorbing medium or by using diffuse reflectance spectroscopy, often with a reference material like Barium Sulfate (BaSO₄).[4]

2. Data Acquisition:

  • A double-beam UV-Vis spectrophotometer is calibrated using a reference sample (e.g., a blank substrate) to establish a baseline.[5][6]

  • The absorbance or transmittance spectrum of the CaS sample is recorded over a wavelength range, typically from 200 nm to 800 nm, to capture the fundamental absorption edge.[6]

3. Data Analysis (Tauc Plot Method):

  • The photon energy (hν) is calculated from the wavelength (λ) using the equation: E (eV) = 1240 / λ (nm).[4]

  • The absorption coefficient (α) is determined from the absorbance data.[7]

  • A Tauc plot is generated by plotting (αhν)1/n against the photon energy (hν). The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions).[6]

  • The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)1/n = 0). The intercept on the x-axis provides the value of the optical band gap (Eg).[8]

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles.[9] It is a common approach for calculating the band structure and band gap of crystalline solids like CaS.

1. Structural Optimization:

  • The calculation begins with the known crystal structure of CaS, which is the rock salt structure with the Fm-3m space group.[1]

  • The lattice parameters and atomic positions of the CaS unit cell are optimized to find the ground-state, minimum energy configuration.

2. Band Structure Calculation:

  • Using the optimized structure, a self-consistent field (SCF) calculation is performed to solve the Kohn-Sham equations. This determines the ground-state electron density of the system.

  • The choice of the exchange-correlation (xc) functional is critical. Standard functionals like the Generalized Gradient Approximation (GGA) are known to systematically underestimate the band gap of semiconductors.[10] More advanced and computationally expensive hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often yield results in better agreement with experimental values.[11]

  • The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.

3. Data Analysis:

  • The band gap is determined by identifying the energy difference between the maximum of the valence band (VBM) and the minimum of the conduction band (CBM) from the calculated band structure plot.[12]

  • The calculation also reveals whether the band gap is direct (VBM and CBM occur at the same k-vector) or indirect (they occur at different k-vectors).[12]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of CaS band gap values and the procedural flow for each methodology.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_start CaS Sample Preparation (Thin Film/Powder) exp_uvvis UV-Vis Spectroscopy (Measure Absorbance) exp_start->exp_uvvis exp_tauc Tauc Plot Analysis exp_uvvis->exp_tauc exp_result Experimental Band Gap (Eg) exp_tauc->exp_result compare Cross-Validation & Comparison exp_result->compare theo_start Define CaS Crystal Structure (Rock Salt) theo_dft DFT Calculation (e.g., GGA, Hybrid Functional) theo_start->theo_dft theo_band Band Structure Analysis theo_dft->theo_band theo_result Theoretical Band Gap (Eg) theo_band->theo_result theo_result->compare

Caption: Workflow for cross-validating experimental and theoretical CaS band gap values.

G cluster_exp Experimental Protocol: UV-Vis Spectroscopy A1 Sample Preparation A2 Spectrophotometer Calibration A1->A2 A3 Measure Absorbance vs. Wavelength A2->A3 A4 Convert λ to Photon Energy (hν) A3->A4 A5 Calculate Absorption Coefficient (α) A4->A5 A6 Construct Tauc Plot ((αhν)^(1/n) vs. hν) A5->A6 A7 Extrapolate Linear Region A6->A7 A8 Determine Band Gap (Eg) A7->A8

Caption: Step-by-step experimental protocol using UV-Vis spectroscopy and Tauc plot analysis.

G cluster_theo Theoretical Protocol: Density Functional Theory B1 Input Crystal Structure (Lattice & Atomic Positions) B2 Structure Optimization (Energy Minimization) B1->B2 B3 Select Exchange-Correlation Functional (e.g., PBE, HSE06) B2->B3 B4 Perform Self-Consistent Field (SCF) Calculation B3->B4 B5 Calculate Band Structure (Energy vs. k-vector) B4->B5 B6 Identify Valence Band Max (VBM) & Conduction Band Min (CBM) B5->B6 B7 Calculate Band Gap (Eg = ECBM - EVBM) B6->B7

Caption: Step-by-step theoretical protocol using Density Functional Theory (DFT).

References

A Comparative Guide to CaS and CaSe for Infrared Detection Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Calcium Sulfide (CaS) and Calcium Selenide (CaSe) for their potential applications in infrared (IR) detection. While direct experimental data on the performance of dedicated CaS and CaSe infrared detectors is limited in current scientific literature, this document synthesizes available information on their fundamental optical and electronic properties to infer their potential capabilities.

Executive Summary

This compound (CaS) and Calcium Selenide (CaSe) are II-VI semiconducting chalcogenides with properties that suggest potential for use in optoelectronic applications, including infrared detection. Theoretical studies and some experimental data on their optical properties indicate that they possess wide bandgaps, which can be tuned, for instance, through doping. However, a comprehensive, direct comparison of their performance as infrared photodetectors, with key metrics such as responsivity and detectivity, is not yet available in published research. This guide, therefore, presents a comparison based on their fundamental material properties and offers generalized experimental protocols for their synthesis and characterization as thin-film photodetectors.

Comparison of Fundamental Properties

PropertyThis compound (CaS)Calcium Selenide (CaSe)Significance for IR Detection
Crystal Structure Rock-salt (cubic)Rock-salt (cubic)The crystal structure influences electronic band structure and charge transport properties.
Bandgap (Indirect) ~4.4 eV (undoped)~3.8 eV (undoped)The bandgap determines the cutoff wavelength of the detector. A smaller bandgap is required for detection at longer IR wavelengths. Doping can be used to introduce energy levels within the bandgap to facilitate IR absorption.
Lattice Constant ~5.69 Å~5.91 ÅImportant for epitaxial growth on substrates and for creating heterostructures.
Refractive Index ~2.14~2.28Influences light coupling into the detector and the design of anti-reflection coatings.
Theoretical Absorption Shows absorption features in the UV-Vis range, with potential for impurity-induced absorption in the infrared.Theoretical studies suggest potential for tunable absorption in the infrared region through doping or nanostructuring.The absorption coefficient in the desired IR spectral range is critical for high quantum efficiency.

Note: The bandgap values are for undoped, bulk materials and are in the visible to UV range. For infrared detection, these materials would require doping or nanostructuring (e.g., as quantum dots) to create energy levels that allow for the absorption of lower-energy infrared photons.

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of chalcogenide thin-film photodetectors, which can be adapted for CaS and CaSe.

Synthesis of CaS and CaSe Thin Films

A common method for the deposition of chalcogenide thin films is Chemical Bath Deposition (CBD) or thermal evaporation.

Chemical Bath Deposition (CBD) Protocol:

  • Substrate Preparation: Clean glass or silicon substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Precursor Solution Preparation:

    • For CaS : Prepare separate aqueous solutions of a calcium salt (e.g., calcium chloride, CaCl₂) and a sulfur source (e.g., thiourea, (NH₂)₂CS).

    • For CaSe : Prepare separate aqueous solutions of a calcium salt (e.g., CaCl₂) and a selenium source (e.g., sodium selenite, Na₂SeO₃). A reducing agent like sodium sulfite (Na₂SO₃) is typically required to reduce Se⁴⁺ to Se²⁻.

  • Deposition:

    • Immerse the cleaned substrates in a beaker containing the calcium salt solution.

    • Add the sulfur or selenium source solution to the beaker.

    • Adjust the pH of the solution (typically to alkaline conditions for sulfide deposition) and maintain a constant temperature (e.g., 60-80 °C) using a water bath.

    • Allow the deposition to proceed for a set duration (e.g., 1-3 hours) with gentle stirring.

  • Post-Deposition Treatment:

    • Remove the substrates from the bath and rinse them with deionized water to remove loosely adhered particles.

    • Dry the films in a stream of nitrogen or in a low-temperature oven.

    • Anneal the films in an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature to improve crystallinity and stoichiometry.

G Chemical Bath Deposition Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_final Result Substrate Substrate Cleaning Deposition Immerse Substrate & Mix Solutions (Controlled Temp & pH) Substrate->Deposition Ca_Source Prepare Ca²⁺ Solution Ca_Source->Deposition S_Se_Source Prepare S²⁻/Se²⁻ Source S_Se_Source->Deposition Rinse_Dry Rinse & Dry Deposition->Rinse_Dry Anneal Anneal in Inert Atmosphere Rinse_Dry->Anneal Thin_Film CaS/CaSe Thin Film Anneal->Thin_Film G IR Detector Characterization Workflow cluster_source Light Path cluster_device Device Under Test cluster_measurement Measurement & Analysis IR_Source IR Source (Blackbody/Laser) Chopper Optical Chopper IR_Source->Chopper Monochromator Monochromator Chopper->Monochromator Detector CaS/CaSe Photodetector Monochromator->Detector Source_Meter Source Meter (Bias & I-V) Detector->Source_Meter Lock_in Lock-in Amplifier Detector->Lock_in Oscilloscope Oscilloscope (Response Time) Detector->Oscilloscope Spectrum_Analyzer Spectrum Analyzer (Noise) Detector->Spectrum_Analyzer Analysis Data Analysis (R, D*, τ) Source_Meter->Analysis Lock_in->Analysis Oscilloscope->Analysis Spectrum_Analyzer->Analysis

A Comparative Analysis of CaS Synthesis Routes on Phosphor Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Calcium Sulfide (CaS) phosphors, particularly when doped with activators like Europium (Eu²⁺), is a critical area of materials science with applications ranging from solid-state lighting to bio-imaging. The efficiency of these phosphors, characterized by properties such as photoluminescence (PL) intensity and quantum yield (QY), is profoundly influenced by the chosen synthesis route. This guide provides a comparative analysis of common synthesis methods for CaS phosphors, supported by experimental data to aid researchers in selecting the optimal method for their application.

Data Presentation: Quantitative Comparison of CaS:Eu²⁺ Phosphor Efficiency

The following table summarizes the key efficiency metrics for CaS:Eu²⁺ phosphors synthesized via different routes. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in measurement conditions. However, relative comparisons and reported quantum yields provide valuable insights into the efficacy of each method.

Synthesis RouteKey Efficiency MetricValueExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Carbothermal Reduction (Solid-State) Relative Photoluminescence IntensityNearly 2x that of Co-precipitation254631
Flux-Assisted Solid-State Reaction Photoluminescence Quantum Yield (PLQY)Up to 65%450 (Laser/LED)Not Specified[1][2]
Co-precipitation Relative Photoluminescence IntensityLower than Carbothermal Reduction254631
Co-precipitation Emission Peak-465634[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and offer a starting point for the replication and optimization of these synthesis processes.

Carbothermal Reduction (Solid-State Reaction)

The solid-state reaction, often carried out as a carbothermal reduction, is a conventional and widely used method for synthesizing CaS phosphors. This method involves the high-temperature reaction of solid precursors.

Experimental Protocol:

  • Precursor Mixing: Stoichiometric amounts of Calcium Carbonate (CaCO₃), Sulfur (S), and a small percentage of Europium Oxide (Eu₂O₃) as the dopant precursor are thoroughly mixed. Carbon is often added as a reducing agent.

  • Grinding: The mixture is ground into a fine powder to ensure intimate contact between the reactants. This can be done using an agate mortar and pestle or through ball milling.

  • Calcination: The ground powder is placed in an alumina crucible and heated in a tube furnace under a controlled atmosphere.

  • Sintering: The mixture is typically sintered at a high temperature, for instance, 700°C for 2 hours, in a slightly reducing atmosphere to facilitate the formation of CaS and the reduction of Eu³⁺ to Eu²⁺. The use of a CO atmosphere is also reported.[4]

  • Flux Addition (Optional but Recommended): To enhance the luminescence intensity, a flux such as NH₄Cl, NH₄F, or alkali carbonates can be added to the precursor mixture.[4] The flux promotes crystal growth and can improve the morphology of the phosphor particles. The addition of NH₄F has been shown to increase particle size and fluorescence intensity.[4]

  • Cooling and Pulverization: After sintering, the product is allowed to cool to room temperature. The resulting phosphor cake is then gently ground into a fine powder.

Co-precipitation Method

The co-precipitation method is a solution-based technique that can offer better control over particle size and homogeneity at lower temperatures compared to the solid-state reaction.

Experimental Protocol:

  • Precursor Solution Preparation: An aqueous solution of a soluble calcium salt, such as Calcium Nitrate (Ca(NO₃)₂), is prepared. The dopant, for example, Europium Nitrate (Eu(NO₃)₃), is added to this solution in the desired molar ratio.

  • Precipitation: A precipitating agent is added to the solution to form an insoluble calcium precursor. For the synthesis of CaS, a common route involves precipitating Calcium Sulfate (CaSO₄) by adding Ammonium Sulfate ((NH₄)₂SO₄).[3]

  • Washing and Drying: The resulting precipitate is filtered, washed multiple times with deionized water to remove any unreacted ions, and then dried in an oven at a low temperature (e.g., 40°C).

  • Reduction: The dried precipitate (e.g., CaSO₄:Eu) is then subjected to a reduction step to convert the sulfate to a sulfide. This is typically carried out in a tube furnace at elevated temperatures (e.g., 550°C to 950°C) under a reducing atmosphere, such as a mixture of H₂ and N₂ gas.[3] The emission intensity of the phosphor has been observed to increase with the firing temperature up to 950°C.[3]

Sol-Gel Synthesis

The sol-gel method is another wet-chemical route that allows for the synthesis of highly pure and homogeneous materials at relatively low temperatures. While less commonly reported for CaS specifically, it is a versatile method for oxide and some sulfide phosphors.

Experimental Protocol (Generalized):

  • Sol Formation: A colloidal suspension (sol) is formed from the hydrolysis and partial condensation of precursors in a liquid medium. For CaS, a calcium alkoxide or a soluble calcium salt could be used as the calcium precursor.

  • Dopant Introduction: The europium dopant, typically as a soluble salt, is added to the sol.

  • Gelation: The sol is then induced to form a gel, which is a three-dimensional network of the precursors. This can be achieved by changing the pH or removing the solvent.

  • Drying: The gel is dried to remove the solvent, resulting in a xerogel or aerogel.

  • Calcination and Sulfidation: The dried gel is then calcined at a moderate temperature to remove organic residues and subsequently heated under a sulfur-containing atmosphere (e.g., H₂S or in the presence of elemental sulfur) to form the CaS:Eu²⁺ phosphor.

Mandatory Visualization: Synthesis Route and Phosphor Efficiency

The following diagram illustrates the logical workflow of the different synthesis routes and their resulting impact on the efficiency of the CaS phosphor.

G cluster_solid_state Solid-State Route cluster_co_precipitation Co-Precipitation Route cluster_efficiency Resulting Phosphor Efficiency ss_precursors Precursors (CaCO₃, S, Eu₂O₃) ss_mix Mixing & Grinding ss_precursors->ss_mix ss_flux Flux Addition (e.g., NH₄Cl) ss_mix->ss_flux ss_sinter High-Temp. Sintering (Reducing Atmosphere) ss_mix->ss_sinter ss_flux->ss_sinter ss_phosphor CaS:Eu²⁺ Phosphor ss_sinter->ss_phosphor efficiency High Efficiency PLQY up to 65% (Flux-Assisted Solid-State) Moderate Efficiency PL Intensity ~2x Co-precipitation (Carbothermal Reduction) Lower Efficiency (Co-precipitation) ss_phosphor->efficiency cp_solution Precursor Solution (Ca(NO₃)₂, Eu(NO₃)₃) cp_precipitate Precipitation (e.g., with (NH₄)₂SO₄) cp_solution->cp_precipitate cp_wash Washing & Drying cp_precipitate->cp_wash cp_reduce Reduction (e.g., H₂/N₂ Atmosphere) cp_wash->cp_reduce cp_phosphor CaS:Eu²⁺ Phosphor cp_reduce->cp_phosphor cp_phosphor->efficiency

Caption: Comparative workflow of solid-state and co-precipitation synthesis routes for CaS:Eu²⁺ phosphors and their relative efficiencies.

Concluding Remarks

The choice of synthesis route has a significant impact on the luminescent efficiency of CaS phosphors. The solid-state reaction method , particularly when assisted by a flux, demonstrates the potential for producing highly efficient CaS:Eu²⁺ phosphors with quantum yields reaching up to 65%.[1][2] The carbothermal reduction variant of the solid-state method has been shown to yield a photoluminescence intensity nearly double that of the co-precipitation method.

The co-precipitation method offers advantages in terms of lower synthesis temperatures and potentially better particle size control, but the resulting phosphor may exhibit lower luminescence intensity compared to high-temperature solid-state methods. The final reduction step is crucial in this process to achieve the desired sulfide phase and activator valence state.[3]

While the sol-gel method is a promising route for producing homogeneous and pure materials at low temperatures, there is a lack of specific comparative data on its application for CaS:Eu²⁺ phosphors.

For researchers aiming for the highest possible phosphor efficiency, the flux-assisted solid-state reaction appears to be the most promising route. However, for applications where particle morphology and size distribution are critical, and lower processing temperatures are desired, the co-precipitation method presents a viable alternative, with the acknowledgment of a potential trade-off in luminescence intensity. Further optimization of each synthesis route, including the choice of precursors, dopant concentration, reaction temperature, and atmosphere, can lead to further improvements in phosphor efficiency.

References

Safety Operating Guide

Proper Disposal of Calcium Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of calcium sulfide, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

This compound (CaS) is a flammable solid that is hazardous upon contact with skin and eyes, and toxic to aquatic life.[1][2][3] It also reacts with water and acids to produce toxic and flammable hydrogen sulfide gas.[2][4] Therefore, proper handling and disposal are of paramount importance. This document outlines the necessary precautions, personal protective equipment (PPE), and a step-by-step process for the safe management of this compound waste in a laboratory setting, pending collection by a certified hazardous waste disposal service.

Hazard and Safety Data

Before handling this compound, it is crucial to be aware of its specific hazards. The following table summarizes key safety information.

Hazard ClassificationDescriptionPrimary Precautions
Flammable Solid Flammable when exposed to flame or by spontaneous chemical reaction.[4][5]Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Use explosion-proof equipment.[1][5]
Skin and Eye Irritant Causes skin irritation and serious eye irritation.[1][2][3]Wear protective gloves, clothing, and eye/face protection.[1][6]
Respiratory Irritant May cause respiratory irritation.[1][2][3]Avoid breathing dust.[1][3] Use only in a well-ventilated area.[1][6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]Avoid release to the environment.[1][3][7] Prevent entry into drains.[1][3]
Reactivity Reacts with water, moisture, or steam to evolve toxic and flammable hydrogen sulfide gas.[4] Contact with acids liberates toxic gas.[1][2]Handle and store in a controlled, dry environment, preferably under an inert gas like argon.[4] Do not store near acids.[3][5]

Experimental Protocol for Safe Disposal of this compound Waste

This protocol details the steps for the safe handling and temporary storage of this compound waste prior to its disposal by a licensed professional.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, a face shield, and a flame-retardant lab coat.[4][6]

  • Ensure a safety shower and eyewash station are readily accessible.[6]

  • All handling of this compound waste should be performed in a well-ventilated chemical fume hood.[2][6]

2. Waste Collection:

  • Collect all this compound waste, including contaminated materials like weighing paper and disposable labware, in a designated, clearly labeled, and sealable container.

  • The container must be dry and made of a material compatible with this compound. An amber glass bottle or jar is a suitable option.[5]

  • Do not mix this compound waste with any other chemical waste, especially acids or aqueous solutions.[1][3]

3. Spill Management:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.[3][4]

  • Provide adequate ventilation.[4]

  • For containment, use a HEPA-filtered vacuum cleaner to collect the spilled material.[4] Avoid raising dust.[4]

  • Place the collected material into a sealed container for disposal.[4]

  • Do not use water to clean up spills, as it will react with the this compound.[3][4]

4. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4][6]

  • The storage area must be away from heat, ignition sources, and incompatible materials such as acids and oxidizing agents.[4][5][6]

  • Ensure the container is tightly closed to prevent contact with moisture and air.[2][3][4]

5. Final Disposal:

  • This compound waste must be disposed of through a licensed and approved waste disposal company.[1][3][8]

  • Do not attempt to dispose of this compound waste down the drain or with regular laboratory trash.[1][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Dry, Sealed Container fume_hood->collect_waste check_spill Spill Occurred? collect_waste->check_spill manage_spill Manage Spill: - Evacuate & Ventilate - Eliminate Ignition Sources - Use HEPA Vacuum - NO WATER check_spill->manage_spill Yes store_waste Store in a Cool, Dry, Ventilated Area Away from Incompatible Materials check_spill->store_waste No manage_spill->collect_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Waste Collected by Professionals contact_disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of calcium sulfide (CaS), a flammable solid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[3][4] The following table summarizes the required PPE, drawing from safety data sheet recommendations.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or glasses and a face shieldProvides a barrier against dust particles and potential splashes, preventing serious eye irritation.[2][5]
Skin Protection Nitrile or rubber glovesProtects against skin irritation.[2] Consider gloves with a three-layer design (nitrile, neoprene, and a comfort layer) for enhanced protection against a range of chemicals.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your hands.[6]
Protective work clothing/Complete suitPrevents contact of this compound dust with the skin.[2][7] Flame-retardant and antistatic protective clothing is recommended due to the flammable nature of this compound.[8]
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated to prevent respiratory irritation.[2][8] The type of respirator will depend on the concentration of airborne dust.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Risk Assessment:

  • Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[1][9]

  • Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.[9]

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[2]

2. Handling Procedure:

  • Don all required PPE as specified in the table above.

  • Handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2][9]

  • Avoid the formation of dust and aerosols.[2][9]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking in the handling area.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][8] Use explosion-proof electrical, ventilating, and lighting equipment.[1][8]

  • Avoid contact with water, moisture, and acids, as this can release toxic and flammable hydrogen sulfide gas.

  • Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][9]

3. Spill Response:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.

  • Wear appropriate respiratory and protective equipment.

  • For small spills, sweep up the solid material, taking care not to raise dust, and place it in a suitable, labeled container for disposal.[2] An electrically protected vacuum cleaner or wet-brushing can also be used.[9]

  • Prevent the spill from entering drains or waterways.[2]

Logical Workflow for Handling this compound

G A Risk Assessment (Consult SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Handle this compound (Avoid Dust, Ignition Sources, Water, Acids) C->D E Store Properly (Cool, Dry, Tightly Closed) D->E F Decontaminate Work Area D->F G Dispose of Waste (Follow Institutional & Local Regulations) F->G H Remove PPE Correctly G->H

Caption: Workflow for the safe handling of this compound.

Emergency Response for this compound Exposure

G A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Immediately wash with soap and plenty of water. Remove contaminated clothing. B->F G Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. C->G H Move to fresh air. If breathing is difficult, give oxygen. D->H I Do NOT induce vomiting. Rinse mouth with water. E->I J Seek Medical Attention F->J G->J H->J I->J

Caption: First aid response for this compound exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including spilled material and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.[2]

  • Do not mix this compound waste with other waste streams, especially acids or aqueous solutions.[1]

2. Labeling and Storage:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Disposal Procedure:

  • Dispose of this compound waste through a licensed professional waste disposal company.[6]

  • All disposal activities must be in accordance with federal, state, and local regulations.[1]

  • For empty containers that held this compound, they should be handled as the product itself unless properly decontaminated.[1] If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.